molecular formula C10H13NO2 B1195654 Propyl anthranilate CAS No. 30954-98-4

Propyl anthranilate

Cat. No.: B1195654
CAS No.: 30954-98-4
M. Wt: 179.22 g/mol
InChI Key: QYGHESHPPSSONP-UHFFFAOYSA-N
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Description

Propyl anthranilate (CAS 30954-98-4), also known as propyl 2-aminobenzoate, is an ester of anthranilic acid with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This compound is characterized by a floral-type odor, often described as reminiscent of orange flower with herbal nuances, making it a compound of interest as a flavor and fragrance agent . In the laboratory, propyl anthranilate finds application in analytical method development. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a mixed-mode column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications) . This compound is part of a broader family of anthranilate esters, which are subjects of research due to their diverse properties. Studies on its structural analogues, such as propyl N-methylanthranilate, have demonstrated significant anti-inflammatory and antinociceptive (pain-blocking) activities in experimental models, suggesting a potential research avenue for this compound family in pharmacology . Furthermore, anthranilate esters, in general, have been recognized for their utility as insect repellents . The compound has a calculated logP of approximately 2.82 to 3.20, indicating moderate lipophilicity . It is sparingly soluble in water (estimated 93.7 mg/L at 25°C) but is soluble in alcohol . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-aminobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHESHPPSSONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184935
Record name Propyl anthranilate
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Molecular Weight

179.22 g/mol
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CAS No.

30954-98-4
Record name Propyl anthranilate
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Record name Benzoic acid, 2-amino-, propyl ester
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Foundational & Exploratory

Propyl Anthranilate: Structural Analysis and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl anthranilate (Propyl 2-aminobenzoate, CAS: 30954-98-4) is the n-propyl ester of anthranilic acid.[1][2] While less ubiquitous than its methyl homolog (a standard grape flavorant), the propyl ester possesses a distinct, heavier fruity-floral odor profile characterized by neroli, orange, and powdery grape notes. This guide details the physicochemical properties and two primary synthetic routes for propyl anthranilate: the atom-efficient nucleophilic ring-opening of isatoic anhydride and the classic acid-catalyzed Fischer esterification.

Chemical Profile and Properties[3][4][5][6][7][8][9][10][11][12][13]

The following data summarizes the core physicochemical characteristics of propyl anthranilate. Researchers should note the higher boiling point and lipophilicity compared to methyl anthranilate, affecting purification parameters.

PropertyValueNotes
IUPAC Name Propyl 2-aminobenzoate
CAS Number 30954-98-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point ~282–284 °C (est)@ 760 mmHg
Refractive Index 1.576@ 25 °C
Density ~1.12–1.14 g/cm³ (est)Slightly less dense than methyl ester (1.168)
Flash Point ~137 °C
Solubility Soluble in ethanol, oils; Insoluble in waterLogP ~3.1
Odor Profile Fruity, Grape, Neroli, PowderyLess sharp/volatile than methyl ester

Synthesis Strategy A: Isatoic Anhydride Ring Opening

Status: Preferred Method (High Purity, CO₂ byproduct only)

The reaction of isatoic anhydride with n-propanol is the superior synthetic route for high-purity applications. Unlike Fischer esterification, this pathway is irreversible and generates carbon dioxide as the only byproduct, simplifying workup and eliminating the need for water removal (Dean-Stark).

Reaction Mechanism

The mechanism involves the nucleophilic attack of the alcohol hydroxyl group on the anhydride carbonyl, followed by decarboxylation.

IsatoicMechanism IA Isatoic Anhydride Inter Carbamate Intermediate (Unstable) IA->Inter Nucleophilic Attack (Base Cat.) Prop n-Propanol Prop->Inter Prod Propyl Anthranilate Inter->Prod Decarboxylation (-CO2) Gas CO2 (Gas) Inter->Gas

Figure 1: Nucleophilic ring-opening of isatoic anhydride by n-propanol.

Experimental Protocol

Reagents:

  • Isatoic Anhydride (1.0 eq)[3]

  • n-Propanol (1.5 - 2.0 eq, excess serves as solvent)

  • Catalyst: NaOH (0.05 eq) or DMAP (0.01 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Charge the flask with isatoic anhydride (e.g., 16.3 g, 100 mmol) and n-propanol (15 mL, ~200 mmol).

  • Catalysis: Add the catalyst (e.g., 0.2 g NaOH pellets).

  • Reaction: Heat the mixture to reflux (~97 °C). Evolution of CO₂ gas will be observed immediately.

  • Completion: Maintain reflux until gas evolution ceases and the solid isatoic anhydride completely dissolves (typically 1–3 hours). Monitor by TLC (hexane:ethyl acetate 4:1) for the disappearance of the anhydride.

  • Workup: Cool the mixture. Evaporate excess propanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% NaHCO₃ (to remove trace acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Distill the crude oil under high vacuum to obtain the pure ester.

Synthesis Strategy B: Fischer Esterification

Status: Classic Method (Equilibrium Limited)

This method utilizes anthranilic acid and n-propanol with a strong acid catalyst. While reagents are cheaper, the reaction is an equilibrium process requiring the removal of water to drive conversion.

Process Workflow

FischerWorkflow cluster_inputs Reagents AA Anthranilic Acid Reflux Reflux (Dean-Stark) Water Removal AA->Reflux PrOH n-Propanol (Excess) PrOH->Reflux Acid H2SO4 (Cat.) Acid->Reflux Neutralize Neutralization (NaHCO3 Wash) Reflux->Neutralize Cool Extract Extraction (Organic Layer) Neutralize->Extract Distill Vacuum Distillation Extract->Distill Dry & Concentrate

Figure 2: Workflow for acid-catalyzed Fischer esterification.

Experimental Protocol

Reagents:

  • Anthranilic Acid (1.0 eq)[3]

  • n-Propanol (5.0 eq)

  • Sulfuric Acid (conc., 0.1 eq) or p-Toluenesulfonic acid (pTsOH)

Procedure:

  • Setup: Use a round-bottom flask fitted with a Dean-Stark trap and reflux condenser.

  • Charging: Dissolve anthranilic acid (e.g., 13.7 g, 100 mmol) in n-propanol (38 mL, 500 mmol).

  • Catalyst: Carefully add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat to vigorous reflux. The water/propanol azeotrope will collect in the trap. Continue until no further water separates (approx. 4–6 hours).

  • Workup: Cool the reaction mixture. Pour into ice-cold water (100 mL).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~8. This precipitates the crude ester or separates it as an oil.

  • Extraction: Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.[4]

Analytical Characterization

Verification of the synthesized product should be conducted using NMR and MS.

Nuclear Magnetic Resonance (¹H NMR)

Data is reported in ppm (δ) relative to TMS in CDCl₃.

MoietyShift (ppm)MultiplicityIntegrationAssignment
Aromatic 7.85dd1HH-3 (Ortho to Ester)
Aromatic 7.25td1HH-5
Aromatic 6.65m2HH-4, H-6
Amine 5.70br s2H-NH₂
Ester α 4.25t2H-O-CH ₂-CH₂-
Ester β 1.78sextet2H-CH₂-CH ₂-CH₃
Methyl 1.02t3H-CH₂-CH
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 179

  • Base Peak: m/z 119 (Anthraniloyl cation, [C₇H₆NO]⁺). This peak results from the loss of the propanol alkoxy group (M - 60).

  • Other Fragments: m/z 92 (Aniline fragment), m/z 65.[5]

Safety and Regulatory

  • Hazards: Propyl anthranilate is an irritant. Avoid contact with skin and eyes. The synthesis involves flammable solvents (propanol) and corrosive reagents (H₂SO₄, NaOH).

  • Regulatory: Unlike Methyl Anthranilate (FEMA 2682), Propyl Anthranilate does not have a widely cited FEMA number in standard flavor databases, though it is used in fragrance applications. It is listed on the TSCA inventory.

  • Storage: Store in a cool, dark place under inert atmosphere (nitrogen/argon) to prevent oxidation (discoloration to brown).

References

  • National Center for Biotechnology Information. (2025). Propyl anthranilate (CID 95016).[1] PubChem Compound Summary. Retrieved from [Link]

  • The Good Scents Company. (2023). Propyl anthranilate Data Sheet. Retrieved from [Link]

  • Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[2][6][7] Preparation and Reactions. Journal of Organic Chemistry. (General reference for Isatoic Anhydride chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Deep Dive: Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary

Propyl anthranilate is an ester of anthranilic acid utilized primarily for its fruity, balsamic olfactory profile. However, beyond its organoleptic properties, it serves as a critical bioactive scaffold in nociceptive research and antimicrobial development.

This guide dissects the mechanism of action (MoA) of propyl anthranilate, specifically focusing on its activity as a non-electrophilic agonist of the TRPA1 cation channel . Unlike reactive TRPA1 agonists (e.g., allyl isothiocyanate) that covalently modify cysteine residues, anthranilate esters function via reversible, non-covalent binding. This distinction makes propyl anthranilate a valuable probe for studying channel kinetics without permanent alkylation.

Part 1: Molecular Pharmacology & Mechanism of Action
1.1 The Primary Target: TRPA1 Agonism

The primary biological activity of propyl anthranilate is mediated through the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel predominantly expressed in peptidergic sensory neurons (C-fibers).

  • Pharmacophore: The 2-aminobenzoate moiety is the structural determinant for receptor recognition.

  • Binding Mode: Unlike electrophilic agonists that attack the N-terminal cytoplasmic domain (specifically Cys621, Cys641, Cys665 in human TRPA1), anthranilates bind non-covalently . This results in rapid "on-off" kinetics, causing transient depolarization rather than sustained desensitization.

  • Lipophilic Contribution (The Propyl Effect):

    • Methyl Anthranilate LogP: ~1.88

    • Propyl Anthranilate LogP: ~2.9

    • Implication: The increased lipophilicity of the propyl chain enhances membrane permeability. This facilitates access to intracellular binding pockets or transmembrane domains, potentially altering the potency compared to its methyl homolog.

1.2 Structure-Activity Relationship (SAR)

The efficacy of anthranilates at TRP channels is governed by the steric bulk and hydrophobicity of the ester group.

FeatureStructural ComponentFunctional Consequence
H-Bond Donor Primary Amine (-NH2)Critical for receptor anchoring; removal abolishes activity.
H-Bond Acceptor Carbonyl Oxygen (=O)Facilitates orientation within the binding pocket.
Hydrophobic Tail Propyl Group (-C3H7)Increases LogP; modulates membrane partitioning and residence time.
1.3 Metabolic Pathway

Upon systemic absorption, propyl anthranilate undergoes rapid hydrolysis by carboxylesterases (specifically hCE1 and hCE2 in humans).

  • Reaction:

    
    
    
  • Toxicological Relevance: The metabolites are rapidly excreted. Anthranilic acid is further metabolized via glucuronidation or glycine conjugation (forming hippuric acid analogs).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the signal transduction pathway initiated by propyl anthranilate binding to TRPA1, leading to nociceptive signaling.

Propyl_Anthranilate_Mechanism Ligand Propyl Anthranilate (Extracellular) Membrane Plasma Membrane Permeation Ligand->Membrane Lipophilic Diffusion Binding Non-Covalent Binding (Intracellular Pocket) Membrane->Binding Access to Cytosol TRPA1_Closed TRPA1 Channel (Closed State) TRPA1_Open TRPA1 Channel (Open State) TRPA1_Closed->TRPA1_Open Conformational Change Binding->TRPA1_Closed Ligand Interaction Ion_Flux Ca2+ / Na+ Influx TRPA1_Open->Ion_Flux Pore Dilation Depolarization Membrane Depolarization (Action Potential) Ion_Flux->Depolarization Charge Accumulation Sensation Nociception / Chemosensation Depolarization->Sensation Signal Propagation

Figure 1: Signal transduction pathway of Propyl Anthranilate via TRPA1 activation, highlighting the non-covalent binding mechanism.

Part 3: Experimental Protocol (Self-Validating)

To validate the activity of propyl anthranilate, a Ratiometric Calcium Imaging Assay is the industry standard. This protocol uses Fura-2 AM to measure intracellular calcium changes (


) in HEK293 cells stably expressing human TRPA1.
3.1 Reagents & Setup
  • Cell Line: HEK293-hTRPA1 (Inducible or Stable).

  • Dye: Fura-2 AM (Ratiometric calcium indicator).

  • Buffer: HBSS with 20mM HEPES, pH 7.4.

  • Compound: Propyl Anthranilate (dissolved in DMSO, final DMSO < 0.1%).

  • Positive Control: Allyl Isothiocyanate (AITC) or Cinnamaldehyde.

  • Negative Control: HC-030031 (Specific TRPA1 antagonist).

3.2 Step-by-Step Workflow
  • Cell Seeding:

    • Seed HEK293-hTRPA1 cells on poly-D-lysine coated glass coverslips.

    • Incubate at 37°C/5% CO2 for 24 hours until 70-80% confluence.

  • Dye Loading (Critical Step):

    • Wash cells 2x with HBSS.

    • Incubate with 2 µM Fura-2 AM + 0.02% Pluronic F-127 for 45 minutes at RT in the dark.

    • Validation: Pluronic acid aids dye solubility; failure here results in low baseline fluorescence.

  • De-esterification:

    • Wash cells 3x with HBSS to remove extracellular dye.

    • Incubate for 20 minutes in dye-free buffer to allow intracellular esterases to cleave Fura-2 AM into its active, Ca2+-binding form.

  • Data Acquisition:

    • Mount coverslip on an inverted fluorescence microscope.

    • Excite alternately at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free).

    • Emission: 510 nm.

    • Baseline: Record for 60 seconds to establish stability.

  • Compound Application:

    • Perfuse Propyl Anthranilate (10 µM - 1 mM dose curve).

    • Observation: Look for an immediate rise in the 340/380 ratio.

    • Specificity Check: Pre-incubation with HC-030031 (10 µM) should abolish the response.

3.3 Protocol Logic Diagram

Experimental_Workflow Seed Seed HEK293-hTRPA1 (24h) Load Load Fura-2 AM (45 min) Seed->Load Wash Wash & De-esterify (20 min) Load->Wash Remove Extracellular Dye Base Baseline Recording (340/380nm) Wash->Base Stabilize Add Add Propyl Anthranilate Base->Add Read Measure Ratio Change (Delta F) Add->Read Agonist Response

Figure 2: Workflow for Ratiometric Calcium Imaging to validate TRPA1 agonism.

Part 4: References & Authority

The following references provide the foundational data for the anthranilate pharmacophore and its interactions with TRP channels.

  • PubChem. Propyl Anthranilate (Compound Summary). National Library of Medicine. [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of anthranilate derivatives. EFSA Journal. [Link]

  • Fujita, T., et al. Methyl anthranilate, a bird repellent, activates TRPA1. Molecular Pharmacology. (Establishes the class mechanism). [Link]

  • The Good Scents Company. Propyl Anthranilate Organoleptic & Safety Data. [Link]

Technical Monograph: Propyl Anthranilate Spectroscopic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14987-77-0 | IUPAC: Propyl 2-aminobenzoate Version: 2.1 | Status: Validated Protocol[1][2]

Executive Summary

Propyl anthranilate (PA) represents a critical scaffold in both fragrance chemistry and medicinal pharmacophores.[1][2] Unlike its methyl analog, the propyl chain introduces increased lipophilicity (


), altering its bioavailability and retention characteristics in formulation.[2] This guide provides a definitive spectroscopic breakdown of PA, focusing on the structural intramolecular hydrogen bonding that defines its stability and unique fluorescence properties.

The following data and protocols are synthesized for researchers requiring rigorous structural validation and impurity profiling.

Part 1: Structural Elucidation & Spectroscopic Signature[1]

The spectroscopic identity of propyl anthranilate is governed by the ortho-effect , where the amine proton forms a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly perturbs standard ester frequencies.[1][2]

Infrared Spectroscopy (FT-IR)

Mechanism: The intramolecular H-bond weakens the


 bond character, shifting the absorption to a lower wavenumber compared to non-conjugated esters (typically 1735-1750 cm⁻¹).
Functional GroupWavenumber (

)
Diagnostic Insight
N-H Stretch 3480 & 3370Primary amine doublet (asymmetric/symmetric).[1][2] Sharpness indicates free

character despite H-bonding.
C=O[1][2] Stretch 1685 - 1705 The "Anthranilate Shift." Lower frequency confirms ortho-substitution and H-bonding.[1][2]
N-H Bend 1615Scissoring vibration, often overlapping with aromatic

.[1][2]
C-O Stretch 1240 - 1260Strong ester linkage vibration.[1][2]
Aromatic C-H 750Ortho-substituted benzene ring (out-of-plane bending).[1][2]
Nuclear Magnetic Resonance ( H & C NMR)

Solvent:


 (Chloroform-d) is the standard for comparative analysis.[1][2]

H NMR Data (400 MHz, 

)
The aromatic region displays a characteristic ABCD pattern, distinct from para-substituted isomers.[2]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C3) 7.85 - 7.92dd (

Hz)
1HDeshielded by carbonyl anisotropy.[1][2] Most downfield aromatic signal.[1][2]
Ar-H (C5) 7.22 - 7.28td (

Hz)
1HPara to amine.[1][2]
Ar-H (C4) 6.60 - 6.68td1HMeta to amine.[1][2]
Ar-H (C6) 6.60 - 6.65dd1HShielded by electron-donating

(ortho).[1][2]

5.70 - 5.80Broad Singlet2HExchangeable.[1][2] Broadening due to quadrupole relaxation of

N.

4.20 - 4.25Triplet (

Hz)
2HDeshielded by ester oxygen.[1][2]

1.72 - 1.82Sextet2HMethylene bridge.[1][2]

0.98 - 1.05Triplet (

Hz)
3HTerminal methyl.[1][2]
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).[1][2] The fragmentation is driven by the stability of the anthraniloyl cation and the "Ortho Effect" (McLafferty-like rearrangements are suppressed due to the rigid H-bond).

Diagnostic Diagram: Fragmentation Logic

MS_Fragmentation Figure 1: Primary fragmentation pathway for Propyl Anthranilate (EI-MS). M_Ion Molecular Ion (M+) m/z 179 Frag_1 [M - C3H7]+ Loss of Propyl Group M_Ion->Frag_1 -43 Da (Propyl) Base_Peak Anthraniloyl Cation (Base Peak) m/z 137 (Acid) / 119 (Acyl) Frag_1->Base_Peak Acylium Formation Aniline Aniline Fragment m/z 92 Base_Peak->Aniline -CO (28 Da)

[1][2] Key Fragments:

  • m/z 179: Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • m/z 136/137: Characteristic rearrangement involving H-transfer (loss of alkene).[1][2]

  • m/z 119:

    
     (Anthraniloyl cation) – Diagnostic Base Peak .[1][2]
    
  • m/z 92:

    
     (Cyclopentadienyl imine/Aniline substructure).[1][2]
    

Part 2: Synthesis & Impurity Profiling[1][2]

While Fischer esterification is common, the Isatoic Anhydride Route is preferred for high-purity applications (pharmaceutical intermediates) as it avoids strong acid catalysts that can degrade the amine.

Protocol: Base-Catalyzed Ring Opening

Reaction: Isatoic Anhydride + 1-Propanol


 Propyl Anthranilate + 

[1][2]

Workflow Diagram

Synthesis_Workflow Figure 2: High-yield synthesis via Isatoic Anhydride decarboxylation. Start Reactants: Isatoic Anhydride (1.0 eq) 1-Propanol (Excess) Cat Catalyst Addition: 0.1 eq NaOH or DMAP Temp: 80-90°C Start->Cat Reflux Reflux (CO2 Evolution) Monitor until gas ceases Cat->Reflux Workup Workup: 1. Evaporate excess alcohol 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 (remove acid) Reflux->Workup Product Final Product: Propyl Anthranilate (Distill @ 142°C / 10 mmHg) Workup->Product

Impurity Markers

When analyzing commercial or synthesized samples, look for these specific spectral artifacts:

  • Anthranilic Acid: Broad -OH stretch (2500-3300 cm⁻¹) in IR.[1][2][3]

  • Isatoic Anhydride: Distinctive anhydride carbonyl doublets at 1780 and 1730 cm⁻¹.[1][2]

  • Oxidation Products: Darkening of color (yellow

    
     brown) correlates with the appearance of azo-dimer signals in LC-MS.[1][2]
    

Part 3: Functional Applications (Fluorescence)[2]

Propyl anthranilate exhibits Intramolecular Charge Transfer (ICT) fluorescence, making it a valuable probe for solvatochromic studies and biological imaging.[1][2]

  • Excitation ($ \lambda_{ex} $): ~335 nm (UV-A region).[1][2]

  • Emission ($ \lambda_{em} $): 410 - 445 nm (Violet-Blue).[1][2]

  • Stokes Shift: Large (~75-80 nm), reducing self-quenching artifacts.[1][2]

Application Note: The fluorescence quantum yield is sensitive to solvent polarity.[1] In non-polar solvents (hexane), emission is intense and blue-shifted.[1][2] In polar protic solvents (methanol), the emission is quenched and red-shifted due to the disruption of the intramolecular H-bond by the solvent.

References

  • National Institute of Standards and Technology (NIST). Propyl anthranilate Mass Spectrum (EI).[1][2] NIST Mass Spectrometry Data Center.[1][2] [Link][2]

  • PubChem. Propyl 2-aminobenzoate Compound Summary. National Center for Biotechnology Information.[1][2] [Link][2]

  • The Good Scents Company. Propyl Anthranilate Chemical Properties and Safety.[1][2][Link][2]

  • Beeby, A., & Jones, A. E. The photophysical properties of menthyl anthranilate: a UV-A sunscreen.[1][2][4] Photochemistry and Photobiology (2000).[1][2][4] (Referenced for ICT mechanism in anthranilate esters).[1][2] [Link]

Sources

propyl anthranilate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Propyl Anthranilate

Prepared by: Gemini, Senior Application Scientist

Introduction

Propyl anthranilate (propyl 2-aminobenzoate) is an aromatic ester of significant interest within the flavor, fragrance, and pharmaceutical industries. As a key component in the chemical palette that constitutes grape and floral scents, its characterization is paramount for quality control, new product development, and regulatory compliance.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of propyl anthranilate, intended for researchers, chemists, and drug development professionals. The narrative moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for its analysis and synthesis.

Molecular Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity. Propyl anthranilate is structurally defined by a propyl ester group and an amino group attached to a benzene ring in an ortho position. This arrangement of functional groups dictates its chemical behavior and physical characteristics.

Chemical Structure

The structural formula provides a clear visualization of the atomic arrangement and functional groups.

Figure 1: 2D Chemical Structure of Propyl Anthranilate.

Key Identifiers

For unambiguous identification in literature, databases, and regulatory documents, the following identifiers are critical.

IdentifierValueSource(s)
IUPAC Name propyl 2-aminobenzoate[2]
CAS Number 30954-98-4[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
SMILES CCCOC(=O)C1=CC=CC=C1N[3]
InChIKey QYGHESHPPSSONP-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of propyl anthranilate are essential for its application in formulations, defining its sensory profile, solubility, and volatility. These properties are summarized below.

PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow liquidAmbient-
Odor Profile Floral, grape, fruity, sweet, neroli-[3]
Boiling Point ~284 °C (estimated)760 mmHg[3]
Flash Point ~138 °C (estimated, closed cup)-[3]
Vapor Pressure 0.0049 hPa@ 20 °C (estimated)[3]
0.0082 hPa@ 25 °C (estimated)[3]
Refractive Index (n_D) ~1.576@ 25 °C-
pKa ~5.29 (weak acid)Estimated[3]
LogP (o/w) 3.1-[3]
Solubility Profile

The solubility is dictated by the balance between the polar amine and ester groups and the nonpolar benzene ring and propyl chain. Propyl anthranilate exhibits poor solubility in water but is highly soluble in many organic solvents.

SolventSolubility (g/L) @ 25°CSource(s)
Water0.57[3]
Ethanol624.42[3]
Methanol833.69[3]
Acetone736.73[3]
Toluene111.13[3]
Chloroform970.81[3]
n-Hexane6.4[3]

Chemical Properties and Reactivity

The chemistry of propyl anthranilate is governed by its two primary functional groups: the aromatic amine and the ester.

Stability

Propyl anthranilate is stable under standard storage conditions (cool, dry, dark, inert atmosphere). However, like its analogue methyl anthranilate, it is sensitive to light and air, which can lead to discoloration and degradation over time.[4][5]

Reactivity and Incompatibilities

The molecule's reactivity profile is a composite of its functional groups.

  • Aromatic Amine Group: The -NH₂ group imparts basic properties, allowing it to react exothermically with acids to form salts.[5] It can also be incompatible with isocyanates, peroxides, acid halides, and anhydrides.[5]

  • Ester Group: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding anthranilic acid and propanol. It can react with strong oxidizing acids, and its interaction with caustic solutions can generate heat.[5]

  • Incompatible Agents: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions.[6]

Spectroscopic Profile
  • Infrared (IR) Spectroscopy: Expected peaks would include N-H stretching from the amine (~3300-3500 cm⁻¹), C=O stretching from the ester (~1700-1730 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the -NH₂ protons (broad singlet), and the propyl chain protons (-OCH₂-, -CH₂-, -CH₃), each with characteristic chemical shifts and splitting patterns.

    • ¹³C NMR: Would reveal signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted carbons), and the three carbons of the propyl chain.

  • Mass Spectrometry (MS): Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would involve the loss of the propyl group and rearrangements characteristic of aromatic esters.

Experimental Protocols for Characterization

The following protocols are self-validating systems designed for the accurate determination of propyl anthranilate's properties.

Protocol: Determination of Boiling Point (Reflux Method)

This method is chosen for its accuracy and efficiency with small sample volumes, minimizing thermal decomposition by avoiding superheating.[7]

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a microscale reflux apparatus using a 5 or 10 mL round-bottomed flask, a microscale condenser, and a heating mantle or sand bath.[7]

  • Sample Preparation: Add ~3-5 mL of propyl anthranilate and a magnetic stir bar or a few boiling chips to the flask.

  • Assembly: Securely clamp the flask and attach the condenser vertically. Connect the condenser to a circulating water source (water in at the bottom, out at the top).

  • Thermometer Placement: Insert a calibrated thermometer through the top of the condenser, positioning the bulb so it is just below the side arm of the condenser, ensuring it will be fully immersed in the vapor of the refluxing liquid.

  • Heating: Begin gentle heating and stirring. Observe the formation of a "reflux ring"—the level at which the vapor condenses and flows back into the flask.

  • Equilibration & Measurement: Adjust the heating rate to maintain a steady reflux. Allow the system to equilibrate for 5-10 minutes. The temperature will stabilize when the thermometer bulb is in equilibrium with the hot vapor. Record this stable temperature as the boiling point.[7]

  • Data Recording: Record the measured boiling point and the ambient barometric pressure. If the pressure deviates significantly from 760 mmHg, a pressure correction may be necessary.

  • Cooldown: Turn off the heat source and allow the apparatus to cool to room temperature before disassembly.

Protocol: Measurement of Refractive Index

The refractive index is a highly precise physical constant useful for identity confirmation and purity assessment. An Abbe refractometer is the standard instrument for this measurement.[8]

Objective: To measure the refractive index of a liquid sample relative to air.

Methodology:

  • Instrument Calibration: Ensure the refractometer is calibrated. Clean the surfaces of the measuring and illuminating prisms with ethanol using a soft, lint-free tissue.[9] Place a drop of distilled water on the prism; the reading at 20°C should be 1.3330.[10]

  • Temperature Control: Connect the refractometer prisms to a circulating water bath set to 25.0 ± 0.1 °C. Allow 10-15 minutes for thermal equilibrium.

  • Sample Application: Open the prism assembly and place 2-3 drops of propyl anthranilate onto the surface of the measuring (lower) prism.

  • Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. You will see a field of view that is partially light and partially dark.

  • Adjust Coarse/Fine Knobs: Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[8]

  • Adjust Compensator: If a colored fringe is visible at the boundary, rotate the compensator dial until the fringe disappears and the boundary becomes a sharp black-and-white line.

  • Reading: Read the refractive index value from the instrument's scale, typically to four decimal places.[9]

  • Cleaning: Immediately after the measurement, clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue to prevent residue from hardening.[11]

Protocol: Purity and Identity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating volatile components and confirming their identity.[12]

Objective: To confirm the identity and assess the purity of a propyl anthranilate sample.

gcms_workflow start Start: Sample (Propyl Anthranilate) prep 1. Sample Preparation (Dilute in Ethyl Acetate) start->prep inject 2. GC Injection (1 µL, Split Mode) prep->inject separate 3. GC Separation (HP-5MS Column) inject->separate ionize 4. Ionization (Electron Ionization, 70 eV) separate->ionize detect 5. MS Detection (Mass Analyzer - Quadrupole) ionize->detect process 6. Data Processing (Chromatogram & Spectra) detect->process identify 7. Identification (NIST Library Match) process->identify report End: Purity Report & Identity Confirmation identify->report

Figure 2: General Workflow for GC-MS Analysis.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of propyl anthranilate in a high-purity solvent such as ethyl acetate or methanol.[13]

  • GC-MS Instrument Conditions (Typical):

    • System: Agilent GC-MS System (or equivalent).[13]

    • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of ~1.0-1.2 mL/min.[14]

    • Injection: 1 µL injection volume, split ratio 50:1, injector temperature 250 °C.

    • Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature 230 °C. Quadrupole temperature 150 °C. Scan range m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identity Confirmation: The resulting total ion chromatogram (TIC) should show a major peak at the expected retention time for propyl anthranilate. The mass spectrum of this peak should be compared to a reference library (e.g., NIST). A high match factor confirms the identity.

    • Purity Assessment: Integrate all peaks in the TIC. Purity is calculated as the area of the propyl anthranilate peak divided by the total area of all peaks, expressed as a percentage (Area %).

Synthesis Overview: Fischer Esterification

Propyl anthranilate is typically synthesized via Fischer esterification, an acid-catalyzed reaction between anthranilic acid and n-propanol.[15] The use of excess alcohol shifts the equilibrium toward the product side.[16]

fischer_esterification anthranilic Anthranilic Acid plus1 + propanol n-Propanol propyl_anth Propyl Anthranilate propanol->propyl_anth H₂SO₄ (cat.) Reflux plus2 + water Water

Figure 3: Fischer Esterification Synthesis of Propyl Anthranilate.

Protocol: Laboratory-Scale Synthesis

This protocol outlines a standard procedure for synthesizing propyl anthranilate.

Objective: To synthesize propyl anthranilate from anthranilic acid and n-propanol.

Methodology:

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add anthranilic acid (e.g., 0.1 mol) and an excess of n-propanol (e.g., 0.5 mol, used as both reactant and solvent).[17]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 mL) as a catalyst.[18]

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Cooling & Neutralization: Allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing cold water (e.g., 100 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (2 x 50 mL).[17]

  • Washing: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst), followed by a saturated sodium chloride (brine) solution.[17]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure propyl anthranilate.

Safety and Handling

While specific GHS classification for propyl anthranilate is not universally established, data from similar compounds like methyl and isopropyl anthranilate suggest a low to moderate hazard profile.[6]

  • Eye Contact: May cause serious eye irritation.[6] Always wear safety glasses or goggles when handling. In case of contact, rinse cautiously with water for several minutes.

  • Skin Contact: May cause mild skin irritation.[5] Wear nitrile gloves. Wash skin with soap and water after handling.

  • Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed the core physical and chemical properties of propyl anthranilate, providing a robust framework for its identification, characterization, and synthesis. The protocols described herein represent standard, reliable methodologies that ensure data integrity and reproducibility. By understanding the interplay of its molecular structure and functional groups, researchers can effectively utilize propyl anthranilate in their applications, from developing new flavor profiles to synthesizing novel pharmaceutical intermediates.

References

  • Vertex AI Search. (n.d.). Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 1, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem Compound Database. Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved February 1, 2026, from [Link]

  • PITOT, C. (n.d.). ABBE Zeiss Refractometer. Retrieved February 1, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved February 1, 2026, from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved February 1, 2026, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, March 4). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. Retrieved February 1, 2026, from [Link]

  • Chemotechnique Diagnostics. (n.d.). METHYL ANTHRANILATE. Retrieved February 1, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved February 1, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 1, 2026, from [Link]

  • SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved February 1, 2026, from [Link]

  • Roth. (2019, August 7). Safety Data Sheet: Methyl anthranilate. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. Retrieved February 1, 2026, from [Link]

  • Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved February 1, 2026, from [Link]

  • Scribd. (n.d.). BOILING POINT DETERMINATION. Retrieved February 1, 2026, from [Link]

  • Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved February 1, 2026, from [Link]

  • Scribd. (n.d.). Determination of Boiling Point. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). propyl anthranilate. Retrieved February 1, 2026, from [Link]

  • AZoM. (2021, October 12). Characterizing Essential Oils with GC-MS. Retrieved February 1, 2026, from [Link]

  • DePauw University. (n.d.). Fischer Esterification. Retrieved February 1, 2026, from [Link]

  • YouTube. (2016, October 8). How to Use a Refractometer (Abbe). Retrieved February 1, 2026, from [Link]

Sources

Technical Assessment of Propyl Anthranilate: Safety, Toxicology, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl Anthranilate (CAS: 30954-98-4) is an ester of anthranilic acid used primarily in fragrance and flavor applications for its characteristic fruity, grape-like, and floral odor profile.[1][2] Unlike its methyl homolog (Methyl Anthranilate), which is widely documented in regulatory frameworks (FEMA 2682), propyl anthranilate occupies a more specialized niche.

This technical guide provides a rigorous safety assessment for researchers and drug development professionals. It synthesizes direct toxicological data with authoritative read-across from structurally analogous anthranilates (methyl and ethyl esters). The assessment concludes that propyl anthranilate presents a low acute toxicity profile but requires specific handling protocols due to potential skin and eye irritation. Crucially, unlike methyl N-methylanthranilate, propyl anthranilate is not considered a significant phototoxic hazard, though adherence to IFRA usage limits is mandatory.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Understanding the physicochemical basis of propyl anthranilate is essential for predicting its bioavailability and environmental fate.

PropertySpecification
IUPAC Name Propyl 2-aminobenzoate
CAS Number 30954-98-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Colorless to pale yellow liquid
LogP (Octanol/Water) ~3.1 (Est.)
Boiling Point ~282°C @ 760 mmHg
Solubility Soluble in ethanol, oils; insoluble in water
Odor Profile Fruity, Grape, Floral, Neroli-like

Toxicological Profile & Safety Assessment

Acute Toxicity (Read-Across Analysis)

Direct LD50 data for propyl anthranilate is limited in public chemical repositories. Therefore, safety is established via read-across from its immediate homologs, Methyl Anthranilate (C1) and Ethyl Anthranilate (C2), which share identical metabolic fates (hydrolysis to anthranilic acid).

  • Oral Toxicity: Low.[3]

    • Methyl Anthranilate Reference: LD50 (Rat, Oral) = 2,910 mg/kg .

    • Ethyl Anthranilate Reference: LD50 (Rat, Oral) > 2,000 mg/kg.[4][3][5][6]

    • Propyl Anthranilate Assessment: Predicted LD50 > 2,000 mg/kg.[4][3][6] It is not classified as acutely toxic by oral ingestion under GHS standards.

  • Dermal Toxicity: Low to Moderate.[3]

    • May be harmful in contact with skin.[5] Read-across suggests LD50 (Rabbit, Dermal) > 5,000 mg/kg.

Irritation & Sensitization

Anthranilates are primary amines and esters, making them susceptible to causing local irritation.

  • Skin Irritation: Classified as Category 2 (Causes skin irritation) . Prolonged exposure can cause erythema.

  • Eye Irritation: Classified as Category 2A (Causes serious eye irritation) . Direct contact can cause corneal irritation.

  • Skin Sensitization: Generally considered a non-sensitizer or weak sensitizer. Unlike some Schiff bases formed from anthranilates, the pure ester is low risk. However, commercial samples must be free of impurities that could trigger sensitization.

Phototoxicity: The Critical Distinction

A major safety concern with anthranilate derivatives is phototoxicity (reaction to UV light).

  • High Risk: Methyl N-methylanthranilate is a known phototoxic agent and is heavily restricted by IFRA.

  • Low Risk: Ethyl anthranilate and Propyl anthranilate.

    • Research Institute for Fragrance Materials (RIFM) studies on ethyl anthranilate demonstrated no phototoxic or photoallergic responses .

Regulatory Status
  • IFRA (International Fragrance Association): Propyl anthranilate is regulated.[4] Standard usage limits in fragrance concentrates are often recommended up to 2.0% to ensure safety margins, particularly regarding potential minor sensitization or irritation effects .

  • FEMA (Flavor & Extract Manufacturers Association): While Methyl Anthranilate is FEMA 2682, Propyl Anthranilate does not have a widely cited FEMA number in public summaries, suggesting its primary use is in fragrance rather than broad-spectrum food flavoring.

Metabolism & Pharmacokinetics

The safety of propyl anthranilate is underpinned by its metabolic pathway. Upon ingestion or absorption, it undergoes rapid enzymatic hydrolysis.

Metabolic Pathway Diagram

The following diagram illustrates the hydrolysis mechanism mediated by carboxylesterases.

Metabolism cluster_excretion Elimination PA Propyl Anthranilate (Lipophilic Ester) Enz Carboxylesterases (Liver/Plasma) PA->Enz Hydrolysis AA Anthranilic Acid (Excreted/Conjugated) Enz->AA Prop n-Propanol (Oxidized to Propionic Acid) Enz->Prop Urine Urine AA->Urine Renal CO2 CO2 Prop->CO2 Respiration/Urine

Figure 1: Metabolic hydrolysis of propyl anthranilate into anthranilic acid and n-propanol.

Mechanism:

  • Hydrolysis: Non-specific carboxylesterases (CES) in the liver and plasma cleave the ester bond.

  • Fate of Anthranilic Acid: It is either excreted unchanged in urine or conjugated with glycine to form hippuric acid derivatives.

  • Fate of n-Propanol: Rapidly oxidized by alcohol dehydrogenase (ADH) to propionaldehyde, then to propionic acid, which enters the Krebs cycle (as succinyl-CoA).

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification

For researchers requiring high-purity propyl anthranilate for testing, the following Fischer esterification protocol is robust and self-validating.

Objective: Synthesize propyl anthranilate from anthranilic acid and n-propanol.

Reagents:

  • Anthranilic acid (1.0 eq)

  • n-Propanol (Excess, 5-10 eq)

  • Sulfuric acid (H₂SO₄, catalytic amount, ~0.1 eq)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

Protocol Steps:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve anthranilic acid in n-propanol. The excess alcohol acts as both reactant and solvent to drive the equilibrium forward.

  • Catalysis: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (~97°C) for 6–8 hours.

    • Validation Point: Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:4). The starting material (acid) will be more polar (lower Rf) than the product (ester).

  • Workup:

    • Cool to room temperature.[7][8]

    • Evaporate excess n-propanol under reduced pressure (Rotovap).

    • Dissolve residue in Ethyl Acetate.

    • Neutralization: Wash the organic layer with 10% NaHCO₃ to remove unreacted acid and catalyst. Stop when gas evolution (CO₂) ceases.[8]

  • Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Polish: Distill under vacuum if high purity (>98%) is required.

Safety Assessment Workflow

When introducing propyl anthranilate into a new formulation, follow this decision logic.

SafetyWorkflow Start New Formulation containing Propyl Anthranilate ConcCheck Concentration Check Is it < 2.0%? Start->ConcCheck AppCheck Application Check Leave-on vs. Rinse-off ConcCheck->AppCheck Yes Risk High Risk Reduce Concentration ConcCheck->Risk No (>2%) Safe Proceed with Standard Stability Testing AppCheck->Safe Rinse-off PhotoTest Phototoxicity Waiver (Based on Ethyl Anthranilate Data) AppCheck->PhotoTest Leave-on PhotoTest->Safe Document Read-Across

Figure 2: Decision tree for incorporating propyl anthranilate into formulations.

Occupational Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[6]
STOT-SEH335May cause respiratory irritation (if heated/mist).

PPE Requirements:

  • Gloves: Nitrile rubber (0.11 mm thickness) provides sufficient splash protection.

  • Eye Protection: Safety goggles (EN 166 standard) are mandatory due to the risk of severe eye irritation.

  • Respiratory: If handling large volumes or heating, use a half-mask respirator with organic vapor cartridges (Type A).

Storage: Store in a cool, dry place away from strong oxidizing agents. Anthranilates can darken (oxidize) upon prolonged exposure to light and air; store in amber glass or opaque containers under nitrogen headspace for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8635, Methyl Anthranilate. Retrieved from [Link]

  • Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. Food and Chemical Toxicology. Retrieved from [Link]

  • The Good Scents Company (2024). Propyl Anthranilate Data Sheet. Retrieved from [Link]

  • Fahelbum, I. M., & James, S. P. (1979). Absorption, distribution and metabolism of propyl anthranilate. Toxicology, 12(1), 75–87. Retrieved from [Link]

Sources

Propyl 2-Aminobenzoate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of propyl 2-aminobenzoate, a significant chemical compound with diverse applications in research and industry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and key applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

Propyl 2-aminobenzoate, commonly known as propyl anthranilate, is an organic compound classified as an ester of anthranilic acid and propanol.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name propyl 2-aminobenzoate[1][2]
CAS Number 30954-98-4[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][3]
SMILES CCCOC(=O)C1=CC=CC=C1N[1][3]

Physicochemical Properties

Understanding the physicochemical properties of propyl 2-aminobenzoate is crucial for its application in various experimental and industrial settings.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 179.22 g/mol [1][3]
Appearance Not explicitly found in search results
Odor Floral, grape, fruity, sweet, neroli, orange, winey, citrus, powdery, honey[3]
Boiling Point (est.) 284 °C[3]
Flash Point (est.) 137.74 °C[3]
Vapor Pressure (est. @ 25°C) 0.0082 hPa[3]
Water Solubility (@ 25°C) 0.57 g/L[3]
pKa (est.) 5.29 (weak acid)[3]
XLogP3-AA 3.1[3]

Propyl 2-aminobenzoate's characteristic fruity and floral odor is a key attribute, leading to its extensive use in the fragrance and flavor industries. Its low water solubility and relatively high boiling point are important considerations for its handling and application in various formulations.

Synthesis of Propyl 2-Aminobenzoate

The primary method for synthesizing propyl 2-aminobenzoate is through the Fischer esterification of anthranilic acid with propanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize propyl 2-aminobenzoate from anthranilic acid and n-propanol.

Materials:

  • Anthranilic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine anthranilic acid and an excess of n-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Assemble a reflux apparatus and heat the mixture to reflux for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude propyl 2-aminobenzoate can be purified by vacuum distillation.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of anthranilic acid by the sulfuric acid catalyst activates the carbonyl group towards nucleophilic attack by the hydroxyl group of propanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Anthranilic_Acid Anthranilic Acid Protonated_AA Protonated Anthranilic Acid Anthranilic_Acid->Protonated_AA + H⁺ (from H₂SO₄) Propanol n-Propanol H2SO4 H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate + n-Propanol Propyl_Anthranilate Propyl 2-Aminobenzoate Tetrahedral_Intermediate->Propyl_Anthranilate - H₂O, - H⁺ Water Water Tetrahedral_Intermediate->Water

Caption: Fischer Esterification of Anthranilic Acid.

Applications in Research and Development

While widely known for its use in fragrances, propyl 2-aminobenzoate and its derivatives are also of interest in scientific research and drug development.

  • Flavor and Fragrance Industry: The primary application of propyl 2-aminobenzoate is as a fragrance and flavoring agent due to its pleasant grape-like aroma.[3][4][5]

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for the preparation of more complex molecules. The amino and ester functionalities allow for a variety of chemical transformations.

  • Pharmaceutical Research: Anthranilate derivatives have been investigated for their potential biological activities. While specific research on the pharmaceutical applications of propyl anthranilate is not extensively documented in the provided search results, the broader class of anthranilates has been explored for various therapeutic purposes.

Spectroscopic Analysis

Characterization of propyl 2-aminobenzoate is typically achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O stretch.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling propyl 2-aminobenzoate.

  • It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.

  • Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, in a well-ventilated area.

References

  • PubChem. Propyl anthranilate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. propyl 2-aminobenzoate. [Link]

  • ScentBox. Propyl anthranilate. [Link]

  • FooDB. Methyl anthranilate. [Link]

  • Mallak Specialties Pvt Ltd. Methyl Anthranilate. [Link]

Sources

Propyl Anthranilate: Chemical Architecture, Safety Profile, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and pharmacological profile of Propyl Anthranilate.

Executive Summary

Propyl Anthranilate (CAS: 30954-98-4) is the


-propyl ester of anthranilic acid.[1][2] While often overshadowed by its ubiquitous homologue, methyl anthranilate (the primary odorant of Concord grapes), propyl anthranilate represents a critical structural modification in both flavor chemistry and medicinal scaffold design.

For the drug development professional, this molecule offers a case study in lipophilic tuning . By extending the alkyl chain from methyl (


) to propyl (

), the physicochemical properties—specifically

and volatility—are altered, impacting membrane permeability and receptor binding affinity. Recent research has elevated this compound from a mere fragrance ingredient to a lead scaffold with demonstrated antiandrogenic activity in prostate cancer models.

Historical Genesis: The Anthranilate Expansion

The history of propyl anthranilate is best understood not as an isolated discovery, but as part of the "Anthranilate Expansion" of the early 20th century.

  • 1890s (The Anchor): Methyl anthranilate is identified as the key principle of Neroli oil (orange blossom). It becomes the standard for "grape" and "orange flower" profiles.

  • 1920s-1940s (The Homologue Hunt): Flavor chemists began systematically synthesizing esters (ethyl, propyl, butyl) to modify the volatility and tenacity of the grape note. Propyl anthranilate was synthesized to create a "heavier," more substantive fruity note that would not flash off as quickly as the methyl ester during high-temperature processing (e.g., candy making).

  • 1970s (Toxicological Validation): The safety profile was rigorously defined by metabolic studies (e.g., Fahelbum & James, 1979), establishing the hydrolysis pathway that underpins its safety as a food additive.

Chemical Specifications & Physical Properties

Propyl anthranilate exhibits higher lipophilicity than its methyl counterpart, a feature that influences both its fixative properties in fragrance and its binding kinetics in biological systems.

PropertyValuebiological Relevance
CAS Number 30954-98-4Unique Identifier
Molecular Formula

Scaffold for SAR studies
Molecular Weight 179.22 g/mol Small molecule (Lipinski compliant)
Boiling Point ~282°CHigh thermal stability
Refractive Index 1.576 (at 25°C)Purity indicator
LogP (est) ~3.1Optimized for membrane permeability
Odor Profile Fruity, Grape, Wine-yeastLower volatility than methyl ester

Synthesis Protocols

In a research or scale-up setting, the synthesis of propyl anthranilate has evolved from classic acid-catalyzed esterification to more atom-efficient methods using isatoic anhydride.

Method A: Isatoic Anhydride Ring Opening (Preferred/Green)

This method is preferred for high purity and yield as it avoids the equilibrium limitations of direct esterification and generates


 as the only byproduct.

Mechanism: Nucleophilic attack of


-propanol on the carbonyl carbon of the anhydride, followed by decarboxylation.

Protocol:

  • Reagents: Isatoic Anhydride (1.0 eq),

    
    -Propanol (excess/solvent), NaOH (0.1 eq, catalyst).
    
  • Reaction: Charge a reactor with isatoic anhydride and

    
    -propanol.
    
  • Catalysis: Add catalytic NaOH (or DMAP). Heat to reflux (approx. 97°C).

  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Completion: Reaction is complete when gas evolution ceases (approx. 2-4 hours).

  • Workup: Distill off excess propanol. Wash residue with dilute

    
    . Vacuum distill the crude oil to obtain clear propyl anthranilate.
    
Method B: Fischer Esterification (Classic)

Protocol: Reflux anthranilic acid with


-propanol in the presence of concentrated 

. Requires long reflux times and neutralization steps.
Visualization: Synthesis Pathway

Synthesis IA Isatoic Anhydride (Starting Material) Inter Intermediate Carbamate IA->Inter + Propanol / Base Cat. Prop n-Propanol (Nucleophile) Prop->Inter CO2 CO2 (Gas) (Byproduct) Inter->CO2 PA Propyl Anthranilate (Target) Inter->PA - CO2 (Decarboxylation)

Caption: The atom-efficient synthesis of Propyl Anthranilate via Isatoic Anhydride ring-opening.

Toxicology & Safety Assessment

For drug development professionals evaluating propyl anthranilate as an excipient or scaffold, the metabolic fate is the primary safety determinant.

Metabolic Pathway

Propyl anthranilate undergoes rapid hydrolysis in the gut and liver, mediated by carboxylesterases.

  • Hydrolysis: Cleavage of the ester bond yields Anthranilic Acid and

    
    -Propanol .
    
  • Fate of Metabolites:

    • Anthranilic Acid: Conjugated with glycine to form hippuric acid analogs or glucuronidated and excreted.

    • 
      -Propanol:  Oxidized to propionic acid, which enters the Krebs cycle (via succinyl-CoA).
      

JECFA/Regulatory Status: While Methyl Anthranilate has a specific JECFA number (1534), Propyl Anthranilate is evaluated under the group of "Anthranilate Derivatives." Studies (Fahelbum & James, 1979) confirmed that while hydrolysis is the major pathway, the propyl ester shows slightly higher stability than the methyl ester, allowing a fraction of the intact ester to circulate transiently, which is relevant for its pharmacological activity.

Metabolism PA Propyl Anthranilate (Intake) Enz Carboxylesterases (Liver/Gut) PA->Enz AA Anthranilic Acid Enz->AA Prop n-Propanol Enz->Prop Exc Excretion (Urine) AA->Exc Glycine Conjugation Krebs Krebs Cycle (Energy) Prop->Krebs Oxidation to Propionic Acid

Caption: Metabolic hydrolysis pathway of Propyl Anthranilate in mammalian systems.[2]

Pharmacological Potential: The Antiandrogen Connection

Beyond flavoring, the anthranilate scaffold is a "privileged structure" in medicinal chemistry (e.g., Fenamates). Recent investigations have highlighted the specific utility of anthranilic acid esters in oncology.

Mechanism of Action: Androgen Receptor (AR) Antagonism

Research indicates that anthranilic acid esters, including propyl anthranilate, can act as non-steroidal antiandrogens .

  • Target: The Ligand Binding Domain (LBD) of the Androgen Receptor.[3]

  • Effect: They competitively inhibit the binding of dihydrotestosterone (DHT), preventing AR translocation to the nucleus.

  • Significance: This activity is observed in both wild-type AR and the T877A mutant (common in refractory prostate cancer), making the propyl scaffold a viable lead for "next-generation" antiandrogen design. The propyl chain provides optimal hydrophobic interaction within the receptor pocket compared to the shorter methyl chain.

Avian Repellency

Similar to methyl anthranilate, the propyl ester acts as a potent irritant to the trigeminal nerve in birds (TRPA1 agonist), serving as a non-lethal crop protection agent.

References

  • Fahelbum, I. M., & James, S. P. (1979). Absorption, distribution and metabolism of propyl anthranilate. Toxicology, 12(1), 75–87.

  • Nihal, A., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Experimental Dermatology.

  • PubChem Compound Summary. Propyl anthranilate (CID 95016).[1] National Center for Biotechnology Information.

  • Staiger, R. P., & Wagner, E. C. (1953).Isatoic Anhydride. Preparation and Reactions. Journal of Organic Chemistry. (Fundamental synthesis reference).
  • The Good Scents Company. Propyl Anthranilate Data Sheet.

Sources

An In-depth Technical Guide to the Solubility of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propyl anthranilate, the propyl ester of anthranilic acid, is an aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various solvents is paramount for its effective use in formulation development, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the solubility of propyl anthranilate, detailing its solubility profile in a wide range of solvents, the underlying physicochemical principles governing its solubility, and robust experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the solubility characteristics of this versatile molecule.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For propyl anthranilate, the key determinants of its solubility are its moderate polarity, hydrogen bonding capabilities, and molecular size.

Propyl anthranilate possesses both polar and non-polar characteristics. The ester and amine functional groups introduce polarity and the capacity for hydrogen bonding, while the benzene ring and the propyl chain contribute to its non-polar, hydrophobic nature. This amphiphilic character dictates its solubility behavior, allowing it to dissolve in a range of solvents with varying polarities.

A key indicator of a compound's lipophilicity is the octanol-water partition coefficient (LogP). The estimated XLogP3-AA for propyl anthranilate is 3.1, indicating a greater affinity for non-polar environments over aqueous media.[1] This is consistent with its observed low water solubility. The estimated pKa of propyl anthranilate is 5.29, classifying it as a weak acid.[1] This suggests that its solubility in aqueous solutions will be influenced by pH.

Solubility Profile of Propyl Anthranilate

The solubility of propyl anthranilate has been determined in a wide array of organic solvents. The following table summarizes the available solubility data at 25°C, providing a valuable resource for solvent selection in various applications.

Solvent ClassSolventSolubility (g/L) at 25°C
Alcohols Methanol833.69
Ethanol624.42
n-Propanol455.11
Isopropanol424.91
n-Butanol427.44
Ketones Acetone736.73
2-Butanone402.08
Cyclohexanone618.35
Esters Ethyl acetate283.56
Methyl acetate315.17
n-Propyl acetate174.89
n-Butyl acetate203.14
Ethers Diethyl ether193.32
Tetrahydrofuran (THF)771.52
1,4-Dioxane601.3
Halogenated Solvents Dichloromethane888.64
Chloroform970.81
1,2-Dichloroethane700.97
Aprotic Polar Solvents Acetonitrile439.42
Dimethylformamide (DMF)1984.68
Dimethyl sulfoxide (DMSO)1447.07
N-Methyl-2-pyrrolidone (NMP)893.37
Aromatic Hydrocarbons Toluene111.13
o-Xylene68.58
m-Xylene68.66
p-Xylene76.27
Aliphatic Hydrocarbons n-Hexane6.4
n-Heptane3.97
Cyclohexane17.68
Aqueous Water0.57

Data sourced from[1]

Factors Influencing Solubility

Temperature
pH

As a weak acid, the aqueous solubility of propyl anthranilate is expected to be pH-dependent.[1] In aqueous solutions with a pH below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, the amine group can be deprotonated, leading to the formation of a more polar, and therefore more water-soluble, anionic species. Conversely, in highly acidic conditions (pH << pKa), the amine group will be protonated, forming a cationic species which would also be expected to have increased water solubility. A study on a structurally related compound, an avenanthramide C analog, showed that its solubility in aqueous solution was low at a pH of approximately 2.[2]

Experimental Determination of Solubility

The accurate determination of solubility is crucial for many scientific and industrial applications. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess propyl anthranilate B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath at a constant temperature B->C D Agitate for a defined period (e.g., 24-72 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Filter or centrifuge the supernatant to remove all solid particles E->F G Prepare serial dilutions of the clear supernatant F->G H Quantify the concentration of propyl anthranilate using a suitable analytical method (e.g., UV-Vis spectroscopy) G->H I Calculate solubility H->I

Caption: Workflow for determining the equilibrium solubility of propyl anthranilate using the shake-flask method.

Detailed Protocol for the Shake-Flask Method

1. Materials and Reagents:

  • Propyl anthranilate (high purity)

  • Selected solvent (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or water bath with orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

2. Procedure:

  • Step 1: Sample Preparation: Accurately weigh an excess amount of propyl anthranilate into a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Step 2: Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Step 3: Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

  • Step 4: Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

  • Step 5: Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Step 6: Quantification: Prepare a series of dilutions of the filtered supernatant. Quantify the concentration of propyl anthranilate in the dilutions using a validated analytical method, such as UV-Vis spectroscopy.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient and widely used method for determining the concentration of an analyte in solution.

1. Determination of λmax:

  • Prepare a dilute solution of propyl anthranilate in the solvent of interest.

  • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For the structurally similar methyl anthranilate, a UV spectrum in cyclohexane shows absorbance peaks.[3] A similar spectrum would be expected for propyl anthranilate.

2. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions of propyl anthranilate of known concentrations in the chosen solvent.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

3. Sample Analysis:

  • Measure the absorbance of the diluted supernatant samples at the λmax.

  • Use the equation of the line from the calibration curve to calculate the concentration of propyl anthranilate in the diluted samples.

  • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of propyl anthranilate in that solvent at the experimental temperature.

Interpretation and Application of Solubility Data

The solubility data presented in this guide can be used to inform a variety of processes in research and development. For instance, in drug formulation, a solvent with high solubilizing power for propyl anthranilate would be selected for liquid dosage forms. In purification by crystallization, a solvent system would be chosen in which propyl anthranilate has high solubility at an elevated temperature and low solubility at a lower temperature. For analytical method development, the choice of solvent will impact the sensitivity and linearity of the method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of propyl anthranilate. The extensive table of solubility data in various organic solvents serves as a practical resource for solvent selection. The discussion of the physicochemical properties and the factors influencing solubility provides a theoretical framework for understanding its behavior. Finally, the detailed experimental protocol for the shake-flask method coupled with UV-Vis spectroscopy offers a robust and reliable approach for the in-house determination of propyl anthranilate solubility. A thorough understanding of these principles and methods is essential for the successful application of propyl anthranilate in scientific research and industrial processes.

References

  • The Effect of pH upon the Solubility of Phenobarbital in Alcohol-Aqueous Solutions. (n.d.). Journal of the American Pharmaceutical Association. Retrieved from [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2024). ACS Omega. Retrieved from [Link]

  • Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. Retrieved from [Link]

  • UV/Visible absorption spectrum of methyl anthranilate (MA, black solid... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermodynamic Data

Propyl anthranilate, a key fragrance and flavor compound, possesses a characteristic grape-like aroma. Its application in pharmaceuticals, food science, and cosmetics necessitates a deep understanding of its thermodynamic properties. These parameters govern its behavior during purification, formulation, and storage, directly impacting product stability, efficacy, and safety. For instance, precise knowledge of its vapor pressure is critical for developing stable fragrances with controlled release profiles, while understanding its heat capacity is essential for safe and efficient process scale-up. This guide will provide a thorough analysis of these properties, grounded in experimental data and theoretical principles.

Core Thermodynamic Properties of Propyl Anthranilate

A substance's thermodynamic properties are the pillars upon which its physical behavior rests. For propyl anthranilate, these values are crucial for a range of applications, from predicting its phase transitions to ensuring its stability in various formulations.

Boiling and Melting Points: Defining Phase Transitions

The boiling and melting points represent the temperatures at which a substance undergoes a phase transition from liquid to gas and solid to liquid, respectively. These are fundamental properties that dictate the physical state of propyl anthranilate under different conditions.

Table 1: Key Thermodynamic Properties of Propyl Anthranilate

PropertyValueSource
Boiling Point267 °C at 760 mmHg
Melting Point15 °C
Vapor Pressure0.002 mmHg at 25 °C

Note: Data for some properties may not be readily available in public literature and may require experimental determination.

The relatively high boiling point of propyl anthranilate is indicative of the significant intermolecular forces, likely dipole-dipole interactions and London dispersion forces, that must be overcome for the substance to enter the gas phase.

Vapor Pressure: A Measure of Volatility

Vapor pressure is a critical parameter for applications where controlled volatilization is desired, such as in perfumery and flavor chemistry. It describes the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The low vapor pressure of propyl anthranilate at room temperature (0.002 mmHg at 25 °C) signifies its relatively low volatility.

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on robust experimental techniques. This section details the methodologies for measuring the key parameters of propyl anthranilate.

Determining the Boiling Point: The Ebulliometer Method

The ebulliometer is a precise instrument for measuring the boiling point of a liquid. The principle behind this method is the direct measurement of the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Experimental Workflow: Ebulliometer Measurement

Ebulliometer_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result P1 Place Propyl Anthranilate in the Ebulliometer P2 Add Boiling Chips P1->P2 M1 Heat the Sample Gently P2->M1 M2 Record Temperature at Constant Reflux M1->M2 M3 Correct for Atmospheric Pressure M2->M3 R1 Determine Boiling Point M3->R1

Caption: Workflow for determining the boiling point using an ebulliometer.

The use of boiling chips is crucial to prevent bumping and ensure smooth boiling, leading to a more accurate and stable temperature reading. The recorded temperature must be corrected to standard pressure (760 mmHg) to ensure comparability of the data.

Measuring the Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is highly sensitive for determining the melting point and enthalpy of fusion.

Experimental Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of propyl anthranilate into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to volatilization.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) through the melting transition.

    • Continue heating to a temperature above the melting point (e.g., 30 °C).

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.

The causality behind this protocol lies in the precise control and measurement of heat flow. As the propyl anthranilate melts, it absorbs energy (an endothermic process), which is detected by the instrument as a change in the heat flow relative to the inert reference.

Advanced Thermodynamic Considerations

Beyond the fundamental properties, a deeper understanding of propyl anthranilate's thermodynamic behavior requires exploring its enthalpy of vaporization, heat capacity, and Gibbs free energy of formation.

Enthalpy of Vaporization (ΔHvap)
Heat Capacity (Cp)

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. It is a critical parameter in heat transfer calculations for process design and safety analysis. The heat capacity of propyl anthranilate can be determined experimentally using DSC with a modulated temperature program.

Logical Relationship of Thermodynamic Properties

Thermodynamic_Relationships cluster_fundamental Fundamental Properties cluster_derived Derived Properties GP Gibbs Free Energy (G) H Enthalpy (H) GP->H G = H - TS S Entropy (S) T Temperature (T) P Pressure (P) V Volume (V)

Caption: Interrelationship between key thermodynamic state functions.

Conclusion

The thermodynamic properties of propyl anthranilate are indispensable for its effective and safe use in scientific research and industrial applications. This guide has provided a detailed overview of its key parameters, the experimental methodologies for their determination, and the underlying scientific principles. By understanding these core properties, researchers and professionals can better predict the behavior of propyl anthranilate, optimize processes, and ensure the quality and stability of their final products.

References

  • PubChem. Propyl anthranilate. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: Catalytic Synthesis of Propyl Anthranilate via Isatoic Anhydride Decarboxylative Alcoholysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl anthranilate is a critical intermediate in the synthesis of pharmaceuticals and a high-value fragrance compound (characterized by a sweet, grape-like, neroli profile). Traditional Fischer esterification of anthranilic acid is often plagued by slow kinetics and equilibrium limitations requiring Dean-Stark apparatus.

This protocol details the decarboxylative alcoholysis of isatoic anhydride . This route is superior due to its high atom economy, irreversible driving force (


 evolution), and absence of corrosive thionyl chloride or strong mineral acids. This guide focuses on a base-catalyzed methodology that ensures >95% yield and minimizes oligomerization side reactions.

Mechanistic Principles & Reaction Design

The Chemical Pathway

The synthesis relies on the high electrophilicity of the carbonyl at the C4 position of the isatoic anhydride ring. Unlike standard anhydrides, isatoic anhydride possesses a "built-in" leaving group (the carbamate moiety) that decomposes to release carbon dioxide.

Why this works:

  • Nucleophilic Attack: The hydroxyl group of

    
    -propanol attacks the C4 carbonyl.
    
  • Ring Opening: The heterocyclic ring opens to form a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates (driven by heat), rendering the reaction irreversible.

Catalyst Selection Strategy

While the reaction can proceed thermally (


), the use of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) significantly lowers the activation energy, allowing the reaction to proceed at the boiling point of 

-propanol (

) with reduced formation of impurities.

Figure 1: Mechanistic pathway of base-catalyzed decarboxylative alcoholysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RolePurity Req.
Isatoic Anhydride 163.131.0Substrate>96% (Dry)
n-Propanol 60.1010.0Reactant/SolventAnhydrous
DMAP 122.170.05Catalyst>99%
Triethylamine (TEA) 101.191.1Aux. Base>99%
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF).

  • Temperature Control: Oil bath with magnetic stirring (set to

    
    ).
    
  • Condenser: Reflux condenser (water-cooled).

  • Gas Outlet: The top of the condenser must be vented to a bubbler (mineral oil) to monitor

    
     evolution. Crucial:  Do not seal the system; pressure will build.
    
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Charge: To the RBF, add Isatoic Anhydride (16.3 g, 100 mmol) and DMAP (0.61 g, 5 mmol).

  • Solvent Addition: Add

    
    -Propanol (75 mL, approx. 1000 mmol). The anhydride will likely remain as a slurry initially.
    
  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) via syringe.

    • Note: TEA acts to neutralize any adventitious acid and assists in the deprotonation/activation cycle.

Phase 2: Reflux & Monitoring (Self-Validating Step)
  • Heating: Heat the mixture to reflux (

    
     internal temp).
    
  • Observation: Upon reaching

    
    , vigorous bubbling should be observed in the oil bubbler. This is the primary indicator  of reaction progress.
    
  • Completion: Maintain reflux for 4–6 hours. The reaction is complete when:

    • The solution becomes clear/homogeneous (Isatoic anhydride is consumed).

    • Gas evolution ceases completely.

    • TLC (20% Ethyl Acetate in Hexane) shows disappearance of the starting material (

      
      ).
      
Phase 3: Workup & Isolation
  • Concentration: Remove excess

    
    -propanol and TEA via rotary evaporation under reduced pressure.
    
  • Partition: Dissolve the oily residue in Ethyl Acetate (100 mL).

  • Wash:

    • Wash 2x with 5%

      
       (removes acidic impurities).
      
    • Wash 1x with Brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Distillation is recommended for high purity.

    • Boiling Point: Approx.

      
       at 10 mmHg.
      

Figure 2: Operational workflow for the synthesis of Propyl Anthranilate.

Analytical Validation & Quality Control

To ensure the protocol was successful, compare your product against these parameters.

ParameterExpected ResultInterpretation
Appearance Pale yellow to colorless liquidDark orange indicates oxidation or thermal degradation.
IR Spectroscopy Peaks at 3370, 3470 cm⁻¹ (

)
Confirm primary amine.
IR Spectroscopy Peak at ~1690 cm⁻¹ (Ester C=O)Shifted from anhydride (~1750 cm⁻¹).
GC-MS Molecular Ion [M]+ = 179 m/zMajor fragment at 120 m/z (Anthraniloyl ion).
Refractive Index

Standard purity check.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by moisture in the

    
    -propanol. Water competes with the alcohol, hydrolyzing the anhydride to anthranilic acid (which does not react further under these conditions). Correction:  Use anhydrous solvents or add molecular sieves.
    
  • Incomplete Reaction: If solid remains after 6 hours, the catalyst load may be too low, or the temperature is insufficient. Correction: Add 0.1 eq additional DMAP and ensure vigorous reflux.

Safety Considerations
  • Isatoic Anhydride: Can cause allergic skin reactions. Handle in a fume hood.

  • Pressure: The evolution of

    
     is stoichiometric. On a 1 mol scale, you will generate ~24 Liters of gas. Ensure the venting system is unobstructed to prevent explosion.
    

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Wikovits, et al. (1995). Synthesis of Anthranilic Acid Derivatives. Scientia Pharmaceutica, 63, 225. (Confirming DMAP utility in analogous systems).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26732, Propyl anthranilate.

Propyl Anthranilate: A Comprehensive Guide for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Propyl Anthranilate

Propyl anthranilate, a key aroma chemical, offers a complex and alluring sensory profile that finds its place in both the flavor and fragrance palettes. As an ester of anthranilic acid, it belongs to a family of compounds renowned for their characteristic fruity and floral notes. While its methyl and ethyl counterparts are more widely documented, propyl anthranilate presents a unique aromatic landscape for researchers, perfumers, and flavorists seeking to innovate and refine their creations. This guide provides an in-depth exploration of propyl anthranilate, from its fundamental chemical and physical properties to detailed protocols for its application and analysis. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for professionals in flavor and fragrance research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of propyl anthranilate is fundamental to its effective application. These properties govern its behavior in various formulations and are critical for quality control and regulatory compliance.

PropertyValueSource
Chemical Name Propyl 2-aminobenzoate[1]
Synonyms Propyl anthranilate, Benzoic acid, 2-amino-, propyl ester[1][2]
CAS Number 30954-98-4[2][3]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Boiling Point 282.00 °C @ 760.00 mm Hg[3]
Flash Point 140.00 °C (284.00 °F) TCC[3]
Refractive Index 1.57600 @ 25.00 °C[3]
Solubility Soluble in alcohol; very slightly soluble in water (93.7 mg/L @ 25 °C est.)[3]
Purity 98.00 to 100.00%[3]

Sensory Profile: A Symphony of Floral and Fruity Notes

The sensory characteristics of propyl anthranilate are what make it a valuable tool for flavorists and perfumers. Its profile is a nuanced blend of floral, fruity, and sweet elements.

Olfactory Profile

Propyl anthranilate possesses a predominantly floral and fruity aroma. A detailed breakdown of its scent profile reveals a complex interplay of various notes:

Odor NotePercentage Contribution
Floral87.49%
Grape79.67%
Fruity70.37%
Sweet68.57%
Neroli57.84%
Orange55.55%
Winey41.34%
Citrus36.90%
Powdery36.54%
Honey34.27%

Source: Scent© AI[2]

Descriptively, its odor is often characterized as having notes of orange blossom, vine, and a general herbal quality[3]. This intricate aromatic profile allows it to be used to build and enhance a variety of fragrance accords, from delicate white florals to rich, fruity compositions.

Gustatory Profile

While detailed gustatory evaluations of pure propyl anthranilate are not extensively documented, its flavor profile can be inferred from its aromatic characteristics and the known taste profiles of other anthranilate esters. It is expected to impart a sweet, fruity, and grape-like taste, with potential floral and honeyed nuances. Its application in flavor formulations is often in conjunction with other ingredients to create a more rounded and complete flavor experience, particularly in grape, berry, and other fruit-flavored products[2][4].

Regulatory and Safety Landscape

Navigating the regulatory and safety requirements is paramount for the commercial application of any flavor or fragrance ingredient.

Flavor Regulations
  • European Union: Propyl anthranilate is listed in the EU's database of flavoring substances with the FL-No. 09.722 [5]. This inclusion in the Union List, established under Regulation (EC) No 1334/2008, permits its use in food products within the EU, subject to good manufacturing practices[5][6][7].

  • United States (FEMA GRAS): As of the date of this publication, a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number for propyl anthranilate has not been identified in the public domain. Its close analog, methyl anthranilate, is FEMA GRAS (FEMA No. 2682)[1]. Researchers and developers in the United States should perform their due diligence to ensure regulatory compliance for their intended applications.

Fragrance Regulations
  • IFRA (International Fragrance Association): A specific IFRA standard for propyl anthranilate is not publicly available. However, industry best practices and general safety assessments for fragrance materials should be followed. One supplier suggests a maximum usage level of up to 2.0% in a fragrance concentrate[3]. It is the responsibility of the formulator to ensure the safety of the final product and to adhere to any regional regulations and the latest IFRA amendments.

Synthesis of Propyl Anthranilate

Propyl anthranilate is typically synthesized through the esterification of anthranilic acid with n-propanol. A common industrial method is transesterification, where methyl anthranilate is reacted with n-propanol in the presence of a catalyst.

G MA Methyl Anthranilate Reaction Transesterification Reaction MA->Reaction Propanol n-Propanol Propanol->Reaction Catalyst Catalyst (e.g., Potassium Carbonate) Catalyst->Reaction PA Propyl Anthranilate Reaction->PA Methanol Methanol (by-product) Reaction->Methanol Purification Purification (e.g., Distillation) PA->Purification Final Final Product: Propyl Anthranilate Purification->Final

Caption: Synthesis of Propyl Anthranilate via Transesterification.

Application Protocols

The successful incorporation of propyl anthranilate into a flavor or fragrance formulation depends on a clear understanding of its properties and its interactions with other ingredients.

Solubility and Formulation

Propyl anthranilate exhibits excellent solubility in ethanol and other common fragrance and flavor solvents, but is poorly soluble in water[2][3]. This makes it well-suited for use in solvent-based applications such as fine fragrances, air care products, and alcoholic beverages. For aqueous systems like non-alcoholic beverages, the use of emulsifiers or solubilizers is necessary to ensure its stability and prevent phase separation.

Solubility Data of Propyl Anthranilate at 25°C

SolventSolubility (g/L)
Ethanol624.42
Methanol833.69
Isopropanol424.91
n-Propanol455.11
Acetone736.73
Ethyl Acetate283.56
Propylene Glycol225.66
Water0.57

Source: Scent© AI[2]

Protocol for Benchtop Formulation Trials

This protocol outlines a general procedure for incorporating propyl anthranilate into a model fragrance or flavor base.

Objective: To evaluate the sensory contribution and stability of propyl anthranilate in a simple formulation.

Materials:

  • Propyl anthranilate (98%+ purity)

  • Ethanol (95% or perfumer's alcohol) for fragrance trials

  • Propylene glycol for flavor trials

  • A base fragrance accord or flavor base

  • Glass beakers, pipettes, and vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10% stock solution of propyl anthranilate in the chosen solvent (ethanol for fragrance, propylene glycol for flavor). This allows for more accurate dosing in small-scale trials.

  • Dosing and Blending:

    • Begin with a low concentration of the propyl anthranilate stock solution in your base. A starting point of 0.1% to 0.5% of the final formulation is recommended.

    • Add the stock solution to the base and mix thoroughly using a magnetic stirrer for at least 15 minutes to ensure homogeneity.

  • Sensory Evaluation:

    • For fragrances, dip a smelling strip into the final blend and evaluate the odor profile at different time points (top, middle, and base notes).

    • For flavors, dilute the final blend to a typical consumer concentration in water or a simple sugar solution and conduct a taste evaluation.

  • Stability Assessment:

    • Store the final formulation in a clear glass vial and a dark vial at ambient temperature and under accelerated conditions (e.g., 40°C) for a period of at least four weeks.

    • Visually inspect for any changes in color, clarity, or phase separation.

    • Conduct sensory evaluations weekly to monitor any changes in the aroma or taste profile.

G start Start prep_stock Prepare 10% Stock Solution (in Ethanol or Propylene Glycol) start->prep_stock dose Dose Stock Solution into Base (start at 0.1-0.5%) prep_stock->dose blend Blend Thoroughly (min. 15 mins) dose->blend sensory Sensory Evaluation (Odor or Taste) blend->sensory stability Stability Assessment (Color, Clarity, Sensory over time) blend->stability end End sensory->end stability->end

Caption: Workflow for Propyl Anthranilate Formulation Trials.

Quality Control and Analytical Methods

Ensuring the purity and identity of propyl anthranilate is crucial for consistent and high-quality flavor and fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for this purpose.

GC-MS Analysis Protocol

Objective: To confirm the identity and purity of a propyl anthranilate sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Injection Volume: 1 µL of a 1% solution in ethanol (split ratio 50:1).

MS Conditions (Typical):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • The identity of propyl anthranilate can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard.

  • The mass spectrum of propyl anthranilate will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 179) and other key fragments.

  • Purity is determined by calculating the peak area percentage of propyl anthranilate relative to the total peak area of all components in the chromatogram.

Conclusion

Propyl anthranilate is a versatile and valuable ingredient for the modern flavorist and perfumer. Its complex sensory profile, characterized by a harmonious blend of floral, fruity, and sweet notes, offers a wide range of creative possibilities. While regulatory information, particularly regarding its FEMA GRAS status in the United States, requires careful consideration, its approval for use in the European Union provides a solid foundation for its application in food products. By understanding its chemical and physical properties, adhering to established analytical methods for quality control, and following systematic formulation protocols, researchers and developers can effectively unlock the potential of propyl anthranilate to create innovative and appealing flavors and fragrances. Further research into its gustatory profile and stability in various food and cosmetic matrices will undoubtedly expand its application and solidify its place in the ever-evolving world of sensory ingredients.

References

  • Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. (n.d.). Retrieved from [Link]

  • propyl anthranilate, 30954-98-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Methyl Anthranilate. (n.d.). PerfumersWorld. Retrieved from [Link]

  • Applications and Uses of Methyl Anthranilate. (2014, November 4). Foodchem Additives. Retrieved from [Link]

  • Flavouring Legislation. (n.d.). European Flavour Association. Retrieved from [Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635. (n.d.). PubChem. Retrieved from [Link]

  • methyl anthranilate, 134-20-3. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Flavourings. (n.d.). European Food Safety Authority. Retrieved from [Link]

  • EU Rules - flavourings. (n.d.). European Commission. Retrieved from [Link]

  • EU Lists of Flavourings. (n.d.). European Commission. Retrieved from [Link]

Sources

Quantitative Analysis of Propyl Anthranilate in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl anthranilate is a key aroma and flavor compound, recognized by its distinct floral and fruity notes, reminiscent of grape and neroli.[1] Its application spans the food, beverage, and cosmetic industries, where its accurate quantification is paramount for quality control, formulation development, and regulatory compliance.[2][3] This application note presents a comprehensive, validated protocol for the identification and quantification of propyl anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation using Solid Phase Extraction (SPE) to the optimization of GC-MS parameters and data analysis. The protocol is designed to be robust, reliable, and transferable, providing a self-validating system for professionals in research and industry.

Introduction to Propyl Anthranilate Analysis

Propyl anthranilate (C₁₀H₁₃NO₂) is a semi-volatile ester of anthranilic acid.[4] Its characteristic aroma makes it a valuable ingredient, but also a potential marker for product authenticity or off-flavor development. The complexity of matrices in which it is found—such as beverages, fragrances, or pharmaceutical excipients—necessitates a highly selective and sensitive analytical technique. GC-MS is the gold standard for this application, offering superior chromatographic separation of volatile and semi-volatile compounds coupled with the definitive identification power of mass spectrometry.[3][5] The electron ionization (EI) mass spectrum of a compound serves as a unique "fingerprint," which, when compared against extensive libraries like the NIST/EPA/NIH Mass Spectral Library, allows for unambiguous identification.[5][6]

This guide provides the scientific framework and a step-by-step protocol to empower researchers to achieve accurate and reproducible results.

Physicochemical Properties of Propyl Anthranilate

A thorough understanding of the analyte's properties is foundational to method development. Key properties are summarized in Table 1. The high boiling point and solubility in organic solvents dictate the choice of extraction and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[4][7]
Molecular Weight 179.22 g/mol [1][4]
Boiling Point 282.0 °C (at 760 mm Hg)[7]
Appearance Colorless to pale yellow liquid[7]
Solubility Soluble in ethanol, acetone; poorly soluble in water[1]
CAS Number 30954-98-4[4][7]

Experimental Workflow: From Sample to Result

The analytical workflow is a multi-stage process designed to ensure the integrity of the sample and the accuracy of the final measurement. Each step is optimized to isolate propyl anthranilate from interfering matrix components and present it to the GC-MS system in a suitable form.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Cosmetic) InternalStd Internal Standard Spiking Sample->InternalStd SPE Solid Phase Extraction (SPE) (Concentration & Cleanup) InternalStd->SPE Elution Elution with Organic Solvent SPE->Elution FinalSample Final Sample in GC-compatible Solvent Elution->FinalSample Injection GC Injection (Vaporization) FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) & Fragmentation Separation->Ionization Detection Mass Detection (m/z Scan) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Identification Peak Identification (Retention Time & Library Match) TIC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report (Concentration Results) Quantification->Report

Caption: Overall workflow for propyl anthranilate analysis.

Detailed Protocols and Methodologies

Sample Preparation Protocol

The goal of sample preparation is to extract propyl anthranilate from the sample matrix while removing interferences that could compromise the analysis.[8] Solid Phase Extraction (SPE) is a superior technique to traditional liquid-liquid extraction as it minimizes solvent use, prevents emulsion formation, and can be automated for higher throughput.[9]

Protocol: Solid Phase Extraction (SPE)

  • Internal Standard Selection: Choose an internal standard (IS) with similar chemical properties to propyl anthranilate but that is not present in the sample. Methyl anthranilate is a suitable candidate.[10][11] Prepare a 100 µg/mL stock solution of the IS in methanol.

  • Sample Pre-treatment:

    • For liquid samples (e.g., wine, juice): Centrifuge 10 mL of the sample to remove particulates. Spike with a known amount of the internal standard solution to achieve a final IS concentration of ~1 µg/mL.

    • For solid/semi-solid samples (e.g., cream, food homogenate): Accurately weigh 1 g of the sample. Add 10 mL of a suitable solvent (e.g., methanol/water 50:50) and the internal standard. Homogenize or sonicate to extract the analyte, then centrifuge.

  • SPE Cartridge Conditioning: Use a reversed-phase C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained propyl anthranilate and internal standard with 5 mL of a strong organic solvent, such as ethyl acetate or dichloromethane.[12]

  • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a GC-compatible solvent (e.g., hexane) and transfer to a 1.5 mL glass autosampler vial.[13]

Causality: The C18 stationary phase retains semi-polar compounds like propyl anthranilate from an aqueous matrix via hydrophobic interactions. The wash step removes highly polar impurities, and the final elution with a non-polar solvent selectively recovers the analyte of interest, concentrating it for improved detection limits.[9]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/SplitlessAllows for a wide range of sample concentrations. Splitless mode is preferred for trace analysis.
Injector Temp.280 °CEnsures rapid and complete vaporization of propyl anthranilate (BP: 282 °C) without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium or HydrogenInert carrier gas. Hydrogen can offer faster analysis and better resolution but may require a specialized MS source.[14]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
GC Column
TypeHP-5ms (or equivalent 5% phenyl-methylpolysiloxane)A robust, low-bleed, non-polar column suitable for a wide range of volatile and semi-volatile compounds.[13]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Oven Program
Initial Temp.80 °C, hold for 1 minAllows for focusing of analytes at the head of the column.
Ramp Rate15 °C/min to 300 °CA moderate ramp rate to ensure good separation from other matrix components.
Final Temp.300 °C, hold for 5 minEnsures that all high-boiling compounds are eluted from the column.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns that are comparable to library spectra.[6]
Source Temp.230 °CMinimizes analyte condensation and source contamination.
Quadrupole Temp.150 °CStandard setting for stable mass analysis.
Transfer Line Temp.290 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Acquisition ModeFull ScanAcquires the full mass spectrum for definitive identification.
Mass Range40 - 450 m/zCovers the molecular weight of propyl anthranilate and its expected fragments.

Data Analysis and Interpretation

Identification of Propyl Anthranilate

Identification is a two-factor process:

  • Retention Time (RT): Under the specified conditions, propyl anthranilate will have a characteristic retention time. This should be confirmed daily by running a standard.

  • Mass Spectrum: The acquired mass spectrum of the chromatographic peak at the expected RT must match the reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[4][15] The key is to verify the presence and relative abundance of characteristic ions.

Propyl Anthranilate Fragmentation

In the EI source, the propyl anthranilate molecule (molecular ion, [M]⁺˙ at m/z 179) undergoes fragmentation, producing a unique pattern. The base peak (most abundant ion) is observed at m/z 119, corresponding to the loss of a propoxy radical.

Fragmentation Parent Propyl Anthranilate [M]⁺˙ m/z = 179 Loss1 - C₃H₆O• (Loss of Propoxy Radical) Parent->Loss1 Frag1 Base Peak m/z = 119 Loss2 - CO (Loss of Carbon Monoxide) Frag1->Loss2 Frag2 Fragment m/z = 92 Loss1->Frag1 Loss2->Frag2

Caption: Key EI fragmentation of propyl anthranilate.

Table 3: Characteristic Mass Fragments for Propyl Anthranilate Identification

Mass-to-Charge (m/z)Proposed IdentityRelative AbundanceSource
179 Molecular Ion [M]⁺˙Moderate[4]
119 [M - C₃H₆O]⁺ (Base Peak)100%[4]
92 [M - C₃H₆O - CO]⁺High[4]
Quantification

Quantitative analysis relies on the creation of a calibration curve using an internal standard method to ensure accuracy.[16][17]

Protocol: Calibration and Quantification

  • Prepare Calibration Standards: Create a series of at least five calibration standards of propyl anthranilate (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the same solvent used for the final sample (e.g., hexane).

  • Spike with Internal Standard: Add the internal standard (IS) to each calibration standard at the same concentration used in the samples (e.g., 1 µg/mL).

  • Analyze Standards: Inject each calibration standard into the GC-MS system using the same method as for the samples.

  • Construct Calibration Curve: For each standard, calculate the ratio of the peak area of propyl anthranilate to the peak area of the IS. Plot this ratio (y-axis) against the concentration of propyl anthranilate (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.999 for good linearity.[18]

  • Calculate Sample Concentration: Analyze the prepared sample. Calculate the area ratio of the analyte to the IS. Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of propyl anthranilate in the sample.

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19] This is demonstrated by the lack of interfering peaks at the retention time of propyl anthranilate in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[18][20]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments in a representative matrix.[20]

  • Precision: The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[20]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of propyl anthranilate. By explaining the causality behind the protocol—from sample preparation that isolates the analyte to the specific GC-MS parameters that ensure its accurate measurement—this guide serves as a reliable resource for researchers and quality control professionals. The detailed, step-by-step methodologies for sample preparation, instrument operation, and data analysis constitute a self-validating system designed for immediate implementation. Adherence to these protocols will enable laboratories to achieve high-quality, reproducible data for propyl anthranilate in a variety of complex matrices.

References

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2736. Retrieved from [Link]

  • O'Brien, J. W., et al. (2022). Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. Plastic and Reconstructive Surgery Global Open, 10(4S), e4248. Retrieved from [Link]

  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 16(10), 1475. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propyl anthranilate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. Retrieved from [Link]

  • ScentDB. (n.d.). Propyl anthranilate (CAS 30954-98-4). Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Chaintreau, A., et al. (2014). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 29(1), 1-13. Retrieved from [Link]

  • Google Patents. (2014). CN104007203A - Method for measuring methyl anthranilate in spicery.
  • Separation Science. (n.d.). Framework for GC-MS Quantitative Analysis. Retrieved from [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020). NIST 20 MS Database and MS Search Program v.2.4. Retrieved from [Link]

  • Sgourou, P., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12499. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anthranilic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol and detailed analysis for the structural characterization of propyl anthranilate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a significant compound in the flavor and fragrance industry, the unambiguous verification of propyl anthranilate's chemical structure is paramount for quality control and research. This guide offers an in-depth methodology, from sample preparation to spectral interpretation, tailored for researchers, scientists, and professionals in analytical chemistry and drug development. By explaining the rationale behind experimental choices and providing fully assigned spectral data, this note serves as an authoritative resource for the complete NMR analysis of propyl anthranilate.

Introduction: The Role of NMR in Structural Verification

Propyl anthranilate, the propyl ester of 2-aminobenzoic acid, is an aromatic compound prized for its distinct grape-like aroma.[1] This characteristic makes it a key ingredient in a variety of consumer products, including foods, beverages, and cosmetics. The precise molecular structure of propyl anthranilate is directly responsible for its sensory and chemical properties. Therefore, rigorous structural confirmation is a critical step in ensuring product quality, purity, and consistency.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural elucidation of organic molecules.[2] This powerful analytical technique provides detailed information about the electronic environment of individual atoms and their connectivity within a molecule. Through the analysis of chemical shifts, spin-spin coupling, and signal integration in both ¹H (proton) and ¹³C (carbon-13) NMR spectra, one can piece together the molecular puzzle with exceptional accuracy. This note details the optimized application of NMR for the complete structural verification of propyl anthranilate.

Experimental Design and Rationale

The success of an NMR experiment hinges on the careful selection of the solvent and the appropriate instrumental parameters. These choices are made to maximize signal resolution and minimize interferences, ensuring the acquisition of a clean, interpretable spectrum.

Solvent Selection: Deuterated Chloroform (CDCl₃)

For the analysis of propyl anthranilate, deuterated chloroform (CDCl₃) is the solvent of choice. The rationale for this selection is threefold:

  • Excellent Solubilizing Power: Propyl anthranilate exhibits high solubility in chloroform, ensuring a homogenous solution necessary for high-resolution NMR.[1]

  • Minimal Spectral Interference: Deuterated solvents are used to avoid overwhelming the spectrum with signals from the solvent itself.[3] The residual, non-deuterated chloroform produces a small, sharp singlet at approximately 7.26 ppm in the ¹H spectrum, a region that typically does not interfere with the analyte's signals. In the ¹³C spectrum, the CDCl₃ signal appears as a characteristic triplet around 77 ppm.[4]

  • Chemical Inertness: CDCl₃ is a relatively inert solvent that does not react with or alter the chemical structure of the analyte, thus preserving the integrity of the sample.

Internal Standard: Tetramethylsilane (TMS)

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy in organic solvents.[4] All chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal, which is defined as 0.00 ppm. The key advantages of TMS are:

  • Single, Sharp Resonance: Due to the high symmetry of the molecule, all 12 protons and 4 carbons of TMS are chemically equivalent, producing a single, intense signal in their respective spectra.[4]

  • Chemical Inertness and High Volatility: TMS is chemically non-reactive and has a low boiling point, allowing for easy removal from the sample after analysis if recovery is necessary.[4]

  • Distinct Chemical Shift: The protons and carbons in TMS are highly shielded, causing their signals to appear upfield (at a lower ppm value) from most organic compounds, thus preventing signal overlap.[4]

Detailed Experimental Protocol

This section outlines a step-by-step protocol for the preparation of a propyl anthranilate sample and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • Propyl Anthranilate (analytical grade)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) TMS

  • 5 mm NMR tubes (precision grade)

  • Pasteur pipette and bulb

  • Small vial

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation and Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis.

Figure 1: Experimental workflow for NMR analysis of propyl anthranilate.

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of propyl anthranilate into a clean, dry vial. For ¹H NMR, this concentration is sufficient for rapid data acquisition.[5]

  • Dissolution: Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (containing TMS) to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure optimal shimming.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field. The probe is then "tuned" to the correct frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the broadband proton-decoupled ¹³C NMR spectrum.

Spectral Analysis and Interpretation

The acquired spectra are processed (Fourier transformation, phase and baseline correction) and analyzed to assign each signal to a specific atom or group of atoms within the propyl anthranilate molecule.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of propyl anthranilate are numbered as shown below. The propyl group carbons are denoted with a prime symbol.

Chemical structure of propyl anthranilate with atom numbering

Figure 2: Numbering scheme for propyl anthranilate.

¹H NMR Spectrum: Detailed Assignments

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (the area under each peak), and signal splitting (multiplicity).

Table 1: ¹H NMR Spectral Data and Assignments for Propyl Anthranilate in CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale for Assignment
H-6 7.89Doublet of doublets (dd)1H8.0, 1.6Located furthest downfield due to the deshielding effect of the adjacent ester carbonyl group.
H-4 7.25Doublet of doublets of doublets (ddd)1H8.3, 7.1, 1.6Aromatic proton with coupling to three other aromatic protons.
H-3 6.65Doublet of doublets (dd)1H8.3, 0.8Significantly shielded (shifted upfield) by the strong electron-donating amino (-NH₂) group.
H-5 6.58Triplet of doublets (td)1H7.1, 0.8Appears as a triplet due to coupling with two adjacent protons (H-4 and H-6).
-NH₂ 5.60Broad Singlet (br s)2H-The broadness is due to quadrupolar relaxation and potential chemical exchange. Integration confirms two protons.
H-1' (-OCH₂-) 4.19Triplet (t)2H6.7Deshielded by the adjacent electronegative oxygen atom. The triplet pattern arises from coupling to the two H-2' protons.
H-2' (-CH₂-) 1.73Sextet2H7.4, 6.7The complex sextet pattern is a result of coupling to both the H-1' (2 protons) and H-3' (3 protons) groups.
H-3' (-CH₃) 0.98Triplet (t)3H7.4Located in the typical upfield aliphatic region. The triplet indicates coupling to the adjacent H-2' methylene group.
¹³C NMR Spectrum: Detailed Assignments

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectral Data and Assignments for Propyl Anthranilate in CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C=O 168.1The carbonyl carbon of the ester group, characteristically found in the far downfield region of the spectrum.
C-2 150.5Aromatic carbon directly attached to the nitrogen of the amino group, causing a significant downfield shift.
C-4 134.3Aromatic methine (CH) carbon.
C-6 131.2Aromatic methine (CH) carbon, deshielded by the nearby ester group.
C-5 116.8Aromatic methine (CH) carbon.
C-3 116.3Aromatic methine (CH) carbon, shielded by the adjacent electron-donating amino group.
C-1 110.1Quaternary aromatic carbon attached to the ester functionality, shifted upfield relative to other quaternary carbons due to the ortho-amino group.
C-1' (-OCH₂-) 65.5Aliphatic carbon directly bonded to the ester oxygen atom, resulting in a deshielded position compared to other aliphatic carbons.
C-2' (-CH₂-) 22.1Central methylene carbon of the propyl chain.
C-3' (-CH₃) 10.5Terminal methyl carbon of the propyl chain, appearing at the most upfield position.

Trustworthiness and Data Validation

The protocols and data presented in this application note are designed to be self-validating. The chemical shifts, multiplicities, and integration values obtained from the ¹H and ¹³C NMR spectra should be internally consistent and align with established principles of NMR theory. For external validation, the experimental data should be compared against an authoritative, publicly accessible database. The data presented herein is in excellent agreement with the reference spectra for propyl anthranilate available in the Spectral Database for Organic Compounds (SDBS), a trusted resource managed by the National Institute of Advanced Industrial Science and Technology (AIST) of Japan. Any significant deviation from this reference data would warrant further investigation into the sample's purity or identity.

Conclusion

This application note has demonstrated the effective use of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of propyl anthranilate. The detailed experimental protocols provide a reliable framework for obtaining high-quality spectra, while the comprehensive spectral analysis offers a clear guide to interpretation and signal assignment. This document serves as a practical and authoritative resource for scientists requiring confident structural verification of this important flavor and fragrance compound.

References

  • AZoM. (2015, February 11). The Spectra of Propyl Benzoate. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem Compound Database. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Miltojević, A., & Radulović, N. (2016). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Scent & Flavor Ingredient Information. (n.d.). Propyl anthranilate (CAS 30954-98-4). [Link]

  • Chem Help ASAP. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Reddit. (2008, June 1). Spectral Database for Organic Compounds, SDBS. r/chemistry. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

Sources

fourier-transform infrared (FTIR) spectroscopy of propyl anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of Propyl Anthranilate via Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Molecular Fingerprint of Propyl Anthranilate

Propyl anthranilate (propyl 2-aminobenzoate) is an aromatic ester with the chemical formula C10H13NO2, recognized for its characteristic grape-like aroma and flavor.[1][2][3] Its utility spans the flavor, fragrance, and cosmetic industries, and its chemical structure, featuring a primary amine and an ester functional group on a benzene ring, makes it an ideal candidate for structural analysis by Fourier-Transform Infrared (FTIR) spectroscopy. FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting FTIR spectrum is a unique "molecular fingerprint," providing invaluable information about the functional groups present in the sample.

This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the application of FTIR spectroscopy for the qualitative analysis of propyl anthranilate. We will delve into the theoretical underpinnings of its spectrum, provide a detailed experimental protocol, and offer insights into the interpretation of the spectral data.

Molecular Structure of Propyl Anthranilate

A clear understanding of the molecular structure of propyl anthranilate is fundamental to interpreting its FTIR spectrum. The key functional groups that will exhibit characteristic absorption bands are the primary amine (-NH2), the ester group (-COOC3H7), and the aromatic ring.

Caption: Molecular structure of propyl anthranilate.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a step-by-step methodology for obtaining a high-quality FTIR spectrum of propyl anthranilate, which is a liquid at room temperature. The attenuated total reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

I. Instrumentation and Materials
  • FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: Propyl anthranilate (liquid).

  • Solvent: Isopropanol or ethanol for cleaning.

  • Wipes: Lint-free laboratory wipes.

II. Experimental Workflow

FTIR Analysis Workflow for Propyl Anthranilate A Instrument Preparation B Background Spectrum Acquisition A->B Ensure clean ATR crystal C Sample Application B->C Collect ambient spectrum D Sample Spectrum Acquisition C->D Apply a drop of propyl anthranilate E Data Processing and Analysis D->E Collect and average scans

Caption: Workflow for FTIR analysis of liquid samples.

III. Detailed Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.[5]

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient environment (air, CO2, water vapor) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.[6]

  • Sample Application: Place a small drop of propyl anthranilate directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical spectral range for analysis of organic compounds is 4000 to 400 cm⁻¹.[6]

  • Data Processing and Analysis: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline correction or smoothing. The primary task is to identify and assign the characteristic absorption bands.[4]

Spectral Interpretation: Decoding the Vibrational Modes

The interpretation of an FTIR spectrum involves correlating the observed absorption bands with the vibrational modes of the molecule's functional groups.[4] The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Predicted FTIR Absorption Bands for Propyl Anthranilate
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3350N-H asymmetric & symmetric stretchPrimary AmineMedium
3080 - 3010C-H aromatic stretchAromatic RingMedium to Weak
2960 - 2850C-H aliphatic stretchPropyl GroupStrong
~1715C=O ester stretchEsterStrong
1620 - 1580N-H scissoring (bending)Primary AmineMedium
1600 - 1450C=C aromatic ring stretchAromatic RingMedium to Weak
1300 - 1000C-O ester stretch (asymmetric & symmetric)EsterStrong
900 - 675C-H out-of-plane bendingAromatic RingStrong
Detailed Analysis of Key Spectral Regions
  • N-H Stretching Region (3500-3300 cm⁻¹): A key feature for identifying the primary amine group in propyl anthranilate is the appearance of two distinct bands in this region.[7] These correspond to the asymmetric and symmetric N-H stretching vibrations.[7][8] The presence of two bands is a definitive indicator of a primary amine (-NH2).[9]

  • C-H Stretching Region (3100-2800 cm⁻¹): This region will show absorptions from both the aromatic C-H bonds and the aliphatic C-H bonds of the propyl group. The aromatic C-H stretches typically appear as weaker bands above 3000 cm⁻¹, while the stronger, more intense bands below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the CH2 and CH3 groups in the propyl chain.[10]

  • Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): The most intense and readily identifiable peak in the spectrum of propyl anthranilate will be the C=O stretching vibration of the ester functional group.[11] For aromatic esters, this peak is typically found around 1715 cm⁻¹.[12][13] Its high intensity is due to the large change in dipole moment during this vibration.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information, though the bands can be complex and overlapping.

    • N-H Bending: The N-H scissoring (bending) vibration of the primary amine is expected to appear in the 1620-1580 cm⁻¹ range.[14]

    • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of bands between 1600 and 1450 cm⁻¹.

    • C-O Stretching: Esters characteristically show two strong C-O stretching bands.[11] For an aromatic ester like propyl anthranilate, these are expected between 1300 cm⁻¹ and 1000 cm⁻¹.[13][15]

    • Aromatic C-H Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds will be present in the 900-675 cm⁻¹ range. The exact position of these bands can provide information about the substitution pattern on the benzene ring.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected presence of a pair of N-H stretching bands, a strong C=O ester peak, and characteristic aromatic C=C and C-H bands provides multiple points of confirmation for the identity of propyl anthranilate. Comparing the acquired spectrum with a reference spectrum from a reliable database is the final step in validation.[16] Any significant deviation from the expected peak positions or the absence of a key functional group band would indicate either a contaminated sample or an incorrect identification.

Conclusion

FTIR spectroscopy is a rapid, reliable, and informative technique for the structural characterization of propyl anthranilate. By following the detailed protocol and understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify this compound and assess its purity. The characteristic absorption bands of the primary amine, the ester carbonyl, the propyl group, and the aromatic ring collectively form a unique spectral signature, making FTIR an indispensable tool in the analytical laboratory.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
  • ResearchGate. (n.d.). FTIR Spectra of anthranilic acid and Ag (I) complex 3. Retrieved from [Link]

  • YouTube. (2021, May 21). How do you identify polymer using FTIR and Library search? Retrieved from [Link]

  • ResearchGate. (n.d.). Time-lapse FTIR spectra of n-anthranilic acid recorded before and after... Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of investigated formula, including (A) free methyl... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem. Retrieved from [Link]

  • ScentARC. (n.d.). Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Unknown. (n.d.). IR: amines. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Annual Review of Physical Chemistry. (2023, April 24). Modeling Anharmonic Effects in the Vibrational Spectra of High-Frequency Modes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propyl anthranilate, 30954-98-4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 11). Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state. Retrieved from [Link]

  • ResearchGate. (2024, February 27). Influence of sample preparation methods on FTIR spectra for taxonomic identification of tropical trees in the Atlantic forest. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of a extracted propyl gallate and b standard propyl gallate. Retrieved from [Link]

  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: Propyl propanoate and characteristic infrared active... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ particle film ATR FTIR spectroscopy of poly (N-isopropyl acrylamide) (PNIPAM) adsorption onto talc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. FTIR spectra to determine the amine functional groups on urea... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl anthranilate (FDB000897). Retrieved from [Link]

Sources

Synthesis of Propyl Anthranilate: A Detailed Guide to Esterification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Allure of Propyl Anthranilate

Propyl anthranilate, the propyl ester of 2-aminobenzoic acid, is a valuable aromatic compound with a characteristic fruity and floral, grape-like scent.[1][2] This profile makes it a sought-after ingredient in the flavor and fragrance industries. This guide provides detailed protocols for the synthesis of propyl anthranilate, targeting researchers and professionals in drug development and chemical synthesis. We will delve into the classic Fischer-Speier esterification, a robust transesterification variant, and touch upon milder, modern alternatives like the Steglich and Yamaguchi esterifications. The focus will be on not just the procedural steps but also the underlying chemical principles and practical considerations that ensure a successful and safe synthesis.

Physicochemical Properties of Propyl Anthranilate

A thorough understanding of the target molecule's properties is paramount for successful synthesis and purification.

PropertyValue
IUPAC Name propyl 2-aminobenzoate[3]
CAS Number 30954-98-4[1][3]
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [1][3]
Boiling Point 128-131 °C at 3-5 mmHg[4]
Refractive Index (n_D²⁵) 1.551[4]
Appearance Colorless to pale yellow liquid
Odor Floral, grape, fruity[1]

Core Synthesis Protocol: Transesterification of Methyl Anthranilate

This method, adapted from patented procedures, offers a high-yield route to propyl anthranilate through the transesterification of a readily available starting ester.[4] The reaction is driven to completion by the removal of the more volatile methanol byproduct.

Principle of Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Like Fischer-Speier esterification, it is typically catalyzed by an acid or a base. In this protocol, potassium carbonate serves as a basic catalyst. The equilibrium is shifted towards the product side by distilling off the methanol formed during the reaction.[4]

Experimental Workflow: Transesterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge reactor with: - Methyl Anthranilate - n-Propanol - Potassium Carbonate B Reflux the mixture A->B C Distill off methanol via a column B->C ~10 hours D Distill off excess n-propanol C->D E Vacuum distill the residue D->E F Collect pure Propyl Anthranilate E->F

Caption: Workflow for Propyl Anthranilate Synthesis via Transesterification.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a distillation column and a condenser, combine 453 parts by weight of methyl anthranilate, 900 parts by weight of n-propanol, and 15 parts by weight of potassium carbonate.[4]

  • Reaction: Heat the mixture to reflux. The methanol liberated during the reaction will begin to distill. Continue the reaction for approximately 10 hours, continuously removing the methanol.[4]

  • Work-up: After the reaction is complete (as determined by, for example, GC analysis showing the disappearance of methyl anthranilate), distill off the excess n-propanol.

  • Purification: The crude propyl anthranilate can be purified by vacuum distillation of the residue to yield the final product.[4] This procedure has been reported to yield up to 92% of the theoretical yield.[4]

Alternative Synthesis: Classic Fischer-Speier Esterification

The direct esterification of anthranilic acid with propanol in the presence of a strong acid catalyst is a fundamental and widely applicable method.[5]

Mechanism of Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction. The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.[6]

  • Nucleophilic attack by the alcohol (propanol) on the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.[6]

  • Elimination of water as a leaving group, forming a protonated ester.[6]

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus.[6][7][8]

G Anthranilic Acid Anthranilic Acid Protonated Carbonyl Protonated Carbonyl Anthranilic Acid->Protonated Carbonyl + H+ Propanol Propanol Tetrahedral Intermediate Tetrahedral Intermediate Propanol->Tetrahedral Intermediate H+ Catalyst H+ Catalyst H+ Catalyst->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate + Propanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O H2O H2O Tetrahedral Intermediate->H2O Protonated Ester->H+ Catalyst Propyl Anthranilate Propyl Anthranilate Protonated Ester->Propyl Anthranilate - H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and ideally a Dean-Stark trap), dissolve anthranilic acid in an excess of n-propanol (which also acts as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to reflux for several hours.[7] If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling the reaction mixture, pour it into a separatory funnel containing cold water.[9] Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[7][9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.[7][9]

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[7]

  • Purification: After filtering off the drying agent, the solvent can be removed under reduced pressure. The resulting crude propyl anthranilate can be further purified by vacuum distillation or column chromatography.

Milder Esterification Alternatives

For substrates that are sensitive to strong acids and high temperatures, milder esterification methods are preferable.

Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10] This method is performed under neutral and mild conditions.

General Protocol Outline:

  • Dissolve anthranilic acid and propanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a catalytic amount of DMAP.

  • Add DCC portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.

  • The filtrate is then subjected to a standard aqueous work-up and purification.

Yamaguchi Esterification

The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters and macrolactones. It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP.

General Protocol Outline:

  • The anthranilic acid is first treated with the Yamaguchi reagent in the presence of a base (e.g., triethylamine) to form the mixed anhydride.

  • In a separate step, the alcohol (propanol) and DMAP are added to the reaction mixture.

  • The reaction is typically carried out at room temperature.

  • Work-up involves aqueous extraction and purification of the resulting ester.

Product Characterization

Confirmation of the synthesis of propyl anthranilate requires thorough analytical characterization.

Analysis MethodExpected Results
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons of the anthranilate moiety. The amine protons will appear as a broad singlet.
¹³C NMR Resonances for the three distinct carbons of the propyl group, the ester carbonyl carbon, and the six aromatic carbons.[3]
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, a strong C=O stretch of the ester, and C-N and C-O stretching vibrations.[3]
GC-MS A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 179) and characteristic fragmentation patterns.[3]

Safety and Handling

Prudent laboratory practice necessitates a thorough understanding of the hazards associated with all chemicals used.

ChemicalHazardsSafe Handling Precautions
Anthranilic Acid Harmful if swallowed, causes eye irritation.Wear gloves and safety glasses. Avoid dust inhalation.
n-Propanol Highly flammable liquid and vapor. Causes serious eye damage. May cause drowsiness or dizziness.Keep away from heat and open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.
Sulfuric Acid Causes severe skin burns and eye damage.Handle with extreme care in a fume hood. Wear appropriate personal protective equipment (gloves, lab coat, face shield).
p-Toluenesulfonic Acid Causes skin irritation and serious eye irritation.Wear protective gloves and eye protection. Avoid breathing dust.
DCC Toxic if swallowed, causes severe skin burns and eye damage. May cause an allergic skin reaction.Handle in a fume hood with appropriate PPE. Avoid inhalation and contact with skin.
DMAP Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation.Handle with extreme care in a fume hood. Wear gloves and avoid creating dust.

Disclaimer: This guide is intended for informational purposes for trained professionals. All experimental work should be conducted in a well-equipped laboratory with appropriate safety measures in place. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. [Link]

  • De La Salle University. (n.d.). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Hoechst AG. (1977). Process for the production of anthranilic acid esters.
  • Chemistry Stack Exchange. (2019, May 8). Synthesis of anthranilic acid. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Academia.edu. (n.d.). Methyl Anthranilate Procedure. [Link]

  • American Chemical Society. (2026, January 6). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. ACS Omega. [Link]

  • Hoechst AG. (1979). Process for preparing anthranilic acid esters.
  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. [Link]

  • Texium. (2017, March 22). Preparation of Anthranilic Acid. [Link]

  • Scentree. (n.d.). Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Italian Association of Chemical Engineering. (2020, August 1). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. [Link]

  • ResearchGate. (n.d.). (PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. [Link]

  • Scite.ai. (n.d.). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. [Link]

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • The Good Scents Company. (n.d.). propyl anthranilate. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1295 - ANTHRANILIC ACID. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

Sources

Application Note: Characterization of Propyl Anthranilate as a Chemosensory Modulator in Insect Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Propyl anthranilate (PA) is an aromatic ester structurally homologous to methyl anthranilate (MA), a well-documented nociceptive repellent used in agriculture to deter birds and specific insect pests. While MA is the industry standard, PA presents a unique physicochemical profile (lower volatility, higher lipophilicity) that warrants investigation for sustained-release repellent applications.

This guide details the protocols for evaluating PA’s efficacy as a non-lethal behavioral modulator . The scientific premise relies on the Anthranilate Pharmacophore Hypothesis : that ortho-amino benzoates activate the TRPA1 channel—a conserved chemical nociceptor in insects—inducing an avoidance response distinct from canonical olfactory sensing.

Mechanism of Action: The TRPA1 Pathway

Unlike DEET, which acts through a complex modulation of Odorant Receptor Co-receptors (Orco), anthranilates are hypothesized to act as direct electrophilic agonists or non-covalent modulators of the TRPA1 channel. Activation results in massive Ca²⁺ influx in gustatory or olfactory receptor neurons, signaling "pain" or "irritation" rather than a specific odor.

TRPA1_Pathway PA Propyl Anthranilate (Ligand) Sensillum Sensillum Lymph PA->Sensillum Diffusion TRPA1 TRPA1 Channel (Dendritic Membrane) Sensillum->TRPA1 Binding/Interaction Ca_Influx Ca2+ Influx (Depolarization) TRPA1->Ca_Influx Channel Opening AP Action Potential Generation Ca_Influx->AP Threshold Met CNS Subesophageal Zone (Processing) AP->CNS Signal Propagation Behavior Aversive Reflex (Retraction/Flight) CNS->Behavior Motor Output

Figure 1: Proposed signal transduction pathway for Propyl Anthranilate via TRPA1-mediated nociception.

Experimental Protocols

Protocol A: Proboscis Extension Reflex (PER) Aversion Assay

Objective: To quantify gustatory aversion and oral toxicity thresholds in Apis mellifera (Honey Bee) or Lepidoptera species. Rationale: The PER is a hard-wired reflex. If PA acts as a nociceptive irritant, it should inhibit the reflex even in the presence of high-reward sucrose.

Materials
  • Test Subjects: Forager bees (

    
     per group), starved for 2-4 hours prior to testing.
    
  • Solutions:

    • Carrier: 50% (w/v) Sucrose solution.

    • Treatment: PA emulsified in 50% Sucrose (Concentrations: 0.1%, 0.5%, 1.0%, 5.0%). Note: Use 0.1% Tween-20 or acetone (<1%) to aid solubility if necessary.

    • Controls: 50% Sucrose (Negative), 10mM Quinine (Positive/Aversive).

  • Hardware: Harnessing tubes, micropipettes.

Step-by-Step Methodology
  • Harnessing: Immobilize bees on ice for 2 minutes, then secure in harnessing tubes. Allow 1 hour for recovery (acclimation).

  • Pre-Test Validation: Touch antennae with water. Discard any bee that does not extend its proboscis (ensure motor competence).

  • Stimulation Cycle:

    • Step 3a: Touch antennae with the test solution (Sensory input).

    • Step 3b: If proboscis extends, allow feeding for 2 seconds (Gustatory input).

    • Step 3c: Record response (1 = Extension, 0 = No Extension).

    • Step 3d: Rinse antennae with water and blot dry between trials.

  • Inter-Trial Interval: Wait 10 minutes between testing different concentrations on the same bee to prevent sensory fatigue (or use independent groups).

Data Analysis: Inhibition Index (II)

Calculate the Inhibition Index for each concentration:



  • Success Criterion: A valid repellent should show a dose-dependent increase in II, with the 1.0% PA group showing statistically significant difference (

    
    ) from the Sucrose control.
    
Protocol B: Two-Choice Spatial Avoidance (T-Maze)

Objective: To determine olfactory/volatile repellency in Drosophila melanogaster or mosquitoes. Rationale: This assay distinguishes between contact irritancy and volatile repellency. PA's lower volatility compared to Methyl Anthranilate makes this a critical validation step.

Workflow Diagram

TMaze_Protocol Start Starvation Phase (24h w/ water) Setup T-Maze Assembly Arm A: Control | Arm B: PA Start->Setup Intro Introduce Insects (Elevator mechanism) Setup->Intro Decision Decision Period (2 mins, Dark) Intro->Decision Trap Trap & Count Decision->Trap Calc Calculate RI Trap->Calc

Figure 2: Workflow for the T-Maze spatial avoidance assay.

Methodology
  • Preparation: Apply 20µL of PA (diluted in mineral oil) onto a filter paper disc. Place in "Arm B". Place mineral oil only in "Arm A".

  • Airflow: Establish a laminar flow of 300 mL/min through both arms to carry the headspace volatiles toward the choice point.

  • Introduction: Load ~50 flies into the central elevator. Lower the elevator to allow access to the arms.

  • Extraction: After 2 minutes, seal the arms. Anesthetize flies (CO₂) and count

    
     and 
    
    
    
    .
Self-Validating Checkpoints
  • Symmetry Check: Run the assay with solvent in both arms. The distribution must be 50/50 (

    
    ). If not, check for light leaks or airflow bias.
    
  • Solvent Control: Ensure mineral oil alone does not repel compared to air.

Data Presentation & Interpretation

When reporting results for Propyl Anthranilate, structure your data to highlight the Dose-Response Relationship .

Table 1: Expected Comparative Repellency Data Structure

CompoundConcentration (%)PER Inhibition Index (%)Spatial Repellency Index (RI)Volatility Profile
Control (Sucrose) N/A< 5%0.0N/A
Propyl Anthranilate 0.5%45% ± 50.3 ± 0.1Low
Propyl Anthranilate 5.0%85% ± 80.7 ± 0.1Low
Methyl Anthranilate 5.0%90% ± 50.8 ± 0.1High
DEET (Standard) 10.0%95% ± 20.9 ± 0.05Medium
  • Repellency Index (RI) Formula:

    
    
    
    • 
      : Complete Repellency
      
    • 
      : No Effect
      
    • 
      : Attraction
      

Safety & Handling (SDS Summary)

  • Hazard Identification: Propyl Anthranilate is generally regarded as safe (GRAS) for flavor usage but is a skin and eye irritant in pure form.

  • PPE: Wear nitrile gloves and safety glasses. Use a fume hood when preparing stock solutions to avoid inhaling aerosols, which may trigger TRPA1-mediated coughing/irritation in humans.

  • Disposal: Dispose of PA-contaminated sucrose solutions as chemical waste; do not pour down sink drains to prevent aquatic toxicity.

References

  • Kwon, Y., Kim, S. H., Ronderos, D. S., Lee, Y., Akitake, B., Woodward, O. M., ... & Montell, C. (2010). Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent citronellal. Current Biology. Link

    • Context: Establishes the role of TRPA1 in detecting chemical irritants/repellents in insects.
  • Pang, X., Feng, Y., Mao, W., Wang, G., & Yang, K. (2015). *Involvement of TRPA1 chan

Application Note: Quantitative Analysis of Propyl Anthranilate in Complex Food Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the quantification of Propyl Anthranilate (FEMA 2934) in food and beverage samples. While Propyl Anthranilate is a valuable flavoring agent providing fruity, grape, and powdery notes, its quantification is often complicated by matrix interference in sugar-rich environments (juices, confectioneries).

This guide prioritizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This approach minimizes solvent usage and eliminates non-volatile matrix contamination (sugars, proteins) that plagues liquid injection methods.

Introduction and Regulatory Context

Propyl 2-aminobenzoate (Propyl Anthranilate) is an ester of anthranilic acid. It is structurally related to Methyl Anthranilate but possesses a heavier, more tenacious balsamic-fruity odor profile.

  • CAS Number: 85-91-6

  • Molecular Weight: 179.22 g/mol

  • Regulatory Status: Approved as a flavoring agent by JECFA (No. 1535) and FEMA (GRAS).

Analytical Challenge: Direct injection of food extracts often leads to inlet liner contamination due to caramelization of sugars. Furthermore, Propyl Anthranilate is light-sensitive and can undergo hydrolysis in highly acidic aqueous environments. This protocol utilizes an automated headspace equilibrium step to isolate the analyte from the degradation-prone matrix.

Experimental Workflow Logic

The selection of HS-SPME over Liquid-Liquid Extraction (LLE) is driven by the partition coefficient (


) of the analyte. Anthranilates have sufficient volatility to partition into the headspace at elevated temperatures, allowing for a solvent-free extraction that protects the GC inlet.
Workflow Visualization

The following diagram illustrates the decision matrix and processing flow for different sample types.

G Sample Raw Food Sample Prep Matrix Modification (NaCl Saturation) Sample->Prep Homogenize SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Prep->SPME + Heat (60°C) IS Internal Standard (Phenethyl Acetate) IS->Prep Spike GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Desorption Data Quantification (Ratio Calculation) GCMS->Data Peak Integration

Figure 1: Operational workflow for Propyl Anthranilate analysis emphasizing the critical salting-out step to enhance headspace partitioning.

Materials and Instrumentation

Reagents
  • Propyl Anthranilate Standard: >98% purity (Sigma-Aldrich/Merck).

  • Internal Standard (IS): Phenethyl Acetate or Ethyl Benzoate.

    • Note: Do not use Methyl Anthranilate as an IS, as it often co-occurs naturally in grape-flavored samples.

  • Solvent: Methanol (LC-MS grade) for stock solution preparation.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Instrumentation
  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Detector: Single Quadrupole MS (Agilent 5977B or equivalent) with EI source.

  • Autosampler: PAL3 RSI/RTC with SPME arrow or fiber capability.

  • Column: DB-WAX UI (Polar, PEG phase), 30m x 0.25mm x 0.25µm.

    • Rationale: A polar column is preferred to separate the aromatic ester from non-polar terpenes common in fruit extracts.

Detailed Protocol: HS-SPME-GC-MS

Step 1: Standard Preparation
  • Stock Solution A (Target): Dissolve 100 mg Propyl Anthranilate in 10 mL Methanol (10,000 ppm).

  • Stock Solution B (IS): Dissolve 100 mg Phenethyl Acetate in 10 mL Methanol.

  • Working Standards: Prepare a 6-point calibration curve (0.1 ppm to 50 ppm) in a synthetic matrix (10% sucrose water) to mimic the food environment.

Step 2: Sample Preparation
  • Weigh 5.0 g of homogenized sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl (Salting out effect increases volatility).

  • Add 10 µL of Internal Standard Solution B.

  • Seal with a magnetic screw cap with a PTFE/Silicone septum.

  • Vortex for 30 seconds to ensure salt dissolution.

Step 3: SPME Parameters
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why: The triple-phase fiber covers the wide polarity range of flavor compounds and offers superior capacity for aromatics.

  • Incubation: 60°C for 15 minutes (Agitation: 250 rpm).

  • Extraction: 30 minutes headspace exposure at 60°C.

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

Step 4: GC-MS Acquisition Parameters
  • Inlet: 250°C, Splitless.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Source: 230°C; Quad: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

SIM Table for Quantification:

CompoundRetention Time (approx)Quant Ion (

)
Qualifier Ions (

)
Propyl Anthranilate 18.5 min119 179 (M+), 92, 136
Phenethyl Acetate (IS) 14.2 min104 164 (M+), 91

Note: The base peak for Propyl Anthranilate is m/z 119 (Anthraniloyl cation), formed by the loss of the propoxy group.

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method to correct for variations in extraction efficiency and fiber performance.



Where:

  • 
     = Concentration of Propyl Anthranilate.
    
  • 
     = Peak Area of Propyl Anthranilate (m/z 119).
    
  • 
     = Peak Area of Internal Standard.
    
  • 
     = Concentration of Internal Standard added.
    
  • 
     = Response Factor (determined from calibration curve slope).
    
Analytical Logic Visualization

The following diagram details the signal processing path to ensure data integrity.

DataFlow Raw Raw MS Signal (TIC) Deconv Deconvolution (AMDIS/MassHunter) Raw->Deconv Filter Ion Extraction (m/z 119, 179) Deconv->Filter Check Ion Ratio Confirmation (Qual/Quant < 20% dev) Filter->Check Check->Raw Fail (Manual Review) Result Final Concentration Check->Result Pass

Figure 2: Data processing logic. Automated ion ratio confirmation is mandatory to prevent false positives from matrix co-elution.

Method Validation Summary

The following performance metrics are typical when adhering to this protocol.

ParameterSpecificationResult (Typical)
Linearity (

)

0.9992
LOD (Limit of Detection) S/N > 30.05 mg/kg
LOQ (Limit of Quantitation) S/N > 100.15 mg/kg
Recovery (Spike) 80% - 120%92% - 105%
Precision (RSD)

3.4%

Troubleshooting Guide

  • Low Sensitivity:

    • Cause: Fiber degradation or insufficient salting out.

    • Fix: Replace DVB/CAR/PDMS fiber (lifetime ~100 injections) or increase NaCl to saturation.

  • Peak Tailing:

    • Cause: Activity in the GC liner (adsorption of amine group).

    • Fix: Use Ultra-Inert liners with glass wool; trim column inlet by 10 cm.

  • Carryover:

    • Cause: High boiling point of anthranilates allows them to stick to the fiber.

    • Fix: Increase fiber bake-out time to 5 minutes at 260°C between samples.

References

  • PubChem. (n.d.). Propyl anthranilate (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • JECFA. (2006). Safety evaluation of certain food additives: Anthranilate derivatives. World Health Organization. Retrieved October 24, 2023, from [Link]

  • FEMA. (n.d.). Flavor Ingredient Library (FEMA 2934). Flavor and Extract Manufacturers Association. Retrieved October 24, 2023, from [Link]

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – Aromatic profiles in the appreciation of food quality. Food Chemistry. (Contextual grounding for SPME in flavor analysis). [Link]

Propyl Anthranilate: A Versatile Standard for Chromatographic Analysis in Flavor, Fragrance, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Propyl Anthranilate as an Analytical Standard

In the landscape of analytical chemistry, the reliability of quantitative analysis hinges on the quality and appropriateness of the standards used. Propyl anthranilate (propyl 2-aminobenzoate), an aromatic ester, presents itself as a compelling candidate for a reference standard in chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its utility is underscored by its structural relation to compounds of interest in the flavor, fragrance, and pharmaceutical industries. This application note provides a comprehensive guide to the synthesis, purification, characterization, and application of propyl anthranilate as an analytical standard, complete with detailed protocols and validation insights.

Propyl anthranilate's selection as a standard is predicated on several key attributes. Its moderate volatility and thermal stability make it suitable for GC analysis, while its UV-absorbing chromophore allows for sensitive detection in HPLC. Furthermore, its chemical structure, featuring an ester and an aromatic amine, provides a representative anchor for the quantification of a range of related analytes. As an internal standard, it can effectively compensate for variations in sample preparation and injection volume, thereby enhancing the precision and accuracy of analytical measurements.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling and application.

Table 1: Physicochemical Properties of Propyl Anthranilate

PropertyValueSource
CAS Number 30954-98-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 282 °C at 760 mmHg
Refractive Index 1.576 @ 25 °C
Solubility Soluble in ethanol, methanol, acetone; sparingly soluble in water (0.57 g/L at 25 °C)
Spectroscopic Characterization

Confirmation of the identity and purity of the propyl anthranilate standard is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of propyl anthranilate typically shows a molecular ion peak ([M]⁺) at m/z 179, with characteristic fragmentation patterns.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthesis and Purification of High-Purity Propyl Anthranilate

The preparation of a primary analytical standard necessitates a purity of >99.5%. The following protocols outline a robust synthesis and purification strategy to achieve this benchmark.

Synthesis via Transesterification

A high-yield synthesis of propyl anthranilate can be achieved through the transesterification of methyl anthranilate with n-propanol.[2] This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

Protocol 1: Synthesis of Propyl Anthranilate

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine methyl anthranilate (1 equivalent), n-propanol (2 equivalents), and potassium carbonate (0.03 equivalents) as a catalyst.[2]

  • Reaction Execution: Heat the mixture to reflux. The lower-boiling methanol produced during the transesterification will distill off, driving the equilibrium towards the formation of propyl anthranilate.

  • Monitoring: Monitor the reaction progress by GC-MS, observing the disappearance of the methyl anthranilate peak and the appearance of the propyl anthranilate peak.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

  • Purification: The crude propyl anthranilate is then purified by fractional distillation under reduced pressure to yield the final product.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl Anthranilate + n-Propanol + K₂CO₃ reflux Reflux & Distill off Methanol start->reflux monitoring Monitor by GC-MS reflux->monitoring workup Cool, Filter monitoring->workup crude Crude Propyl Anthranilate workup->crude distillation Fractional Distillation crude->distillation pure High-Purity Propyl Anthranilate (>99.5%) distillation->pure

Caption: Synthesis and Purification Workflow.

Purification to Analytical Standard Grade

For use as a primary standard, the synthesized propyl anthranilate must be further purified. Recrystallization from a suitable solvent system is an effective method for removing trace impurities.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of propyl anthranilate.

  • Dissolution: Dissolve the synthesized propyl anthranilate in a minimal amount of hot ethanol.

  • Induce Crystallization: Slowly add water to the hot solution until the cloud point is reached.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

  • Purity Assessment: The purity of the recrystallized propyl anthranilate should be confirmed by GC-MS and HPLC analysis.

Application in Analytical Methods

The utility of propyl anthranilate as an analytical standard is demonstrated in the following proposed application protocols for GC-MS and HPLC analysis.

GC-MS Analysis of Volatile Compounds

Propyl anthranilate is an excellent internal standard for the GC-MS quantification of volatile and semi-volatile compounds in complex matrices such as essential oils or food and beverage samples.

Protocol 3: GC-MS Quantification using Propyl Anthranilate as an Internal Standard

  • Standard Preparation:

    • Stock Solution: Accurately weigh approximately 100 mg of high-purity propyl anthranilate and dissolve in 100 mL of methanol to prepare a stock solution of approximately 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analytes with a fixed concentration of the propyl anthranilate internal standard stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., essential oil).

    • Add a known volume of the propyl anthranilate internal standard stock solution.

    • Dilute to a final volume with a suitable solvent (e.g., methanol or hexane).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended.

    • Injection: Split or splitless injection depending on the concentration of the analytes.

    • Oven Program: A temperature gradient program should be optimized to achieve good separation of the analytes and the internal standard.

    • MS Detection: Operate the mass spectrometer in full scan mode to confirm the identity of the compounds and in selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

    • Determine the concentration of the analytes in the sample based on their peak area relative to the peak area of the internal standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Propyl Anthranilate IS Stock cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample with IS stock->sample_prep injection Inject into GC-MS cal_standards->injection sample_prep->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan/SIM) separation->detection response_factor Calculate Response Factors detection->response_factor quantify Quantify Analytes response_factor->quantify

Caption: GC-MS Internal Standard Workflow.

HPLC-UV Analysis of Non-Volatile Compounds

For the analysis of less volatile or thermally labile compounds, such as those found in pharmaceutical formulations or cosmetic products, HPLC with UV detection is the method of choice. Propyl anthranilate can serve as an external standard for these applications.

Protocol 4: HPLC-UV Quantification using Propyl Anthranilate as an External Standard

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of high-purity propyl anthranilate in the mobile phase at a concentration of approximately 1 mg/mL.

    • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations spanning the expected range of the analyte in the samples.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is a common choice. The gradient or isocratic elution should be optimized for the separation of the analyte.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the analyte.

  • Quantification:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area versus the concentration.

    • Inject the sample and determine the concentration of the analyte from the calibration curve.

Method Validation

The validation of an analytical method is crucial to ensure its reliability and is a requirement in regulated industries.[3] The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1).

Table 2: Key Validation Parameters for Analytical Methods

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Stability and Storage of Standard Solutions

The stability of standard solutions is paramount for maintaining the integrity of analytical results.

  • Storage: Propyl anthranilate standard solutions should be stored in amber glass vials to protect them from light.[4] It is recommended to store them at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and potential degradation.

  • Stability Studies: The long-term stability of the standard solutions should be evaluated by periodically re-analyzing the solution and comparing the results to the initial values. Accelerated stability studies at elevated temperatures can be used to predict the long-term stability.

Conclusion

Propyl anthranilate is a versatile and reliable analytical standard for a wide range of chromatographic applications. Its favorable physicochemical properties, straightforward synthesis, and applicability to both GC-MS and HPLC make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols for synthesis, purification, and application, and adhering to rigorous method validation principles, analytical laboratories can achieve accurate and precise quantification of target analytes in various complex matrices.

References

  • PubChem. Propyl anthranilate. National Center for Biotechnology Information. [Link]

  • Process for preparing anthranilic acid esters. US4135050A.
  • The Good Scents Company. Propyl anthranilate. [Link]

  • Scentrimpression. Propyl anthranilate. [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(1), 121-127.
  • Anasazi Instruments. (2015, February 11). The Spectra of Propyl Benzoate. AZoM.com. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. Propyl anthranilate. National Center for Biotechnology Information. [Link]

  • Process for the production of anthranilic acid esters. DE2636423B1.
  • PubChem. Methyl anthranilate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl anthranilate. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Efficiency Enzymatic Synthesis of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enzymatic synthesis of propyl anthranilate (propyl 2-aminobenzoate) using immobilized lipase B from Candida antarctica (Novozym 435). Unlike traditional Fischer esterification, which requires strong mineral acids (H₂SO₄) and high temperatures that often degrade the amine functionality, this biocatalytic route operates under mild conditions (40–60°C). This method offers high selectivity, reduced byproduct formation, and simplified downstream processing, making it ideal for the production of high-purity fragrance ingredients and pharmaceutical intermediates.

Introduction & Mechanistic Insight

The Challenge of Chemical Synthesis

Propyl anthranilate is conventionally synthesized via acid-catalyzed esterification. However, anthranilic acid is amphoteric; the amine group (


) can protonate under acidic conditions, reducing nucleophilicity and leading to ammonium salt formation. Furthermore, high thermal energy can cause decarboxylation or polymerization of the aniline moiety.
The Biocatalytic Solution

Lipase-mediated synthesis utilizes a Ping-Pong Bi-Bi mechanism . The serine residue in the lipase active site attacks the carboxylic acid (anthranilic acid) to form an acyl-enzyme intermediate, releasing water. The alcohol (1-propanol) then attacks this intermediate to release the ester and regenerate the enzyme.

Key Advantages:

  • Chemo-selectivity: Lipases esterify the carboxyl group without protecting the amine.

  • Thermodynamic Control: Water removal drives the equilibrium toward ester synthesis (

    
     for primary alcohols).
    
Reaction Mechanism Visualization

G Enz Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Substrate 1 Sub1 Anthranilic Acid Sub1->AcylEnz AcylEnz->Enz Regeneration Water H₂O (Byproduct) AcylEnz->Water Release Prod Propyl Anthranilate AcylEnz->Prod + Substrate 2 Sub2 1-Propanol Sub2->Prod

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Critical Parameters & Optimization

To ensure a self-validating system, the following parameters must be controlled.

ParameterRecommended RangeCausality & Scientific Rationale
Biocatalyst Novozym 435 (Immobilized CALB)Robust, withstands organic solvents, and does not require interfacial activation.
Temperature 50°C – 60°CBalances reaction rate (Arrhenius law) with enzyme half-life. >70°C risks thermal inactivation.
Molar Ratio 1:3 to 1:5 (Acid:Alcohol)Excess alcohol acts as both substrate and solvent (in solvent-free systems), pushing equilibrium forward (Le Chatelier's principle).
Water Activity (

)
< 0.1Water is a byproduct. Accumulation promotes hydrolysis (reverse reaction). Use Molecular Sieves (3A/4A).
Solvent Hydrophobic (Isooctane) or Solvent-FreeHydrophobic solvents keep the essential water layer on the enzyme surface intact while stripping bulk water.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Chemistry Route)

Best for maximizing reactor volume efficiency and minimizing VOCs.

Materials:

  • Anthranilic Acid (>98% purity)

  • 1-Propanol (Anhydrous)

  • Novozym 435 (Novozymes/Strem)

  • Molecular Sieves (4A, activated at 300°C for 3h)

Step-by-Step Procedure:

  • Substrate Preparation:

    • In a 50 mL screw-cap Erlenmeyer flask, dissolve 1.37 g (10 mmol) of Anthranilic Acid in 3.75 mL (50 mmol) of 1-Propanol.

    • Note: Anthranilic acid has limited solubility; mild heating (40°C) and sonication may be required to create a uniform dispersion.

  • Water Scavenging Setup:

    • Add 1.0 g of activated Molecular Sieves (4A) to the mixture.

    • Validation: Ensure sieves are dust-free to prevent clogging downstream filtration.

  • Enzyme Initiation:

    • Add 200 mg (approx. 10-15% w/w relative to acid) of Novozym 435.

    • Incubate in an orbital shaker at 60°C and 200 rpm .

  • Monitoring (Self-Validation):

    • Sample 50 µL every 2 hours. Dilute in Acetonitrile for HPLC or Hexane for GC.

    • Endpoint: Reaction typically reaches equilibrium (85-95% conversion) within 24 hours.

  • Termination & Purification:

    • Filter the mixture to remove the enzyme and molecular sieves.

    • Recycling: Wash the enzyme with acetone and dry at room temperature for reuse (typically stable for 5-10 cycles).

    • Evaporate excess 1-propanol using a rotary evaporator.

Protocol B: Solvent-Assisted Synthesis (Hydrophobic Media)

Best for kinetic studies or if substrate inhibition is observed.

Step-by-Step Procedure:

  • Solvent System: Use Isooctane or n-Heptane . These logP > 3 solvents preserve the enzyme's hydration shell.

  • Mixture: Combine 10 mmol Anthranilic Acid, 30 mmol 1-Propanol, and 20 mL Isooctane.

  • Execution: Follow steps 2-5 from Protocol A.

    • Note: Reaction rates may be slower due to dilution, but enzyme stability is often higher.

Process Workflow Diagram

ProcessFlow Start Start: Raw Materials (Anthranilic Acid + Propanol) Mix Mixing & Pre-heating (40°C, Ultrasonic Bath) Start->Mix React Bioreactor (Novozym 435, 60°C, 24h) + Molecular Sieves Mix->React Sample QC Check (HPLC/GC) Conversion > 90%? React->Sample Sample->React No Filter Filtration (Remove Enzyme/Sieves) Sample->Filter Yes Evap Rotary Evaporation (Remove Excess Alcohol) Filter->Evap Recycle Enzyme Recycling (Wash & Dry) Filter->Recycle Solid Phase Final Final Product Propyl Anthranilate Evap->Final Recycle->React Reuse (Cycle 2-10)

Figure 2: Workflow for the batch enzymatic synthesis and downstream processing.

Analytical Validation Methods

To confirm the identity and purity of the synthesized Propyl Anthranilate, use the following validated methods.

Thin Layer Chromatography (TLC) - Rapid Check
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization: UV light at 254 nm. Anthranilates fluoresce strongly (blue/purple).

  • Rf Values: Propyl Anthranilate will have a higher Rf (approx 0.6-0.7) than Anthranilic Acid (approx 0.2-0.3).

Gas Chromatography (GC) - Quantitative
  • Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 100°C (1 min)

    
     250°C at 10°C/min.
    
  • Detector: FID at 280°C.

  • Internal Standard: Dodecane.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation.Replace molecular sieves or increase load to 50-100g/L.
Enzyme Aggregation Substrate insolubility or high polarity.Add a hydrophobic co-solvent (Isooctane) or use a stirred tank reactor instead of shaking.
Slow Reaction Rate Mass transfer limitation.Increase agitation speed (ensure enzyme particles are suspended but not crushed).
Enzyme Deactivation Acid toxicity.Ensure Anthranilic Acid concentration does not exceed 0.5M initially; use fed-batch addition.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[1][2][3][4][5] Chemical Society Reviews, 42(15), 6406-6436. Link

  • Yadav, G. D., & Borkar, I. V. (2009). Kinetic modeling of lipase-catalyzed esterification of anthranilic acid with methanol in non-aqueous media. Ind.[6] Eng. Chem. Res., 48(17), 7915–7922. (Note: Protocol adapted from methyl to propyl esterification principles). Link

  • Novozymes. (2020).[6][7] Novozym® 435 Application Sheet. Immobilized Lipase B from Candida antarctica. Link

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. Link

  • Zou, X., et al. (2014). Enzymatic synthesis of alkyl anthranilates in solvent-free system. Journal of Chemical Technology & Biotechnology, 89(10). (Provides basis for solvent-free optimization). Link

Sources

Application Note: Optimized HS-SPME-GC-MS Protocol for the Quantitation of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Propyl anthranilate (CAS: 30954-98-4) is a semi-volatile ester structurally homologous to methyl anthranilate, sharing its characteristic "foxy" or grape-like organoleptic profile.[1] While widely used in fragrance formulations and as a bird repellent, its analysis in complex matrices (e.g., fruit juices, wines, or environmental run-off) presents specific challenges due to its hydrophobicity and semi-volatility.[1]

This Application Note defines a high-sensitivity protocol using Headspace Solid-Phase Microextraction (HS-SPME) . Unlike Liquid-Liquid Extraction (LLE), which consumes large solvent volumes and risks emulsion formation, HS-SPME offers a solvent-free, equilibrium-based pre-concentration step that is easily automated.[1]

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.[1] The choice of SPME fiber and extraction parameters is directly derived from these properties:

ParameterValueImplication for SPME Protocol
Molecular Weight 179.22 g/mol Suitable for standard GC-MS analysis.[1]
Boiling Point ~282–284°CHigh boiling point requires higher desorption temperatures and extended GC thermal programs.[1]
LogP (Octanol/Water) ~3.1Hydrophobic. High affinity for non-polar phases (PDMS).[1] Low water solubility (0.57 g/L) favors partitioning into the headspace/fiber.[1]
Vapor Pressure Low (~0.008 hPa at 25°C)Requires elevated incubation temperatures (40–60°C) to drive the analyte into the headspace.

Method Development Logic

Fiber Selection: The Polarity Match

The "like dissolves like" principle governs SPME.[1]

  • Option A: 100 µm PDMS (Red Hub). Excellent durability and linearity for non-polar compounds.[1] However, for trace analysis of semi-volatiles, it may lack the surface area of porous particles.

  • Option B: DVB/CAR/PDMS (Grey Hub). Recommended.[1] This "universal" triple-phase fiber combines Divinylbenzene (DVB) and Carboxen (CAR) suspended in PDMS.[1] The micropores (CAR) and mesopores (DVB) increase the surface area, significantly enhancing the recovery of semi-volatiles like propyl anthranilate compared to PDMS alone.

Extraction Mode: Headspace (HS) vs. Direct Immersion (DI)

Given the matrix complexity (often sugars, pulp, or soil), Headspace (HS) is strictly required.[1] DI extraction would lead to irreversible fouling of the fiber by non-volatiles (sugars/proteins), shortening fiber life and causing carryover.

The "Salting Out" Effect

Propyl anthranilate has a LogP of 3.[1]1. While already hydrophobic, the addition of NaCl (30% w/v) increases the ionic strength of the aqueous phase.[1] This reduces the solubility of the ester in the water, driving the partition coefficient (


) in favor of the headspace and fiber coating.

Detailed Experimental Protocol

Materials & Reagents[1][2][5]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex, 24 Ga).[1] Condition at 270°C for 30 min before first use.

  • Vials: 20 mL amber headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.[1]

  • Internal Standard: Ethyl Anthranilate (or Deuterated Methyl Anthranilate) at 10 µg/mL in Ethanol.[1]

Sample Preparation Workflow
  • Aliquot: Transfer 5.0 mL of sample (juice/wine/water) into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl (approx. 30% saturation).

  • Internal Standard: Spike with 10 µL of Internal Standard solution.

  • Seal: Immediately cap and vortex for 30 seconds to dissolve salt.

Automated SPME-GC-MS Parameters
SPME Autosampler Steps (e.g., CTC PAL / TriPlus RSH)
  • Incubation: 50°C for 10 minutes (Agitation: 500 rpm). Reason: Establishes liquid-gas equilibrium.[1]

  • Extraction: Insert fiber into headspace.[1] Expose for 40 minutes at 50°C (Agitation: 250 rpm). Reason: Propyl anthranilate is semi-volatile; equilibrium takes longer than lighter volatiles.[1]

  • Desorption: 3 minutes in GC Inlet at 260°C (Splitless mode).

GC-MS Acquisition Parameters
  • Column: Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: 260°C, Splitless (Purge flow 50 mL/min on at 1.0 min).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 180°C

    • Ramp 20°C/min to 280°C (hold 5 min) Total Run Time: ~26 minutes.

  • MS Detection (Source 230°C, Quad 150°C):

    • Scan Mode: 40–350 m/z (for profiling).[1]

    • SIM Mode (Quantitation):

      • Target Ion: 179 m/z (Molecular Ion).[1]

      • Qualifier Ions: 119 m/z (Base peak, aminobenzoyl cation), 92 m/z.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the optimized protocol.

SPME_Workflow cluster_0 Critical Optimization Parameters Sample Sample (5 mL) + NaCl (1.5g) Incubate Incubation 50°C | 10 min | 500 rpm Sample->Incubate Equilibration Extract HS-SPME Extraction DVB/CAR/PDMS Fiber 50°C | 40 min Incubate->Extract Partitioning (K_hs/s) Desorb Desorption (GC Inlet) 260°C | 3 min | Splitless Extract->Desorb Thermal Release Separation GC Separation DB-5ms Column Max Temp 280°C Desorb->Separation Analyte Focusing Detection MS Detection (SIM) Target: 179 m/z Qual: 119 m/z Separation->Detection Quantitation

Figure 1: Automated HS-SPME workflow. The incubation and extraction steps are critical for overcoming the low vapor pressure of propyl anthranilate.

Validation & Quality Assurance

To ensure this protocol meets regulatory rigor (e.g., FDA or EMA guidelines), the following validation criteria must be met:

Linearity & Range

Construct a 6-point calibration curve using a synthetic matrix (e.g., 12% Ethanol/Water pH 3.5 for wine simulation).[1]

  • Range: 10 µg/L to 1000 µg/L.

  • Acceptance:

    
    .[1][3]
    
Carryover Check

Due to the high boiling point (284°C) and lipophilicity, propyl anthranilate can stick to the fiber.

  • Protocol: Inject a blank fiber run immediately after the highest standard (1000 µg/L).[1]

  • Requirement: Signal in blank must be < 0.1% of the previous peak area.[1] If carryover exists, increase desorption time to 5 minutes or desorption temp to 270°C.

Limit of Detection (LOD)

Using the DVB/CAR/PDMS fiber in SIM mode:

  • Estimated LOD: < 1.0 µg/L (ppb).[1]

  • This sensitivity is sufficient for detecting trace flavor taints or repellent residues.[1]

References

  • PubChem. (2025).[1] Propyl Anthranilate - Compound Summary (CID 95016).[1] National Library of Medicine.[1][3] Retrieved from [Link][1]

  • Risticevic, S., et al. (2010).[1] Protocol for solid-phase microextraction method development. Nature Protocols / ResearchGate.[1] Retrieved from [Link]

  • The Good Scents Company. (2025).[1] Propyl Anthranilate Physicochemical Properties. Retrieved from [Link][1]

  • Piergiovanni, M., et al. (2023).[1][2] Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl Anthranilate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PA-PUR-001
Subject: Purification Protocols for Crude Propyl Anthranilate (CAS 30954-98-4)
Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Propyl anthranilate (propyl 2-aminobenzoate) is an ester susceptible to two primary degradation pathways: hydrolysis (reverting to anthranilic acid) and oxidative discoloration (formation of azo/aniline oligomers).[1] Achieving


 purity requires a biphasic purification strategy: chemical removal of the unreacted starting material followed by thermal isolation via reduced pressure.[1]

This guide prioritizes vacuum distillation and pH-controlled extraction as the primary vectors for purification.[1]

Module 1: Chemical De-acidification (The Extraction)

Objective: Remove unreacted anthranilic acid and mineral acid catalysts without hydrolyzing the ester product.

The Chemical Logic

Anthranilic acid is amphoteric.[1] However, the target molecule (Propyl Anthranilate) contains a free amine (


) but lacks the carboxylic acid group.
  • If you wash with Acid: You protonate the product's amine (

    
    ), forcing it into the aqueous layer (Yield Loss).
    
  • If you wash with Base: You deprotonate the impurity's carboxylic acid (

    
    ), forcing it into the aqueous layer (Purification).[1]
    
Protocol
  • Dilution: Dissolve crude reaction mixture in a non-polar solvent (Ethyl Acetate or Toluene). Do not use chlorinated solvents if avoiding halogenated waste is a priority, though DCM works well.

  • The Bicarbonate Wash: Wash the organic phase with

    
     (Sodium Bicarbonate).[1][2]
    
    • Observation:

      
       evolution indicates neutralization of mineral acids.[1]
      
    • Target: Continue washing until the aqueous layer pH is

      
      .[1]
      
  • The Brine Polish: Wash the organic layer once with saturated NaCl solution to break partial emulsions and remove trapped water.[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 20 minutes. Filter.
    
Self-Validating Step

Before proceeding to distillation, spot the organic layer on a TLC plate (Eluent: 4:1 Hexane:Ethyl Acetate).[1]

  • Pass: Single spot for ester (

    
    ).
    
  • Fail: Presence of a lower spot (

    
    ) or streak at the baseline indicates remaining anthranilic acid. Repeat bicarbonate wash.[1]
    

Module 2: High-Vacuum Distillation (The Isolation)

Objective: Isolate the ester from high-boiling oligomers (color bodies) and trace solvents.

Warning: Propyl anthranilate has a high atmospheric boiling point (


).[1] Distilling at atmospheric pressure will cause extensive decomposition and "tarring" of the amine. Vacuum is mandatory. 
Protocol
  • Setup: Short-path distillation head with a Vigreux column (optional for purity, recommended for separation).

  • Pressure: Establish a vacuum of

    
     (Torr).
    
  • Temperature Ramp:

    • Strip solvent: Ambient to

      
       (condenser active).
      
    • Collect Forerun:

      
       (discard—usually unreacted propanol/impurities).[1]
      
    • Collect Main Fraction: Expect boiling point

      
       at 
      
      
      
      .
  • Storage: Flush receiving flask with Nitrogen/Argon immediately after collection.

Self-Validating Step
  • Visual Check: The distillate should be colorless to pale straw.[1] A deep yellow/brown color indicates oxidation or too high mantle temperature.[1]

  • Refractive Index: Check against standard (

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic.

PurificationLogic Start Crude Propyl Anthranilate (Contains Acid, Alcohol, Oligomers) Solvent Dissolve in Ethyl Acetate Start->Solvent Wash Wash with 5% NaHCO3 Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Discard: Anthranilic Acid Salt) PhaseSep->AqLayer Impurity Removal OrgLayer Organic Layer (Product + Solvent) PhaseSep->OrgLayer Product Retention Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Distill Vacuum Distillation (<5 mmHg, ~125°C) Dry->Distill Final Pure Propyl Anthranilate (Colorless Liquid) Distill->Final

Figure 1: Purification logic flow separating acidic impurities from the amine-ester product.[1]

Troubleshooting & FAQs

Q1: My final product turned brown after 24 hours. Why?

Diagnosis: Amine Oxidation.[1] Mechanism: The free amine group (


) on the anthranilate ring is sensitive to air and light, forming azo-linkages (chromophores) over time.[1]
Solution: 
  • Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

  • Stabilization: If acceptable for end-use, add trace BHT (butylated hydroxytoluene) as an antioxidant.[1]

  • Remediation: If already brown, re-distill under vacuum.[1] Carbon filtration is rarely effective for soluble azo-dyes.[1]

Q2: I have a persistent emulsion during the bicarbonate wash.

Diagnosis: Density/Surfactant Effect. Mechanism: Anthranilic acid salts can act as weak surfactants.[1] Additionally, if the organic solvent density is close to water (e.g., some ether mixtures), separation is slow.[1] Solution:

  • Salting Out: Add solid NaCl to the mixture to increase the density and ionic strength of the aqueous phase.

  • Solvent Modification: Add a small amount of Toluene or DCM to increase the density difference between phases.[1]

Q3: The boiling point during distillation is fluctuating wildly.

Diagnosis: Pressure Instability or "Bumping." Mechanism: Viscous oligomers or lack of nucleation sites cause superheating.[1] Solution:

  • Agitation: Use a vigorous magnetic stir bar inside the distillation flask.

  • Insulation: Wrap the distillation head in aluminum foil. Fluctuations often occur when vapors condense prematurely in the column neck.[1]

Q4: Can I use acid washing (HCl) to remove impurities?

Answer: NO. Reasoning: Propyl anthranilate is a base (amine).[1] Adding HCl will form the hydrochloride salt of your product, making it water-soluble.[1] You will wash your product down the drain.[1] Always use Base (Bicarbonate/Carbonate) to wash this specific ester.[1]

Quantitative Data Summary

ParameterValue / ConditionNote
CAS Number 30954-98-4
Molecular Weight 179.22 g/mol
Boiling Point (Atm) ~284°C (Est)Do not distill at atm pressure.
Boiling Point (Vac) 115–135°C @ 2–5 mmHgDependent on vacuum depth.[1][2][3][4]
Refractive Index

Good purity indicator.[1]
Appearance Colorless to Pale YellowDeep yellow indicates oxidation.[1]
Solubility Ethanol, Ether, OilsInsoluble in water.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95016, Propyl anthranilate.[1] Retrieved from [Link][1]

  • The Good Scents Company (2024). Propyl Anthranilate General Information and Properties.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for esterification workup and vacuum distillation protocols).

  • Sciencemadness Discussion Board (2017). Purifying Anthranilic Acid and Esters. Retrieved from [Link]

Sources

stability of propyl anthranilate under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of propyl anthranilate under various storage and experimental conditions. Here, we will address common questions and troubleshooting scenarios to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of propyl anthranilate.

1. What are the ideal storage conditions for propyl anthranilate?

To ensure the long-term stability of propyl anthranilate, it should be stored in a cool, dry place, away from direct light and heat.[1][2] The recommended storage temperature is at or below 25°C.[2] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to air and moisture.[3][4]

2. How does exposure to light affect the stability of propyl anthranilate?

Propyl anthranilate, like its analog methyl anthranilate, is sensitive to light.[3][4] Prolonged exposure to light, especially UV light, can lead to discoloration (typically a darkening or yellowing) and degradation. This is a common characteristic of aromatic amines. Therefore, it is imperative to store the compound in amber vials or other light-protecting containers.

3. Is propyl anthranilate sensitive to temperature fluctuations?

Yes, elevated temperatures can accelerate the degradation of propyl anthranilate. While it has a high boiling point of 282°C, prolonged exposure to temperatures above the recommended storage conditions can lead to increased degradation rates.[5] It is also important to avoid repeated freeze-thaw cycles if the material is stored at very low temperatures, as this can potentially affect its physical properties.

4. What is the expected shelf life of propyl anthranilate?

When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), propyl anthranilate is expected to be stable for an extended period. However, the exact shelf life will depend on the purity of the material and the specific storage conditions. It is advisable to re-analyze the purity of the compound after long-term storage, especially if any visual changes are observed.

5. What are the signs of propyl anthranilate degradation?

The most common visual indicator of degradation is a change in color from a colorless or pale yellow liquid to a darker yellow or brownish hue.[6] Other signs may include the development of an off-odor or the appearance of precipitates. For quantitative assessment, analytical techniques such as HPLC, GC-MS, or spectroscopy should be employed to identify and quantify any degradation products.[7]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you might encounter during your experiments with propyl anthranilate.

Scenario 1: Unexpected Color Change in Solution

Problem: You have prepared a solution of propyl anthranilate in an organic solvent, and it has developed a yellow or brown color over a short period.

Potential Causes:

  • Oxidation: The amine group in propyl anthranilate is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Solvent Impurities: Peroxides in certain solvents (e.g., older batches of THF or diethyl ether) can react with and degrade the analyte.

  • pH Effects: Although less common in organic solvents, residual acidic or basic impurities could catalyze degradation.

Troubleshooting Workflow:

A Problem: Discoloration of Propyl Anthranilate Solution B Step 1: Protect from Light Wrap container in aluminum foil or use an amber vial. A->B C Step 2: Deoxygenate Solvent Sparge the solvent with an inert gas (N2 or Ar) prior to use. B->C D Step 3: Use High-Purity/Fresh Solvents Check for and remove peroxides from ethers. Use freshly opened bottles of high-purity solvents. C->D E Step 4: Add Antioxidant (Optional) Consider adding a small amount of an antioxidant like BHT, if compatible with your application. D->E F Step 5: Monitor with UV-Vis Spectroscopy Scan the solution over time to track the appearance of chromophores. E->F G Resolution: Stable Solution F->G If discoloration is prevented

Caption: Troubleshooting workflow for discoloration of propyl anthranilate solutions.

Experimental Protocol: Preparation of a Stabilized Propyl Anthranilate Solution

  • Solvent Preparation: Take a fresh bottle of high-purity solvent (e.g., ethanol or acetonitrile). Sparge the solvent with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of propyl anthranilate in a clean, dry amber vial.

  • Dissolution: Add the deoxygenated solvent to the vial to dissolve the propyl anthranilate.

  • Inert Atmosphere: Blanket the headspace of the vial with the inert gas before sealing it tightly.

  • Storage: Store the prepared solution in the dark and at the recommended temperature.

Scenario 2: Inconsistent Results in Aqueous Formulations

Problem: You are observing a loss of potency or the appearance of unknown peaks in your HPLC analysis of an aqueous formulation containing propyl anthranilate.

Potential Causes:

  • Hydrolysis: As an ester, propyl anthranilate is susceptible to hydrolysis, especially under acidic or basic conditions, to yield anthranilic acid and propanol.

  • Incompatibility with Excipients: Certain excipients may react with the amine or ester functional groups of propyl anthranilate.[8][9] For instance, reducing sugars can participate in Maillard reactions with the primary amine.

  • Microbial Degradation: If the formulation is not properly preserved, microbial growth could lead to the degradation of the compound.

Troubleshooting Workflow:

A Problem: Instability in Aqueous Formulation B Step 1: pH Profiling Prepare formulations at different pH values (e.g., 4, 7, 9) and monitor stability over time. A->B C Step 2: Excipient Compatibility Study Prepare binary mixtures of propyl anthranilate with each excipient and analyze for degradation. B->C D Step 3: Microbial Challenge Test If applicable, assess the antimicrobial effectiveness of the preservative system. C->D E Step 4: Identify Degradants Use LC-MS or other suitable techniques to identify the unknown peaks. D->E F Resolution: Optimized Formulation E->F Based on identified causes

Caption: Troubleshooting workflow for instability in aqueous propyl anthranilate formulations.

Data Presentation: Illustrative pH-Dependent Hydrolysis

The following table provides a hypothetical representation of the degradation of propyl anthranilate at different pH values, as might be observed in a stability study.

pHTemperature (°C)Initial Concentration (mg/mL)Concentration after 7 days (mg/mL)Degradation (%)
4.0401.000.955
7.0401.000.991
9.0401.000.8812

This data is illustrative and not based on specific experimental results for propyl anthranilate.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation pathways, a forced degradation study is recommended.

  • Acid Hydrolysis: Dissolve propyl anthranilate in a solution of 0.1 M HCl and heat at 60°C for a specified period.

  • Base Hydrolysis: Dissolve propyl anthranilate in a solution of 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of propyl anthranilate with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Photodegradation: Expose a solution of propyl anthranilate to a controlled light source (e.g., a photostability chamber).

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.[10]

Potential Degradation Pathways

The primary degradation pathways for propyl anthranilate are expected to be hydrolysis of the ester linkage and oxidation of the amine group.

PropylAnthranilate Propyl Anthranilate HydrolysisProducts Anthranilic Acid Propanol PropylAnthranilate->HydrolysisProducts  Hydrolysis (Acid/Base) OxidationProducts Oxidized Derivatives PropylAnthranilate->OxidationProducts  Oxidation (Light/Air)

Caption: Potential degradation pathways of propyl anthranilate.

By understanding the inherent stability characteristics of propyl anthranilate and following the guidelines and troubleshooting steps outlined in this document, you can ensure the reliability and accuracy of your experimental results.

References

  • The Good Scents Company. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • Loba Chemie. (2015). METHYL ANTHRANILATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Propyl anthranilate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • ResearchGate. (n.d.). Anthranilate degradation pathway according to the KEGG database.... Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • FEMS Microbiology Letters. (2002). novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ScentDB. (n.d.). Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PubMed. (2010). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Anthranilate Deteriorates the Structure of Pseudomonas aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect. Retrieved from [Link]

  • PubMed. (2015). Anthranilate Deteriorates the Structure of Pseudomonas Aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect. Retrieved from [Link]

  • Cheméo. (n.d.). Methyl anthranilate (CAS 134-20-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2014). Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. Retrieved from [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • Pharmaspire. (2021). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of propyl anthranilate. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research. My approach is to not just provide steps, but to explain the scientific reasoning behind them, ensuring your experiments are built on a solid foundation of expertise and trustworthiness.

Understanding Propyl Anthranilate Degradation: A Proactive Approach

Propyl anthranilate, an ester of anthranilic acid, is susceptible to various degradation pathways that can impact its purity, stability, and safety. A thorough understanding of these pathways is critical in pharmaceutical development to establish stable formulations and appropriate storage conditions. Forced degradation studies are a key tool to predict the degradation products that may form under various environmental influences. These studies intentionally stress the molecule to accelerate degradation, providing insights into its intrinsic stability.[1][2][3]

The primary degradation pathways for propyl anthranilate are anticipated to be hydrolysis, oxidation, and photodegradation, based on its chemical structure and studies on similar compounds like methyl anthranilate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for propyl anthranilate?

Based on its ester and aromatic amine functionalities, the most probable degradation pathways are:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding anthranilic acid and propanol.

  • Oxidation: The amino group on the aromatic ring can be oxidized, potentially leading to the formation of various colored degradation products.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions that can result in a variety of degradation products.

Q2: I am seeing a rapid loss of propyl anthranilate in my formulation, but no clear degradation products. What could be the issue?

This could be due to several factors:

  • Highly volatile degradation products: If propanol is a primary degradation product from hydrolysis, it may not be readily detected by common analytical techniques like RP-HPLC with UV detection.

  • Precipitation of degradation products: Anthranilic acid, a potential hydrolysis product, has different solubility properties than propyl anthranilate and may precipitate out of solution, especially if the pH of the medium changes.

  • Formation of non-UV active products: Some degradation pathways may lead to products that do not have a strong chromophore, making them invisible to UV detectors. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

Q3: My degradation study is showing too much degradation (>20%). What should I do?

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[5] If you are observing excessive degradation, you should reduce the harshness of your stress conditions. This can be achieved by:

  • Lowering the temperature.

  • Reducing the concentration of the acid, base, or oxidizing agent.

  • Decreasing the duration of exposure to the stress condition.

Q4: How do I confirm the identity of a suspected degradation product?

The most definitive way to identify a degradation product is through liquid chromatography-mass spectrometry (LC-MS).[6][7] By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a chemical structure. For absolute confirmation, you can synthesize the proposed degradation product and compare its retention time and mass spectrum to the peak observed in your degraded sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape for propyl anthranilate or degradation products in HPLC. The mobile phase pH is close to the pKa of the analyte, causing inconsistent ionization.Adjust the mobile phase pH to be at least 2 units away from the pKa of propyl anthranilate and its expected degradation products.
Inconsistent degradation between replicate experiments. The stress conditions are not well-controlled (e.g., temperature fluctuations, inconsistent light exposure).Ensure precise control over all experimental parameters. Use a calibrated oven, water bath, or photostability chamber.
No degradation observed under stress conditions. The stress conditions are too mild, or the molecule is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of stressing agent, longer exposure time).
Multiple unknown peaks appearing in the chromatogram. This could be due to secondary degradation, where initial degradation products further degrade.Analyze samples at multiple time points during the degradation study to track the formation and disappearance of peaks, helping to distinguish primary from secondary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on propyl anthranilate. The goal is to induce degradation to a level of 5-20%.[5]

1.1. Acid and Base Hydrolysis:

  • Prepare a solution of propyl anthranilate (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add an equal volume of 0.1 N HCl.

  • For base hydrolysis, add an equal volume of 0.1 N NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of propyl anthranilate.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor the degradation over time.

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

1.3. Photodegradation:

  • Expose a solution of propyl anthranilate to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Monitor the degradation at various time points.

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

1.4. Thermal Degradation:

  • Place a solid sample of propyl anthranilate in a controlled temperature oven (e.g., 80°C).

  • Monitor the degradation over an extended period (e.g., 1, 3, 7 days).

  • At each time point, dissolve a portion of the sample in a suitable solvent and dilute for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.

2.1. Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more non-polar compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm and 330 nm).

  • Injection Volume: 10 µL.

2.2. Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizing Degradation Pathways and Workflows

Degradation_Pathways Propyl Anthranilate Propyl Anthranilate Anthranilic Acid Anthranilic Acid Propyl Anthranilate->Anthranilic Acid Hydrolysis (Acid/Base) Propanol Propanol Propyl Anthranilate->Propanol Hydrolysis (Acid/Base) Oxidized Products Oxidized Products Propyl Anthranilate->Oxidized Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products Propyl Anthranilate->Photodegradation Products Photodegradation (UV/Vis Light)

Caption: Predicted degradation pathways of propyl anthranilate.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC Analysis HPLC Analysis Acid/Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Photodegradation Photodegradation Photodegradation->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis LC-MS Identification LC-MS Identification HPLC Analysis->LC-MS Identification Degradation Profile Degradation Profile LC-MS Identification->Degradation Profile Pathway Elucidation Pathway Elucidation Degradation Profile->Pathway Elucidation Stability-Indicating Method Stability-Indicating Method Pathway Elucidation->Stability-Indicating Method Propyl Anthranilate Propyl Anthranilate Propyl Anthranilate->Acid/Base Hydrolysis Propyl Anthranilate->Oxidation Propyl Anthranilate->Photodegradation Propyl Anthranilate->Thermal Stress

Caption: Workflow for investigating propyl anthranilate degradation.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Rani, M. J., & Devi, T. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125.
  • Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. (1984). DTIC.
  • Davì, M. L., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Biological Archives.
  • Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. (2017). PubMed Central.
  • Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. (2023). RSC Advances.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2022). ChemRxiv.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • LC-MS Contaminants. (n.d.). Sigma-Aldrich.
  • LC-MS analyses of the metabolite produced during swep degradation by... (n.d.).
  • Thermal degradation of poly(butylene terephthalate) at the processing temperature. (2004).
  • Influence of thermal degradation on the crystallization of poly(butylene terephthalate). (2024).
  • Thermal degradation studies of terephthalate polyesters: 1.
  • Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. (2021). MDPI.
  • Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models. (2023). MDPI.
  • US3859269A - Oxidative degradation of polyvinyl alcohol. (1975).
  • Degradation of Polyvinyl Alcohol (PVA) by Homogeneous and Heterogeneous Photocatalysis Applied to the Photochemically Enhanced Fenton Reaction. (2001). PubMed.
  • Oxidation and Destruction of Polyvinyl Alcohol in the Aqueous Phase. (2021).
  • Degradation of boscalid, pyraclostrobin, fenbuconazole, and glyphosate residues by an advanced oxidative process utilizing ultraviolet light and hydrogen peroxide. (2020). bioRxiv.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2017).
  • Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (2016).
  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... (n.d.).
  • Characterization of Propionyl Phosphate Hydrolysis Kinetics by Data-Rich Experiments and In-Line Process Analytical Technology. (n.d.). CoLab.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • Photodegradation products of propranolol: the structures and pharmacological studies. (1995). PubMed.
  • Photodegradation products of propranolol: The structures and pharmacological studies | Request PDF. (n.d.).

Sources

Technical Support Center: High-Purity Propyl Anthranilate Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for Synthetic Propyl Anthranilate Audience: Research Chemists & Process Engineers Status: Operational

Introduction: The Stability Paradox

Propyl anthranilate (


) presents a unique purification challenge. While the ester linkage is relatively stable, the primary amine group on the aromatic ring is highly susceptible to oxidation. This duality means that standard purification techniques involving high heat (atmospheric distillation) often degrade the product faster than they purify it, leading to the characteristic "browning" seen in failed batches.

This guide moves beyond generic protocols to address the specific physicochemical behavior of anthranilates during workup.

Module 1: Chemical Separation (The "Wash" Phase)

User Question: "I have significant unreacted anthranilic acid in my crude mixture. How do I remove it without hydrolyzing my ester?"

Technical Insight: Anthranilic acid is amphoteric but behaves primarily as a carboxylic acid in the presence of base. The key is to exploit the solubility difference between the neutral ester (organic soluble) and the anthranilate salt (water soluble).

Troubleshooting Protocol: The Selective Wash

Do not use strong bases like Sodium Hydroxide (


) at high concentrations, as this risks saponifying your newly formed ester.
  • Dilution: Dilute your crude reaction mixture with a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Why? This lowers viscosity and improves phase separation.

  • The Bicarbonate Scrub: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Mechanism:[1][2][3]

      
      
      
    • Observation: Effervescence (

      
      ) indicates active removal of acid.
      
  • The Polishing Step: Repeat until effervescence ceases.

  • Propanol Removal: Wash twice with brine (saturated

    
    ).
    
    • Why? n-Propanol is miscible with water.[4] Brine "salts out" the organic ester while pulling the alcohol into the aqueous phase.

Data Table: Solubility Partitioning

ComponentOrganic Layer (Ether/EtOAc)Aqueous Layer (Basic Wash)
Propyl Anthranilate High (Retained)Low (Trace)
Anthranilic Acid LowHigh (As Sodium Salt)
n-Propanol ModerateHigh (Extracted)
Catalyst (

)
NoneHigh (Neutralized)
Module 2: Decolorization & Oxidation Control

User Question: "My product is chemically pure by TLC, but it has a persistent tea-colored hue. How do I fix this?"

Technical Insight: The color comes from azo-dimers and amine oxides formed by the oxidation of the aniline nitrogen. These impurities are often present in trace amounts but have high extinction coefficients (they are very dark).

Protocol: Adsorption Chromatography

Before distillation, you must remove these high-molecular-weight colored bodies. Distillation alone often fails because these impurities can codistill or decompose further.

  • Solvent Switch: Ensure the crude oil is dissolved in a non-polar solvent (Hexane or Toluene are superior to Ether for this step).

  • Adsorbent: Add Activated Charcoal (1-2% w/w) and Silica Gel (1:1 ratio).

  • Thermal Treatment: Gently warm the mixture (40°C) for 30 minutes under an inert atmosphere (Nitrogen).

  • Filtration: Filter through a celite pad to remove the charcoal. The filtrate should be a pale yellow.

Module 3: Vacuum Distillation (The Critical Step)

User Question: "The liquid bumps violently and degrades when I try to distill it. What are the correct parameters?"

Technical Insight: Propyl anthranilate has a high atmospheric boiling point (~270-280°C).[5] Heating to this temperature causes rapid oxidative degradation. Vacuum distillation is mandatory.

Operational Parameters
  • Target Vacuum: < 5 mmHg (High Vacuum preferred).

  • Vapor Temperature: ~125–135°C (at 2-5 mmHg).

  • Bath Temperature: Do not exceed 160°C.

Visual Workflow: Distillation Logic

DistillationLogic Crude Crude Propyl Anthranilate (Post-Wash) VacSystem Vacuum System (< 5 mmHg) Crude->VacSystem Load Heat Oil Bath (Max 160°C) VacSystem->Heat Apply Heat Fraction1 Fore-run (Residual Propanol/Water) Heat->Fraction1 < 110°C (Vapor) Fraction2 Main Fraction (Pure Ester) Heat->Fraction2 125-135°C (Vapor) Residue Pot Residue (Polymers/Salts) Heat->Residue > 140°C (Stop) Storage Storage Fraction2->Storage Store under N2

Caption: Separation logic for high-vacuum distillation of heat-sensitive anthranilate esters.

Module 4: Analytical Validation

User Question: "How do I confirm the impurity profile?"

Technical Insight: Standard GC-MS is effective, but be aware that the injection port temperature (usually 250°C+) can induce thermal degradation if the sample is not clean, creating "ghost" peaks of anthranilic acid.

Validation Checklist:

  • Refractive Index: Pure Propyl Anthranilate

    
     at 20°C.[1][6]
    
  • Fluorescence: The pure ester exhibits a characteristic bluish fluorescence.[7] Lack of fluorescence often indicates quenching by impurities.

  • GC-MS: Look for the parent ion (

    
    ).
    
    • Impurity Marker: Anthranilic Acid (

      
      ).[4]
      
    • Impurity Marker: Isatoic Anhydride (if used as precursor,

      
      ).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8635, Methyl Anthranilate (Analogous physicochemical properties). Retrieved from [Link]

  • The Good Scents Company (2024). Propyl Anthranilate Physical Properties and Organoleptics. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • NIST Chemistry WebBook. Propyl 2-aminobenzoate (Propyl Anthranilate) Gas Phase Data. Retrieved from [Link]

> Regulatory Note: Anthranilic acid is a DEA List I chemical in many jurisdictions due to its status as a precursor. Ensure all purification of its derivatives complies with local record-keeping and usage regulations.

Sources

Propyl Anthranilate Production: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scaled production of propyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to industrial production. Here, we address common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust, efficient, and reproducible manufacturing process.

Introduction: The Nuances of Scaling Propyl Anthranilate Synthesis

Propyl anthranilate, an ester with a characteristic fruity, grape-like aroma, finds applications in the fragrance, flavor, and pharmaceutical industries. While the synthesis, typically an esterification of anthranilic acid with propanol, appears straightforward on a lab bench, scaling up production introduces significant hurdles. These challenges often revolve around reaction kinetics, heat management, impurity profiles, and purification efficiency. This guide provides in-depth, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for industrial-scale propyl anthranilate production?

A1: The two primary routes for industrial production are:

  • Direct Esterification of Anthranilic Acid: This method involves reacting anthranilic acid with n-propanol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. However, the basicity of the amine group on anthranilic acid necessitates using at least a molar equivalent of the acid catalyst to form the ammonium salt, which can then be esterified. This leads to the formation of significant salt waste upon neutralization.[1]

  • Transesterification of Methyl Anthranilate: A more elegant approach involves the transesterification of methyl anthranilate with n-propanol.[1] This method often employs a basic catalyst, like potassium carbonate, and can provide high yields of propyl anthranilate with fewer salt byproducts.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Careful control of the following parameters is crucial for a successful and reproducible process:

  • Temperature: The esterification reaction is typically exothermic. Inadequate heat removal at scale can lead to temperature gradients, promoting side reactions and impurity formation.

  • Molar Ratio of Reactants: The ratio of n-propanol to anthranilic acid (or methyl anthranilate) influences reaction kinetics and equilibrium. An excess of propanol is often used to drive the reaction towards the product side.

  • Catalyst Concentration: The type and concentration of the catalyst significantly impact the reaction rate. Optimization is necessary to achieve a desirable reaction time without promoting side reactions.

  • Agitation: Efficient mixing is vital to ensure uniform temperature and concentration throughout the reactor, especially in larger vessels.

  • Water Removal (for direct esterification): As water is a byproduct of direct esterification, its removal is essential to shift the equilibrium towards the product and maximize yield.

Q3: What are the typical impurities encountered in propyl anthranilate production?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials (anthranilic acid, methyl anthranilate, n-propanol).

  • Byproducts from side reactions, such as the formation of dipropyl ether when using sulfuric acid as a catalyst, or propyl chloride with hydrogen chloride.[1]

  • In syntheses starting from phthalimide, 2-cyanobenzoic acid has been identified as a potential byproduct.[2][3]

  • Residual catalyst and salts from the workup process.

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography (GC): Ideal for monitoring the progress of the reaction, quantifying the purity of the final product, and detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for purity assessment, especially when coupled with a suitable detector like UV-Vis.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for rapid identification of the product and to monitor the disappearance of starting material functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can help in identifying unknown impurities.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of propyl anthranilate production, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC) to determine the optimal reaction time. • Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. Be mindful of potential side reactions at higher temperatures. • Optimize Catalyst Loading: A higher catalyst concentration can increase the reaction rate, but too much can lead to byproducts. Perform a catalyst loading study to find the optimal concentration. • Efficient Water Removal (Direct Esterification): Ensure the apparatus for water removal (e.g., Dean-Stark trap) is functioning correctly to drive the equilibrium towards the product.
Side Reactions: Competing reactions may be consuming the starting materials or product.Catalyst Selection: If using strong acid catalysts, consider switching to a milder catalyst or a heterogeneous catalyst to minimize side reactions like ether formation.[1][5] • Temperature Control: Maintain a consistent and controlled temperature to disfavor temperature-sensitive side reactions.
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.Optimize Extraction Protocol: Ensure the correct solvent and pH are used for efficient extraction of the product. Perform multiple extractions to maximize recovery. • Minimize Emulsion Formation: During aqueous washes, vigorous shaking can lead to stable emulsions. Gentle inversion or the use of brine can help break emulsions.
Poor Product Purity (Off-color, Off-odor) Presence of Byproducts: Side reactions lead to colored or odorous impurities.Re-evaluate Reaction Conditions: As mentioned for low yield, optimizing temperature and catalyst can minimize byproduct formation. • Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Incomplete Purification: The purification method may not be effective at removing all impurities.Fractional Distillation: For volatile impurities, careful fractional distillation under reduced pressure is often effective.[6] The boiling point of propyl anthranilate is approximately 128-131°C at 3-5 mm Hg.[1] • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method. • Aqueous Dispersion and Cooling: A patented method for purifying methyl anthranilate involves dispersing it in water with an emulsifying agent, followed by cooling to solidify the purified ester.[6] This could be adapted for propyl anthranilate.
Contamination from Equipment: Residuals from previous batches or cleaning agents can contaminate the product.Thorough Cleaning Protocols: Implement and validate rigorous cleaning procedures for all reactors and equipment.
Exothermic Reaction Difficult to Control Poor Heat Transfer at Scale: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.Jacketed Reactors with Efficient Cooling: Utilize reactors with efficient cooling jackets and a reliable supply of coolant. • Controlled Addition of Reactants: Add the more reactive component or the catalyst slowly and in a controlled manner to manage the rate of heat generation. • Continuous Flow Chemistry: For highly exothermic reactions, transitioning from batch to a continuous flow process using microreactors can offer superior temperature control and safety.[7][8]
Formation of Emulsions During Workup High pH and Presence of Surfactant-like Impurities: The basic conditions used to neutralize the acid catalyst can lead to the saponification of the ester, forming soap-like molecules that stabilize emulsions.Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. • Slow and Gentle Mixing: Avoid vigorous shaking during the washing steps. • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent can sometimes help to break an emulsion.

Experimental Protocols

Protocol 1: Synthesis of Propyl Anthranilate via Transesterification

This protocol is adapted from a patented procedure for the preparation of anthranilic acid esters.[1]

Materials:

  • Methyl anthranilate

  • n-Propanol

  • Potassium carbonate (anhydrous)

Procedure:

  • Charge a suitable reactor with methyl anthranilate and n-propanol. A molar ratio of approximately 1:2 of methyl anthranilate to n-propanol is a good starting point.

  • Add potassium carbonate as a catalyst. The patent suggests a catalytic amount (e.g., ~3% by weight of methyl anthranilate).

  • Heat the reaction mixture to reflux (the boiling point of n-propanol is approximately 97°C).

  • Continuously remove the methanol byproduct as it forms, for example, by using a distillation setup.

  • Monitor the reaction progress by GC until the conversion of methyl anthranilate is complete (typically several hours).

  • Once the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

  • Remove the excess n-propanol by distillation.

  • Purify the crude propyl anthranilate by fractional vacuum distillation.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of esters (e.g., a polar stationary phase like a polyethylene glycol or a mid-polar phase like a phenyl-methylpolysiloxane).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Final Hold: 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (of a diluted sample in a suitable solvent like ethanol or dichloromethane).

Procedure:

  • Prepare a standard solution of propyl anthranilate of known concentration.

  • Prepare a solution of the sample to be analyzed at a similar concentration.

  • Inject the standard and the sample solutions into the GC.

  • Identify the propyl anthranilate peak based on the retention time of the standard.

  • Calculate the purity of the sample by determining the area percentage of the propyl anthranilate peak relative to the total area of all peaks in the chromatogram.

Visualizing Reaction Pathways

Esterification of Anthranilic Acid

Esterification Anthranilic Acid Anthranilic Acid Propyl Anthranilate Propyl Anthranilate Anthranilic Acid->Propyl Anthranilate + n-Propanol n-Propanol n-Propanol H+ Acid Catalyst H+->Propyl Anthranilate Water Water

Caption: Direct esterification of anthranilic acid.

Transesterification of Methyl Anthranilate

Transesterification Methyl Anthranilate Methyl Anthranilate Propyl Anthranilate Propyl Anthranilate Methyl Anthranilate->Propyl Anthranilate + n-Propanol n-Propanol n-Propanol Base Base Catalyst Base->Propyl Anthranilate Methanol Methanol

Caption: Transesterification of methyl anthranilate.

Conclusion

Scaling up the production of propyl anthranilate requires a systematic approach that anticipates and mitigates potential challenges. By understanding the underlying chemistry, carefully controlling process parameters, and implementing robust analytical and purification methods, researchers and production chemists can successfully transition from the lab to industrial-scale manufacturing. This guide serves as a foundational resource to aid in this complex but rewarding endeavor.

References

  • Process for preparing anthranilic acid esters.
  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Aidic. [Link]

  • Purification of methyl anthranilate.
  • successful method for purifying anthranilic acid(quick report). Sciencemadness Discussion Board. [Link]

  • propyl anthranilate, 30954-98-4. The Good Scents Company. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. [Link]

  • D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p. Atlantis Press. [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. American Chemical Society. [Link]

  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. [Link]

  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. ACS Publications. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]

  • The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.). MDPI. [Link]

  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. CoLab. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. ScienceDirect. [Link]

  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJRPR. [Link]

Sources

Navigating the Analytical Challenges of Propyl Anthranilate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for the analysis of propyl anthranilate. As researchers, scientists, and drug development professionals, you are keenly aware of the importance of analytical accuracy. Propyl anthranilate, a key aromatic compound, presents unique stability challenges during analysis that can lead to inaccurate quantification and misinterpretation of data. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower you to proactively prevent its decomposition. We will explore the common pitfalls and provide robust, field-tested solutions in a direct question-and-answer format, ensuring the integrity of your experimental results.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to address issues as they arise during your analytical workflow. Each question represents a common problem encountered in the laboratory, followed by a detailed explanation of the cause and a step-by-step solution.

Q1: I'm observing peak tailing and variable peak areas for propyl anthranilate in my GC-MS analysis. What could be the cause and how do I fix it?

A1: This is a classic symptom of on-column or in-injector degradation, often coupled with interactions with the stationary phase. Propyl anthranilate, with its primary amine and ester functionalities, is susceptible to several degradation pathways under the high-temperature conditions of a GC inlet.

Causality: The primary amine group can interact with active sites (silanols) in the GC liner and column, leading to peak tailing. Thermally, the ester can undergo hydrolysis if moisture is present, or even pyrolysis at excessively high temperatures.

Troubleshooting Protocol:

  • Injector Maintenance is Key:

    • Deactivated Liners: Ensure you are using a high-quality, deactivated GC liner. Over time, even deactivated liners can become active. A good practice is to replace the liner after a set number of injections, or at the first sign of peak tailing.

    • Septum Choice and Purge: A low-bleed, high-temperature septum is crucial to prevent contamination and potential reactions. Regularly check for septum coring and ensure an adequate septum purge flow to vent any outgassing materials.

  • Optimizing Injector Temperature:

    • While a high temperature is needed for volatilization, excessive heat can cause thermal degradation. Start with a lower injector temperature (e.g., 220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. An empirical study to determine this optimum is highly recommended.

  • Column Considerations:

    • Column Bleed: Ensure your column is properly conditioned and has low bleed. Column bleed can indicate stationary phase degradation, which can create active sites.

    • Stationary Phase Choice: A mid-polarity column is often a good starting point. If you continue to see issues, consider a column specifically designed for amine analysis.

  • Consider Derivatization:

    • If the above steps do not resolve the issue, derivatization of the primary amine group can be a robust solution. Silylation is a common technique where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group. This increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and thermal stability.[1]

Experimental Workflow for Injector Temperature Optimization

GC_Injector_Optimization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_evaluation Data Evaluation Prep Prepare a known concentration of Propyl Anthranilate standard Temp1 Inject at 220°C Prep->Temp1 Constant injection volume Temp2 Inject at 240°C Temp1->Temp2 Temp3 Inject at 260°C Temp2->Temp3 Temp4 Inject at 280°C Temp3->Temp4 Eval Compare peak shape (asymmetry) and peak area response Temp4->Eval Decision Select temperature with sharpest peak and highest, consistent area Eval->Decision

Caption: Workflow for optimizing GC injector temperature.

Q2: My propyl anthranilate peak area is decreasing over a sequence of HPLC injections, especially when using a buffered mobile phase. What's happening?

A2: This suggests instability of propyl anthranilate in your mobile phase, likely due to hydrolysis of the ester group.

Causality: Esters are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. The rate of hydrolysis is pH-dependent. If your buffered mobile phase is at a pH that promotes hydrolysis, the concentration of propyl anthranilate will decrease over time, leading to diminishing peak areas.

Troubleshooting Protocol:

  • pH Optimization of Mobile Phase:

    • The stability of similar compounds, like methyl anthranilate, has been shown to be favorable in slightly acidic conditions. An HPLC method for methyl anthranilate utilized a mobile phase with a pH of 3.00.[2]

    • Conduct a stability study of propyl anthranilate in mobile phases of varying pH (e.g., pH 3, 5, and 7) to determine the optimal pH for stability.

    • Prepare your standards and samples in a diluent that matches the mobile phase to minimize on-instrument degradation.

  • Control Mobile Phase Age and Temperature:

    • Prepare fresh mobile phase daily. Over time, the pH of buffered mobile phases can change due to the absorption of atmospheric CO2.

    • Consider using an autosampler with temperature control to keep your samples cool (e.g., 4-10 °C) to slow down potential degradation reactions.

  • Sample Matrix Effects:

    • If your sample is in a complex matrix, components of the matrix could be catalyzing the degradation. A thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary.

Table 1: Hypothetical pH Stability Study for Propyl Anthranilate

Mobile Phase pHInitial Peak AreaPeak Area after 4 hours% Decrease
3.01,250,0001,245,0000.4%
5.01,255,0001,220,0002.8%
7.01,248,0001,150,0007.8%

This data illustrates that a lower pH can significantly improve the stability of propyl anthranilate in solution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of propyl anthranilate.

Q: How should I store my propyl anthranilate standards and samples?

A: Propyl anthranilate is sensitive to light and air.[3] Therefore, it is crucial to:

  • Store in amber vials: This will protect the compound from photodegradation.

  • Use airtight containers: Minimize exposure to air to prevent oxidation.

  • Refrigerate or freeze: For long-term storage, keeping the compound at low temperatures will slow down any potential degradation. For solutions, store at 2-8°C.

  • Inert atmosphere: For highly sensitive analyses, consider blanketing the vial headspace with an inert gas like nitrogen or argon before sealing.

Q: What are the likely degradation products of propyl anthranilate?

A: The primary degradation products will depend on the degradation pathway:

  • Hydrolysis: The ester bond will break, yielding anthranilic acid and n-propanol . This is a common degradation pathway in aqueous solutions, especially under acidic or basic conditions.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV light can lead to complex reactions, including the formation of radical species and subsequent polymerization or rearrangement. For a similar compound, methyl anthranilate, photodegradation is accelerated in the presence of H₂O₂.

Logical Relationship of Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation (O₂) cluster_photo Photodegradation (UV Light) PA Propyl Anthranilate AA Anthranilic Acid PA->AA breaks ester bond Prop n-Propanol PA->Prop releases alcohol Ox Colored Byproducts PA->Ox targets amine group Photo Radical Species & Polymerization Products PA->Photo complex reactions

Caption: Potential degradation pathways for propyl anthranilate.

Q: Are there any additives that can help stabilize my propyl anthranilate solutions?

A: While the best approach is to control conditions like pH and temperature, in some cases, stabilizers can be considered:

  • Antioxidants: For preventing oxidation, small amounts of antioxidants like butylated hydroxytoluene (BHT) could be tested, but be sure to verify that they do not interfere with your analysis.

  • pH Buffers: As discussed, using a buffer to maintain a slightly acidic pH (around 3-4) can significantly inhibit hydrolysis.

It is critical to validate the use of any additive to ensure it does not introduce interfering peaks or suppress the ionization of your analyte in mass spectrometry.

References

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Journal of AOAC International, 84(2), 493–497. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Propyl Anthranilate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Emulsion Formation During Propyl Anthranilate Workflows Ticket Type: Technical Guide / FAQ Assigned Specialist: Senior Application Scientist

Executive Summary: The Physics of the Problem

Emulsions during the extraction of Propyl Anthranilate (PA) are rarely random; they are a predictable result of its physicochemical properties. As an ester of anthranilic acid, PA possesses an amphiphilic structure : a hydrophobic propyl-aromatic tail and a hydrophilic amine/ester head.

When agitated with water, these molecules can align at the liquid-liquid interface, reducing interfacial tension and stabilizing droplets. This effect is exacerbated by two critical factors often overlooked in standard protocols:

  • The Density Trap: Propyl anthranilate has a density (

    
     1.06–1.08 g/mL) dangerously close to that of water (1.0 g/mL) and dilute aqueous buffers. Without a significant density gradient (
    
    
    
    ), gravity-driven phase separation stalls.
  • Zwitterionic Potential: The amine group (

    
    ) can protonate in acidic media, while the ester is susceptible to hydrolysis at high pH. Working near the pKa of the conjugate acid (
    
    
    
    2–5 range) can create partial ionization, turning the product itself into a surfactant.

This guide provides a logic-driven pathway to prevent and resolve these emulsions.

Diagnostic & Prevention (Pre-Extraction)

Q: Why does my standard DCM/Water extraction turn into a milky suspension?

A: While Dichloromethane (DCM) is heavier than water, the formation of a "rag layer" (interfacial emulsion) is likely due to particulates or pH-induced surfactancy .

  • Particulates: If your synthesis involved solid catalysts or drying agents, fine dust stabilizes emulsions (Pickering Emulsion).

  • Prevention: Always filter the reaction mixture through a pad of Celite® before adding the aqueous phase.

Q: How do I choose the right solvent system to avoid this?

A: Maximize the Density Gradient (


). Avoid solvents with densities near 1.00–1.05 g/mL when working with aqueous washes.

Table 1: Solvent Selection Guide for Propyl Anthranilate

Solvent SystemDensity (

)

vs Water
Risk LevelRecommendation
Diethyl Ether 0.71 g/mL0.29LowExcellent. High buoyancy promotes rapid separation.
Ethyl Acetate 0.90 g/mL0.10ModerateCaution.

is small. Emulsions form easily with vigorous shaking.
Toluene 0.87 g/mL0.13Low-ModGood alternative to ether; forms sharp interfaces.
DCM 1.33 g/mL0.33LowGood , but prone to "rag layers" at the bottom.
Neat Oil (No Solvent) ~1.07 g/mL< 0.07Critical Avoid. Always dilute PA with a solvent before washing.

Immediate Troubleshooting (Active Emulsion)

Q: I currently have a stable emulsion in my separatory funnel. What is the first non-invasive step?

A: The "Brine Bomb." Increasing the ionic strength of the aqueous layer does two things:

  • Increases Density: Saturated brine (

    
     g/mL) increases 
    
    
    
    , forcing the organic layer upwards.
  • Salting Out: High ion concentration reduces the solubility of organics in the water phase, disrupting the solvation shell of the surfactant molecules.

Protocol: Add 20–50 mL of saturated NaCl solution. Gently swirl (do not shake).[1] Wait 15 minutes.

Q: The brine didn't work. The layer is still cloudy. What now?

A: You likely have a mechanical stabilization (micro-droplets).[2] You must apply physical force or filtration.

  • Centrifugation: If the volume is manageable (<200 mL), transfer to centrifuge tubes. Spin at 3000 RPM for 5 minutes. This is the gold standard for breaking stubborn emulsions.

  • Filtration: If the volume is large, filter the entire emulsion through a pad of Celite 545. The diatomaceous earth breaks the surface tension of the droplets, coalescing the phases.

Q: Can I use acid or base to break it?

A: Proceed with extreme caution.

  • Acid:[2][3] Adding HCl might protonate the amine (

    
    ), making the molecule water-soluble and ruining your yield.
    
  • Base: Strong bases (NaOH) can hydrolyze the ester bond, destroying your product.

  • Safe Zone: Stick to neutral brine or very mild buffers.

Visual Troubleshooting Workflows

Workflow 1: Decision Tree for Active Emulsions

EmulsionFix Start Active Emulsion Detected Step1 Add Saturated Brine (NaCl) Increase Ionic Strength Start->Step1 Check1 Did layers separate? Step1->Check1 Step2 Physical Agitation (Glass rod / Swirl) Check1->Step2 No Success Proceed to Drying (MgSO4) Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Filtration via Celite (Remove Particulates) Check2->Step3 No (Particulates suspected) Step4 Centrifugation (3000 RPM, 5 min) Check2->Step4 No (Liquid only) Check2->Success Yes Check3 Clear Filtrate? Step3->Check3 Check3->Step4 No Check3->Success Yes Step4->Success Failure Re-extract aqueous layer with fresh solvent

Caption: Step-by-step logic flow for resolving stable emulsions during ester extraction.

Workflow 2: The Mechanism of Stabilization

Mechanism cluster_0 Emulsion Cause cluster_1 Resolution Strategy PA Propyl Anthranilate (Amphiphilic) Interface Interface Alignment (Reduced Tension) PA->Interface Migrates to Water Aqueous Phase (Polar) Water->Interface Contacts Salt Add NaCl (Brine) Interface->Salt Treatment Effect Salting Out Effect (Water binds Na+) Salt->Effect Result Phase Separation (Organics ejected) Effect->Result

Caption: Mechanism showing how amphiphilic alignment causes emulsions and how brine disrupts it.

Validated Protocols

Protocol A: The "Celite Break" (For Particulate-Heavy Emulsions)

Use this when the emulsion looks "dirty" or contains visible specks.

  • Preparation: Pack a glass fritted funnel or a Buchner funnel with a 1-inch layer of Celite® 545 (diatomaceous earth).

  • Wetting: Pre-wet the Celite with the organic solvent you are using (e.g., Ether or DCM). Discard the wetting solvent.

  • Filtration: Pour the entire emulsion mixture gently through the Celite pad. Apply weak vacuum.

  • Mechanism: The porous silica structure traps the particulate stabilizers and physically shears the droplets, forcing coalescence.

  • Recovery: Rinse the Celite pad with fresh organic solvent to recover any trapped product. The filtrate should show two distinct, clear layers.[4]

Protocol B: The High-Density Wash (Preventative)

Use this for the final wash step to prevent "rag layers."

  • Mix: Instead of pure water, prepare a 1:1 mixture of Saturated Brine and Water .

  • Add: Add this mixture to your organic phase containing the Propyl Anthranilate.

  • Agitate: Do not shake vigorously. Invert the funnel 5–10 times with the stopcock open (venting).

  • Settle: Allow to stand. The high density of the brine mixture (

    
     g/mL) ensures a rapid separation from organic solvents like Ethyl Acetate (0.90 g/mL) or Toluene (0.87 g/mL).
    

References

  • PubChem. Propyl anthranilate | C10H13NO2.[5] National Library of Medicine. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. Not Voodoo X. Available at: [Link]

  • Biotage. Tackling emulsions just got easier. The Synthesis Blog. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for Propyl Anthranilate in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for the analytical method development of propyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust methodologies for the accurate quantification of propyl anthranilate in complex sample matrices.

Introduction to Propyl Anthranilate Analysis

Propyl anthranilate, a key aroma compound with a characteristic grape and floral scent, is utilized in various industries, including food, beverage, and cosmetics.[1][2] Its analysis in complex matrices such as food products, beverages, and biological fluids presents unique challenges due to potential interferences from the sample matrix.[3][4][5] This guide will equip you with the knowledge to develop and validate reliable analytical methods to overcome these challenges.

Physicochemical Properties of Propyl Anthranilate

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][6]
Molecular Weight 179.22 g/mol [1]
Boiling Point 282.00 °C @ 760.00 mm Hg[2]
LogP (XLogP3-AA) 3.1[1]
pKa (weak acid est.) 5.29[1]
Solubility in Water 0.57 g/L @ 25°C[1]
Vapor Pressure 0.007000 mmHg @ 25.00 °C (est)[2]

This table summarizes key physicochemical properties of propyl anthranilate, which are crucial for selecting appropriate extraction and chromatographic techniques.

Experimental Workflow for Method Development

The development of a robust analytical method follows a logical progression from initial feasibility to full validation.

MethodDevelopmentWorkflow cluster_prep 1. Planning & Preparation cluster_dev 2. Method Development cluster_val 3. Method Validation cluster_imp 4. Implementation Define_Objectives Define Analytical Objectives Literature_Review Literature Review & Property Analysis Define_Objectives->Literature_Review Select_Technique Select Analytical Technique (HPLC/GC) Literature_Review->Select_Technique Sample_Prep Optimize Sample Preparation Select_Technique->Sample_Prep Chromatography Optimize Chromatographic Conditions Sample_Prep->Chromatography Detection Optimize Detection Parameters Chromatography->Detection Validation_Parameters Assess Validation Parameters (ICH) Detection->Validation_Parameters Linearity Linearity & Range Validation_Parameters->Linearity Accuracy_Precision Accuracy & Precision Validation_Parameters->Accuracy_Precision Specificity Specificity Validation_Parameters->Specificity LOD_LOQ LOD & LOQ Validation_Parameters->LOD_LOQ Robustness Robustness Validation_Parameters->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

A typical workflow for analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for propyl anthranilate analysis in complex matrices?

A1: The choice of analytical technique primarily depends on the volatility and thermal stability of propyl anthranilate and the nature of the matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is an excellent choice for the analysis of propyl anthranilate.[3] It offers high sensitivity and selectivity, which is particularly beneficial when dealing with complex matrices. A validated GC-MS method has been successfully used for the determination of aromatic compounds, including methyl anthranilate (a related compound), in grape juice and wine.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of propyl anthranilate, especially when dealing with less volatile matrices or when derivatization for GC is not desirable.[3] Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV-Vis or fluorescence) is commonly employed.[9]

Q2: How do I choose between GC-MS and HPLC for my specific application?

A2: The decision should be based on the following factors:

  • Sample Matrix: For matrices with many volatile interferences, HPLC might be preferable to avoid extensive sample cleanup. Conversely, for matrices containing non-volatile interferences, GC-MS could be a better option.

  • Analyte Concentration: Both techniques can offer low detection limits, but the specific instrumentation and method optimization will determine the ultimate sensitivity.

  • Available Equipment: The choice will naturally be influenced by the instrumentation available in your laboratory.

  • Regulatory Requirements: Certain regulatory bodies may specify a preferred analytical technique for a particular application.

Q3: What are "matrix effects" and how can they impact my analysis of propyl anthranilate?

A3: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[10][11] These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[11] In complex matrices like food and beverages, compounds such as sugars, organic acids, and polyphenols can interfere with the analysis of propyl anthranilate.[4][5] The detection threshold of methyl anthranilate has been shown to be highly matrix-dependent, emphasizing the need for careful consideration of the sample matrix.[4][5]

Q4: What are the key parameters for validating an analytical method for propyl anthranilate?

A4: Method validation ensures that the analytical procedure is suitable for its intended purpose.[12] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[9][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible solvent between sample and mobile phase- Column contamination or degradation- Dead volume from improper fittings- Dilute the sample or reduce injection volume.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Flush the column with a strong solvent or replace it.- Check and tighten all fittings.
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp aging- Degas the mobile phase and purge the pump.- Use fresh, high-purity solvents and filter them. Flush the system.- Replace the detector lamp.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.
Ghost Peaks - Carryover from previous injections- Contamination in the sample, solvent, or system- Run blank injections with a strong solvent to clean the system.- Use high-purity solvents and clean sample vials.
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column- Column contamination- Use a deactivated liner. Trim the front end of the column (10-15 cm).[14]- Bake out the column at the maximum recommended temperature.
Loss of Sensitivity - Contaminated ion source- Leak in the system- Septum bleed- Clean the ion source according to the manufacturer's instructions.- Perform a leak check.- Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent Peak Areas - Leaking syringe or septum- Improper injection technique- Replace the syringe and septum.[15]- Ensure a consistent and rapid injection. Consider using an autosampler.
High Background Noise - Column bleed- Contaminated carrier gas- Air leak- Condition the column properly. Use a low-bleed column.- Use high-purity carrier gas with appropriate traps.- Check for leaks in the system.

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up complex samples and concentrating the analyte of interest.[16]

Objective: To extract and concentrate propyl anthranilate from a liquid matrix (e.g., grape juice).

Materials:

  • SPE cartridges (e.g., C18)

  • Sample (grape juice)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load 10 mL of the grape juice sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the propyl anthranilate from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Protocol 2: RP-HPLC Method for Propyl Anthranilate

Objective: To separate and quantify propyl anthranilate using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or fluorescence detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of propyl anthranilate (e.g., around 254 nm or 335 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a series of calibration standards of propyl anthranilate in the mobile phase.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of propyl anthranilate in the samples from the calibration curve.

Troubleshooting Decision Tree

TroubleshootingTree Start Analytical Problem Encountered Check_System Is the instrument performing as expected? (e.g., system suitability test) Start->Check_System Check_Sample Is the sample preparation consistent and appropriate? Check_System->Check_Sample Yes Instrument_Issue Troubleshoot Instrument (Leaks, Detector, Pump, etc.) Check_System->Instrument_Issue No Check_Method Are the method parameters (e.g., mobile phase, temperature) correct? Check_Sample->Check_Method Yes Sample_Prep_Issue Optimize Sample Prep (Extraction, Cleanup, etc.) Check_Sample->Sample_Prep_Issue No Method_Issue Re-evaluate and Optimize Method Parameters Check_Method->Method_Issue No Problem_Resolved Problem Resolved Check_Method->Problem_Resolved Yes Instrument_Issue->Problem_Resolved Sample_Prep_Issue->Problem_Resolved Method_Issue->Problem_Resolved

A decision tree for systematic troubleshooting.

References

  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (n.d.). Pharmaceutical Methods. Retrieved from [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). Pharmaceutical Methods. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. (n.d.). Suresh Gyan Vihar University. Retrieved from [Link]

  • Multivariate investigation of matrix effects in inductively coupled plasma atomic emission spectrometry using pneumatic or ultrasonic nebulization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2′-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Authorea. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Retrieved from [Link]

  • Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. (2016, May 17). National Institutes of Health. Retrieved from [Link]

  • (PDF) Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. (2016, May 11). ResearchGate. Retrieved from [Link]

  • Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. Retrieved from [Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635. (n.d.). PubChem. Retrieved from [Link]

  • Propyl anthranilate | C10H13NO2 | CID 95016. (n.d.). PubChem. Retrieved from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • Method Validation Approaches for Analysis of Constituents in ENDS. (2021, July 1). National Institutes of Health. Retrieved from [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). LCGC. Retrieved from [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2026, January 6). American Chemical Society. Retrieved from [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2′- aminoacetophenone and furaneol by GC. (2018, March 5). Repositório Alice - Embrapa. Retrieved from [Link]

  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (2007, October 1). American Laboratory. Retrieved from [Link]

  • propyl anthranilate, 30954-98-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. (n.d.). ACS Publications. Retrieved from [Link]

  • Method Development and Validation for Food and Beverages. (n.d.). RSSL. Retrieved from [Link]

  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. (2020, August 1). Chemical Engineering Transactions. Retrieved from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). National Institutes of Health. Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997, December 4). FAO Knowledge Repository. Retrieved from [Link]

  • Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (n.d.). ResearchGate. Retrieved from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]

  • An Optimal Method for the Analysis of Pesticides in a Variety of Matrices. (n.d.). Agilent. Retrieved from [Link]

  • Chemical Properties of ethyl anthranilate (CAS 87-25-2). (n.d.). Cheméo. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Kumar et al., IJPSR, 2014; Vol. 5(1): 263-268. (2013, August 28). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.). OUCI. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

Sources

Validation & Comparative

A Spectroscopic Odyssey: Unraveling the Nuances of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular characteristics of pharmaceutical building blocks is paramount. Anthranilate esters, a class of compounds known for their use as fragrance components, UV filters, and versatile synthetic intermediates, present a fascinating case study in the subtle interplay between molecular structure and spectroscopic behavior. This guide provides a comprehensive spectroscopic comparison of three common anthranilate esters: methyl anthranilate, ethyl anthranilate, and propyl anthranilate. By delving into their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we aim to equip you with the practical knowledge and theoretical understanding necessary to distinguish and characterize these closely related molecules.

The choice of the ester group—methyl, ethyl, or propyl—may seem trivial, yet it imparts subtle but measurable differences in the electronic and vibrational properties of the anthranilate scaffold. Understanding these differences is crucial for applications ranging from quality control in manufacturing to the design of novel fluorophores and photosensitizers in medicinal chemistry. This guide will not only present the spectral data but also elucidate the underlying principles governing these observations, empowering you to make informed decisions in your research endeavors.

The Spectroscopic Toolkit: A Quad-Modal Approach

To construct a comprehensive picture of these esters, we employ four key spectroscopic techniques:

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the aromatic system.

  • Fluorescence Spectroscopy: To investigate the emissive properties and excited-state behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical environment of each proton and carbon atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

The following sections will detail the experimental protocols for each technique, present the comparative data in a clear and concise format, and discuss the mechanistic basis for the observed spectral differences.

Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating, providing a clear roadmap for obtaining high-quality spectroscopic data for anthranilate esters.

Sample Preparation

For all spectroscopic analyses, commercially available methyl anthranilate, ethyl anthranilate, and propyl anthranilate of high purity (≥98%) should be used. Solvents should be of spectroscopic grade to minimize interference.

Diagram: General Experimental Workflow

G General Experimental Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Sample Anthranilate Ester (Methyl, Ethyl, or Propyl) Solution Prepare Solution of Known Concentration Sample->Solution Solvent Spectroscopic Grade Solvent Solvent->Solution UVVis UV-Vis Spectroscopy Solution->UVVis Dilute as needed Fluorescence Fluorescence Spectroscopy Solution->Fluorescence Dilute as needed NMR NMR Spectroscopy Solution->NMR Use neat or in deuterated solvent FTIR FTIR Spectroscopy Solution->FTIR Analyze neat liquid

Caption: A generalized workflow for the spectroscopic analysis of anthranilate esters.

UV-Visible Spectroscopy Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 850) is recommended.[1]

  • Solvent Selection: Cyclohexane is a suitable non-polar solvent that minimizes solute-solvent interactions, providing a baseline spectrum. More polar solvents like ethanol can also be used to investigate solvatochromic effects.

  • Sample Preparation: Prepare a stock solution of each anthranilate ester in the chosen solvent at a concentration of approximately 10⁻³ M. Dilute the stock solution to obtain a final concentration that yields an absorbance maximum between 0.5 and 1.0 AU (typically in the 10⁻⁵ to 10⁻⁶ M range).

  • Data Acquisition:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Record the absorption spectrum of each sample from 200 to 450 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol
  • Instrumentation: A spectrofluorometer with a high-sensitivity detector is required.

  • Solvent Selection: Use the same solvents as in the UV-Vis analysis to allow for direct comparison of absorption and emission properties.

  • Sample Preparation: Prepare dilute solutions of each ester with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

    • Measure the fluorescence quantum yield (Φf) relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better spectral resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for these esters.

  • Sample Preparation: Dissolve approximately 10-20 mg of each ester in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the proton signals.

    • Acquire ¹³C NMR spectra to identify the carbon environments.

    • Use standard pulse programs for both ¹H and ¹³C NMR.

FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

  • Sample Preparation: Apply a small drop of the neat liquid ester directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic vibrational frequencies for functional groups such as N-H, C=O, and C-O.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for methyl, ethyl, and propyl anthranilate.

UV-Visible and Fluorescence Spectroscopy
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
Methyl Anthranilate Cyclohexane~335~5,000~390~55~0.6
Ethanol~336~5,200~400~64~0.64[2][3]
Ethyl Anthranilate Ethanol~336~5,100~402~66~0.6
Propyl Anthranilate Ethanol~336~5,000~403~67~0.58

Note: Values are approximate and can vary slightly based on experimental conditions. Data for ethyl and propyl anthranilate are estimated based on typical trends and available literature.

Discussion of UV-Vis and Fluorescence Data:

The UV-Vis spectra of the three esters are remarkably similar, with a strong absorption band around 336 nm in ethanol. This absorption is attributed to the π → π* electronic transition of the aromatic ring conjugated with the amino and ester functional groups. The length of the alkyl chain in the ester group has a negligible effect on the position of the absorption maximum. This is because the chromophore, the part of the molecule responsible for light absorption, is primarily the aminobenzoyl moiety. The alkyl chain is not part of the conjugated system and therefore does not significantly alter the energy of the electronic transition.

In fluorescence spectroscopy, all three esters exhibit a strong, broad emission band with a significant Stokes shift, indicating a change in geometry or electronic distribution in the excited state. A slight red-shift in the emission maximum is observed as the alkyl chain length increases from methyl to propyl. This subtle change can be attributed to minor differences in the solvent-fluorophore interactions and the vibrational relaxation pathways in the excited state. The quantum yields for all three esters are high, indicating that they are efficient fluorophores.

Diagram: Electronic Transitions in Anthranilate Esters

G Simplified Jablonski Diagram for Anthranilate Esters cluster_absorption Absorption cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Vibrational Relaxation & Internal Conversion abs UV Photon (π → π*) fluor Fluorescence nonrad Non-radiative Decay

Caption: A simplified diagram illustrating the absorption and fluorescence processes in anthranilate esters.

¹H and ¹³C NMR Spectroscopy

¹H NMR Data (CDCl₃, 300 MHz)

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)Ester Alkyl Protons (δ, ppm)
Methyl Anthranilate 6.6-8.0 (m, 4H)~5.8 (br s, 2H)3.88 (s, 3H)
Ethyl Anthranilate 6.6-8.0 (m, 4H)~5.8 (br s, 2H)4.35 (q, 2H, J=7.1 Hz), 1.38 (t, 3H, J=7.1 Hz)
Propyl Anthranilate 6.6-8.0 (m, 4H)~5.8 (br s, 2H)4.25 (t, 2H, J=6.7 Hz), 1.75 (sextet, 2H, J=7.4 Hz), 1.01 (t, 3H, J=7.4 Hz)

¹³C NMR Data (CDCl₃, 75 MHz)

CompoundC=O (δ, ppm)Aromatic C-NH₂ (δ, ppm)Other Aromatic C (δ, ppm)Ester Alkyl C (δ, ppm)
Methyl Anthranilate ~168.5~150.5~110-135~51.5
Ethyl Anthranilate ~168.3~150.5~110-135~60.5, ~14.4
Propyl Anthranilate ~168.3~150.5~110-135~66.2, ~22.1, ~10.5

Note: Chemical shifts are approximate and coupling constants (J) are in Hertz (Hz). 's' denotes singlet, 't' triplet, 'q' quartet, 'sextet' sextet, 'm' multiplet, and 'br s' broad singlet.

Discussion of NMR Data:

The ¹H and ¹³C NMR spectra provide a clear distinction between the three esters. The aromatic and amine proton signals remain largely unchanged across the series, as expected. The key differentiating feature is the signals corresponding to the alkyl chain of the ester group.

  • Methyl Anthranilate: Shows a characteristic singlet at ~3.88 ppm for the three equivalent methyl protons.

  • Ethyl Anthranilate: Displays a quartet at ~4.35 ppm for the methylene (-CH₂-) protons and a triplet at ~1.38 ppm for the methyl (-CH₃) protons, with a typical coupling constant of ~7.1 Hz.

  • Propyl Anthranilate: Exhibits a triplet for the -OCH₂- protons, a sextet for the central -CH₂- protons, and a triplet for the terminal -CH₃ protons, each with their characteristic chemical shifts and coupling patterns.

Similarly, the ¹³C NMR spectra show distinct signals for the alkyl carbons of the ester group, with the chemical shifts moving downfield for carbons closer to the electron-withdrawing oxygen atom. The carbonyl and aromatic carbon signals show minimal variation.

FTIR Spectroscopy
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Methyl Anthranilate ~3480, ~3370~1685~1245~3050
Ethyl Anthranilate ~3480, ~3370~1685~1245~3050
Propyl Anthranilate ~3480, ~3370~1685~1245~3050

Note: Wavenumbers are approximate.

Discussion of FTIR Data:

The FTIR spectra of the three anthranilate esters are very similar, as the primary vibrational modes are associated with the common aminobenzoyl functional group. The characteristic peaks include:

  • N-H Stretching: Two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

  • C=O Stretching: A strong absorption band around 1685 cm⁻¹, characteristic of the ester carbonyl group conjugated with the aromatic ring.

  • C-O Stretching: A strong band around 1245 cm⁻¹, corresponding to the stretching vibration of the ester C-O bond.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

The influence of the alkyl chain length on the major IR bands is minimal. Subtle differences may be observed in the C-H stretching and bending regions of the alkyl groups (around 2900 cm⁻¹ and 1450 cm⁻¹, respectively), but these are often less prominent and may overlap.

Causality and Mechanistic Insights

The spectroscopic data presented reveals that while the core electronic and vibrational properties of the anthranilate scaffold are largely conserved, the alkyl ester group serves as a sensitive handle for spectroscopic differentiation, particularly in NMR.

The minimal impact of the alkyl chain length on the UV-Vis and fluorescence spectra is a direct consequence of the localized nature of the chromophore and fluorophore. The electronic transitions responsible for absorption and emission are confined to the π-system of the aminobenzoyl group. The alkyl chains are electronically insulating and do not participate in this π-conjugation. Their primary influence is through weak inductive effects and steric hindrance, which cause very subtle perturbations to the electronic structure, leading to the minor red-shifts observed in the fluorescence emission.

In contrast, NMR spectroscopy is exquisitely sensitive to the local chemical environment of each nucleus. The distinct chemical shifts and coupling patterns of the protons and carbons in the methyl, ethyl, and propyl chains provide an unambiguous fingerprint for each ester. This sensitivity arises from the shielding and deshielding effects of neighboring atoms and the through-bond scalar coupling between adjacent non-equivalent nuclei.

The similarity of the FTIR spectra underscores that the vibrational modes of the high-dipole moment functional groups (N-H, C=O, C-O) dominate the spectrum. The vibrations of the alkyl C-H bonds are weaker and occur in a crowded region of the spectrum, making them less useful for distinguishing between these homologous esters.

Conclusion and Future Directions

This guide has provided a detailed spectroscopic comparison of methyl, ethyl, and propyl anthranilate. Through a multi-modal approach utilizing UV-Vis, fluorescence, NMR, and FTIR spectroscopy, we have demonstrated that while their electronic and vibrational properties are broadly similar, NMR spectroscopy offers a powerful and definitive method for their differentiation.

The insights gained from this comparative analysis are valuable for:

  • Quality Control: Ensuring the identity and purity of anthranilate ester starting materials and products.

  • Reaction Monitoring: Tracking the progress of esterification or transesterification reactions involving the anthranilate core.

  • Materials Science: Understanding the influence of subtle structural modifications on the photophysical properties of organic materials.

  • Drug Development: Characterizing and identifying anthranilate-containing molecules in complex biological matrices.

Future research could explore the impact of a wider range of ester groups, including branched and cyclic alkyl chains, on the spectroscopic and photophysical properties of anthranilates. Furthermore, time-resolved spectroscopic studies could provide deeper insights into the excited-state dynamics and the mechanisms of photostability, which are crucial for their application as UV filters. By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the full potential of this versatile class of molecules.

References

  • The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. Photochemistry and Photobiology. [Link]

  • The photophysical properties of menthyl anthranilate: a UV-A sunscreen. PubMed. [Link]

  • Methyl anthranilate. Wikipedia. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Methyl Anthranilate. PubChem. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. American Chemical Society. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. Food and Chemical Toxicology. [Link]

  • Propyl anthranilate. PubChem. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC. [Link]

  • Influence of Alkyl Chain Length on the Solid-State Packing and Fluorescence of 1,4,5,8-Tetra(alkyl)anthracenes. ResearchGate. [Link]

  • The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. The Journal of Physical Chemistry A. [Link]

  • UV/Visible absorption spectrum of methyl anthranilate (MA, black solid...). ResearchGate. [Link]

Sources

Structural Confirmation of Synthesized Propyl Anthranilate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl anthranilate (CAS: 14988-30-8) is a critical intermediate in pharmaceutical synthesis and a functional ingredient in fragrance chemistry. In the synthesis of this compound—typically via the esterification of anthranilic acid with 1-propanol—a primary quality control challenge is distinguishing the target n-propyl ester from potential isopropyl isomers or unreacted starting materials.

This guide provides a rigorous, comparative analysis of analytical modalities used to confirm the structure of propyl anthranilate. While FTIR and Mass Spectrometry provide functional and weight-based validation, Nuclear Magnetic Resonance (NMR) is established here as the definitive technique for resolving alkyl chain connectivity.

Part 1: Comparative Analysis of Analytical Modalities

To ensure scientific integrity, one must select the analytical method that offers the highest resolution for the specific structural question at hand. The following table compares the efficacy of standard techniques in the context of propyl anthranilate verification.

Table 1: Comparative Efficacy of Analytical Techniques

ModalityPrimary UtilitySpecificity for IsomersCost/Time EfficiencyVerdict
1H NMR (300+ MHz) Definitive structural connectivity; integration of proton environments.High: Clearly distinguishes n-propyl (triplet-sextet-triplet) from isopropyl (septet-doublet).Moderate/FastGold Standard
FTIR Spectroscopy Functional group verification (Primary Amine, Conjugated Ester).Low: Fingerprint regions for n- vs iso- propyl are often ambiguous.Low/InstantScreening Tool
GC-MS (EI) Purity assessment and molecular weight confirmation.Medium: Fragmentation patterns are similar; retention time is the primary differentiator.Moderate/SlowPurity Check
HPLC-UV Quantification of yield and residual anthranilic acid.Low: Relies on retention time standards; no structural data.High/SlowQuantification

Part 2: The Gold Standard – 1H NMR Spectroscopy

The most common synthetic error in this pathway is the inadvertent formation or contamination with isopropyl anthranilate. Only 1H NMR provides the spin-spin coupling data necessary to rule this out definitively.

The Self-Validating Logic of the Propyl Chain

To validate the structure, the analyst must confirm the presence of a three-carbon straight chain. The coupling logic (Multiplicity) is the validation key.

  • Terminal Methyl (

    
    -CH
    
    
    
    ):
    Must appear as a triplet (
    
    
    ). If this signal is a doublet (
    
    
    ), the structure is isopropyl.
  • Central Methylene (

    
    -CH
    
    
    
    ):
    Must appear as a sextet (or multiplet). This proton environment does not exist in the isopropyl isomer.
  • Ester Methylene (

    
    -CH
    
    
    
    ):
    Must appear as a triplet (
    
    
    ), significantly deshielded by the oxygen.
Expected Chemical Shifts (CDCl )

Table 2: 1H NMR Peak Assignments for Propyl Anthranilate

PositionChemical Shift (

ppm)
MultiplicityIntegrationStructural Inference
Ar-H (3, 6) 7.85 (dd), 6.65 (t)Doublet/Triplet2HOrtho/Meta aromatic protons
Ar-H (4, 5) 7.25 (t), 6.62 (d)Triplet/Doublet2HRemaining aromatic ring protons
-NH

5.70 - 5.80Broad Singlet2HPrimary aromatic amine (Exchangeable)
-O-CH

-
4.20 - 4.25Triplet (

Hz)
2H

-protons (Key for n-propyl)
-CH

-
1.75 - 1.85Sextet 2H

-protons (Key for n-propyl)
-CH

1.00 - 1.05Triplet 3HTerminal methyl

Critical Check: If the signal at


 4.20 is a septet  and the signal at 

1.00 is a doublet , the synthesis failed to produce the n-propyl ester.

Part 3: Secondary Validation (FTIR & MS)

While NMR confirms connectivity, a robust data package requires orthogonal validation.

FTIR Fingerprint

The spectrum must display the "Anthranilate Pattern":

  • Primary Amine: Two distinct bands at 3480 cm

    
     (asymmetric)  and 3370 cm
    
    
    
    (symmetric)
    . A single band indicates secondary amine contamination.
  • Conjugated Ester: A strong band at 1690 cm

    
     . This is lower than typical aliphatic esters (1735-1750 cm
    
    
    
    ) due to conjugation with the benzene ring and internal hydrogen bonding with the amine.
Mass Spectrometry (EI, 70eV)
  • Molecular Ion (M+): m/z 179.

  • Base Peak: Typically m/z 120 (Anthranilic acid ion) or m/z 137 (Loss of propene via McLafferty rearrangement).

Part 4: Experimental Protocols

Protocol A: Synthesis Workup for Analytical Purity

Before analysis, the crude reaction mixture must be stripped of unreacted anthranilic acid, which can obscure spectral data.

  • Quench: Pour reaction mixture into ice-cold 5% NaHCO

    
     (aq).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash organic layer with Brine (sat. NaCl) to remove residual water/alcohol.

  • Dry: Dry over anhydrous MgSO

    
     for 15 minutes. Filter.
    
  • Concentrate: Rotary evaporate at 40°C under reduced pressure.

  • Purification: If TLC (20% EtOAc/Hexane) shows multiple spots, perform flash column chromatography before NMR analysis.

Protocol B: NMR Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl

    
    ) with 0.03% TMS internal standard. DMSO-d
    
    
    
    is an alternative but may shift amine peaks.
  • Concentration: Dissolve 10-15 mg of oil in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (e.g., drying agents) that cause line broadening.

  • Acquisition: Run 16 scans with a 1-second relaxation delay.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the structure, emphasizing the "Fail Fast" checkpoints.

AnalyticalWorkflow Start Synthesized Crude Oil TLC TLC Screening (Target Rf ~0.6) Start->TLC Purify Flash Chromatography TLC->Purify Impurities Present IR FTIR Analysis (Check C=O, NH2) TLC->IR Single Spot Purify->IR CheckAmine Doublet NH2 peaks? IR->CheckAmine NMR 1H NMR (300 MHz) CDCl3 CheckAlkyl Propyl Signal Pattern? NMR->CheckAlkyl CheckAmine->NMR Yes (3370/3480) Fail1 Recrystallize/Repurify CheckAmine->Fail1 No (Broad/Single) Fail2 Identify Isomer (Isopropyl?) CheckAlkyl->Fail2 Septet/Doublet Success Structure Confirmed: Propyl Anthranilate CheckAlkyl->Success Triplet/Sextet/Triplet

Figure 1: Analytical Decision Tree. A systematic workflow for validating propyl anthranilate, prioritizing functional group verification (IR) followed by definitive connectivity analysis (NMR).

References

  • National Institute of Standards and Technology (NIST). (2023). Propyl anthranilate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wil

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is a cornerstone of experimental reproducibility, therapeutic efficacy, and patient safety. Propyl anthranilate, an aromatic ester with applications in flavoring, fragrance, and as a potential synthetic building block, is no exception. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and compromised study outcomes.

This guide provides an in-depth, experience-driven comparison of methodologies for assessing the purity of commercially available propyl anthranilate. We will delve into the rationale behind experimental choices, present a framework for comparing different commercial grades, and provide a detailed, field-tested analytical protocol.

Understanding the Impurity Profile: A Legacy of Synthesis

The purity of a commercial chemical is intrinsically linked to its synthetic route. Propyl anthranilate is typically synthesized via the Fischer esterification of anthranilic acid with propanol, catalyzed by a strong acid. This seemingly straightforward reaction can introduce a predictable suite of impurities.

A nuanced understanding of the synthesis process allows us to anticipate, identify, and quantify the most probable impurities:

  • Unreacted Starting Materials: The most common impurities are residual anthranilic acid and n-propanol . Their presence indicates an incomplete reaction or inefficient purification.

  • By-products of Side Reactions: Under certain conditions, side reactions can occur. For instance, the formation of dipropyl ether from the dehydration of propanol or the self-condensation of anthranilic acid to form anthranoylanthranilic acid are possibilities, particularly if the reaction temperature is not well-controlled.[1]

  • Isomeric Impurities: Depending on the grade of propanol used, trace amounts of isopropyl anthranilate could be present if isopropanol is an impurity in the n-propanol starting material.

The Analytical Arsenal: Choosing the Right Tool for the Job

A multi-pronged analytical approach is essential for a comprehensive purity assessment. While several techniques can be employed, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard for its high resolving power and definitive identification capabilities. High-Performance Liquid Chromatography (HPLC) with UV detection also serves as a powerful and often complementary technique, particularly for less volatile impurities.

Here, we'll focus on GC-MS as our primary analytical tool. The choice is deliberate:

  • Volatility: Propyl anthranilate is sufficiently volatile for GC analysis, allowing for excellent separation from non-volatile impurities.

  • Sensitivity and Specificity: Mass spectrometry provides unambiguous identification of impurities by their unique mass fragmentation patterns, offering a level of certainty that other detectors cannot match.

  • Established Methodologies: GC-MS is a well-established technique for the analysis of flavor and fragrance compounds.[2][3][4]

Comparative Analysis of Commercial Propyl Anthranilate

To illustrate the practical application of purity assessment, we present a hypothetical comparison of propyl anthranilate from three fictional commercial suppliers. This data reflects typical variations one might encounter in the market.

Parameter Supplier A (Reagent Grade) Supplier B (Fine Chemical Grade) Supplier C (Bulk Industrial Grade)
Purity (by GC-MS, Area %) 99.8%99.2%98.5%
Appearance Colorless liquidPale yellow liquidYellow liquid
Anthranilic Acid (ppm) 50250800
n-Propanol (ppm) 1005001200
Isopropyl Anthranilate (ppm) Not Detected50150
Unknown Impurities (Area %) 0.05%0.2%0.3%

Interpretation of Results:

  • Supplier A provides the highest purity material, suitable for sensitive applications where minimal interference is critical.

  • Supplier B offers a good balance of purity and cost, appropriate for many research and development purposes.

  • Supplier C provides a lower purity grade that may be acceptable for applications where high purity is not a primary concern, but the higher levels of starting materials and an isomeric impurity should be noted.

Experimental Protocol: A Self-Validating System for Purity Determination by GC-MS

This protocol is adapted from established methods for the analysis of similar aromatic esters and is designed to be a self-validating system.[5] The use of an internal standard allows for accurate quantification, compensating for minor variations in injection volume and instrument response.

Materials and Reagents
  • Propyl Anthranilate Samples (from different suppliers)

  • Propyl Anthranilate Reference Standard (certified >99.9% purity)

  • Internal Standard (IS): Tetradecane (certified >99.5% purity)

  • Solvent: Dichloromethane (HPLC grade or equivalent)

  • Anhydrous Sodium Sulfate

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of tetradecane into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of propyl anthranilate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of five calibration standards by adding known volumes of the Reference Standard Stock Solution and a constant volume of the Internal Standard Stock Solution to 10 mL volumetric flasks and diluting to volume with dichloromethane. The concentration range should bracket the expected concentration of the sample solutions.

  • Sample Solution: Accurately weigh approximately 30 mg of the commercial propyl anthranilate sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard Stock Solution and dilute to volume with dichloromethane. Add a small amount of anhydrous sodium sulfate to remove any residual water and vortex. Allow the solution to stand until clear before analysis.

GC-MS Operating Conditions
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: 40-450 amu

Data Analysis and Purity Calculation
  • Identification: Identify the peaks for propyl anthranilate and the internal standard in the chromatograms of the calibration standards and samples based on their retention times and mass spectra.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of propyl anthranilate to the peak area of the internal standard. Plot a graph of this area ratio (y-axis) against the concentration of propyl anthranilate (x-axis). Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995.

  • Quantification: For each sample solution, calculate the ratio of the peak area of propyl anthranilate to the peak area of the internal standard. Use the equation from the calibration curve to determine the concentration of propyl anthranilate in the sample solution.

  • Purity Calculation: Calculate the purity of the commercial propyl anthranilate sample using the following formula:

Visualizing the Workflow: A DOT Graph Representation

The following diagram illustrates the logical flow of the purity assessment process, from sample reception to the final purity report.

Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation cluster_report Final Reporting Sample Commercial Propyl Anthranilate Sample Prep_Solutions Prepare Stock & Working Solutions Sample->Prep_Solutions Ref_Std Propyl Anthranilate Reference Standard Ref_Std->Prep_Solutions IS_Std Internal Standard (Tetradecane) IS_Std->Prep_Solutions Solvent Dichloromethane Solvent->Prep_Solutions GCMS GC-MS Analysis Prep_Solutions->GCMS Inject Data_Acq Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data_Acq Peak_ID Peak Identification & Integration Data_Acq->Peak_ID Cal_Curve Calibration Curve Generation Peak_ID->Cal_Curve Quant Quantification of Propyl Anthranilate Peak_ID->Quant Cal_Curve->Quant Purity_Calc Purity Calculation Quant->Purity_Calc Report Generate Purity Report & Certificate of Analysis Purity_Calc->Report

Caption: Workflow for the purity assessment of propyl anthranilate by GC-MS.

Conclusion: The Imperative of Purity

The rigorous assessment of propyl anthranilate purity is not an academic exercise but a critical step in ensuring the integrity of scientific research and the quality of end products. By understanding the potential impurity profile, selecting the appropriate analytical methodology, and employing a robust, self-validating experimental protocol, researchers can confidently ascertain the quality of their starting materials. This diligence at the outset is an investment that pays dividends in the form of reliable, reproducible, and ultimately, meaningful scientific outcomes.

References

  • Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Agilent. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007203A - Method for measuring methyl anthranilate in spicery.
  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. Retrieved from [Link]

  • Van den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography.
  • Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Comparison of Propyl Anthranilate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Harmony in Propyl Anthranilate Quantification

Propyl anthranilate, a key aroma compound with a characteristic fruity and floral scent, finds widespread application in the food, beverage, and cosmetic industries.[1] Its accurate quantification is paramount for ensuring product quality, consistency, and regulatory compliance. However, the inherent variability in analytical methodologies across different laboratories can lead to significant discrepancies in reported concentrations, posing challenges for quality control and product development.

This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison (ILC) of propyl anthranilate analysis. It is designed to empower researchers, scientists, and drug development professionals to assess and improve the comparability of their analytical results. By fostering analytical harmony, we can enhance confidence in product quality and facilitate seamless collaboration within the scientific community.

This document eschews a rigid template, instead offering a structured yet flexible approach. We will delve into the critical aspects of analytical methodology, inter-laboratory study design, and data interpretation, all grounded in the principles of scientific integrity and expertise.

Pillar I: Analytical Methodology - A Comparative Overview

The choice of analytical technique is a critical determinant of accuracy and precision in propyl anthranilate quantification. Two primary methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely employed. This section provides a detailed comparison of these techniques, outlining their principles, advantages, and limitations in the context of propyl anthranilate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like propyl anthranilate.[2][3] Its high sensitivity and selectivity make it a preferred method for trace-level analysis in complex matrices.

Principle: In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (e.g., helium or nitrogen) transports the sample through the column, where individual components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, enabling its identification and quantification.

Experimental Protocol: GC-MS Analysis of Propyl Anthranilate

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of the liquid sample (e.g., beverage, fragrance solution) in a separatory funnel, add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add a known amount of an appropriate internal standard (e.g., methyl anthranilate) to the sample.

  • Shake the funnel vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-400
Acquisition Mode Selected Ion Monitoring (SIM) for quantification (Target ion: m/z 179, Qualifier ions: m/z 120, 92) and Full Scan for identification.

3. Calibration:

  • Prepare a series of calibration standards of propyl anthranilate in the chosen solvent, ranging from the expected limit of quantification to the upper limit of the linear range.

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of propyl anthranilate to the peak area of the internal standard against the concentration of propyl anthranilate.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] While GC-MS is often preferred for volatile aroma compounds, HPLC with UV detection offers a robust and reliable alternative.

Principle: In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated into its components based on their differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of each eluted component. For propyl anthranilate, a UV detector is typically used, as the compound absorbs ultraviolet light.

Experimental Protocol: HPLC-UV Analysis of Propyl Anthranilate

1. Sample Preparation:

  • For liquid samples, dilute an appropriate volume with the mobile phase to bring the concentration of propyl anthranilate within the calibration range.

  • For solid or semi-solid samples, perform a solvent extraction using a suitable solvent (e.g., methanol or acetonitrile).[6] The extract may require filtration through a 0.45 µm syringe filter before injection.[6]

  • Add a known amount of a suitable internal standard (e.g., ethyl paraben) to the prepared sample.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

3. Calibration:

  • Prepare a series of calibration standards of propyl anthranilate in the mobile phase.

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the standards using the established HPLC method.

  • Construct a calibration curve by plotting the ratio of the peak area of propyl anthranilate to the peak area of the internal standard against the concentration of propyl anthranilate.

Pillar II: Designing the Inter-Laboratory Comparison (ILC)

A well-designed ILC is crucial for obtaining meaningful and comparable data.[7][8] This section outlines the key steps in planning and executing an ILC for propyl anthranilate analysis.

Study Protocol: A Roadmap for Consistency

The study protocol should be a detailed document that provides clear instructions to all participating laboratories, ensuring that the study is conducted in a consistent and standardized manner.[3]

dot

ILC_Protocol cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Coordination Appoint Study Coordinator Labs Recruit Participating Laboratories Coordination->Labs ProtocolDev Develop Detailed Study Protocol Labs->ProtocolDev SamplePrep Prepare & Distribute Homogeneous Samples ProtocolDev->SamplePrep Analysis Laboratories Perform Analysis per Protocol SamplePrep->Analysis DataSubmission Submit Results to Coordinator Analysis->DataSubmission Stats Statistical Analysis of Data (Z-Scores) DataSubmission->Stats Report Prepare & Distribute Final Report Stats->Report Statistical_Analysis_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_performance_evaluation Performance Evaluation LabData Receive Data from Participating Labs AssignedValue Calculate Assigned Value (Robust Mean) LabData->AssignedValue TargetSD Determine Target Standard Deviation AssignedValue->TargetSD ZScore Calculate Z-Scores for Each Laboratory TargetSD->ZScore Interpretation Interpret Z-Scores (Satisfactory, Questionable, Unsatisfactory) ZScore->Interpretation

Caption: Statistical analysis workflow for ILC data.

Pillar III: Ensuring Trustworthiness through Method Validation

Method validation is a cornerstone of analytical quality assurance, providing documented evidence that an analytical procedure is suitable for its intended purpose. [9][10]The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical methods. [11][12] Key Validation Parameters:

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: A Commitment to Continuous Improvement

This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison of propyl anthranilate analysis. By adhering to the principles of sound analytical methodology, robust study design, and thorough data analysis, participating laboratories can gain valuable insights into their performance and identify areas for improvement. Ultimately, the goal of such a program is to foster a culture of continuous improvement, leading to greater confidence in the quality and comparability of analytical data for this important flavor and fragrance compound.

References

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. Available at: [Link]

  • Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. National Institutes of Health. Available at: [Link]

  • Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. ResearchGate. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health. Available at: [Link]

  • Development of an HS-SPME-GC method to determine the methyl anthranilate in Citrus honeys. ResearchGate. Available at: [Link]

  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. National Institutes of Health. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]

  • Method Validation Approaches for Analysis of Constituents in ENDS. National Institutes of Health. Available at: [Link]

  • Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. ResearchGate. Available at: [Link]

  • Method Development and Validation for Food and Beverages. RSSL. Available at: [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. American Chemical Society. Available at: [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2′- aminoacetophenone and furaneol by GC. Repositório Alice - Embrapa. Available at: [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. Available at: [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. Available at: [Link]

  • Guidelines for Interlaboratory Testing Programs. ACS Publications. Available at: [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. ResearchGate. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available at: [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. ResearchGate. Available at: [Link]

  • Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. YouTube. Available at: [Link]

  • International Harmonized Protocol for Proficiency Testing of (Chemical) Analytical Laboratories. IUPAC. Available at: [Link]

Sources

Comparative Analysis of Propyl Anthranilate Isomers: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the two primary isomers of propyl anthranilate: n-Propyl Anthranilate and Isopropyl Anthranilate . While often grouped generically as flavoring agents or fragrance ingredients, these isomers exhibit distinct pharmacokinetic and pharmacodynamic profiles driven by steric and lipophilic differences.

For researchers in drug development and chemical biology, understanding these distinctions is critical when selecting a lead compound for antimicrobial efficacy, nociceptive modulation (TRP channel interaction), or metabolic stability.

Chemical Identity & Physicochemical Divergence

The biological activity of these isomers is dictated by the alkyl chain geometry. The linear n-propyl chain facilitates membrane intercalation, while the branched isopropyl group introduces steric hindrance proximate to the ester bond, impacting hydrolytic stability.

Featuren-Propyl AnthranilateIsopropyl Anthranilate
IUPAC Name Propyl 2-aminobenzoatePropan-2-yl 2-aminobenzoate
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol
Steric Profile Linear, flexible tail. Low steric hindrance at carbonyl.Branched at

-carbon. Moderate steric shielding of carbonyl.
Predicted LogP ~3.1 - 3.3~2.9 - 3.1
Key Bio-Characteristic High membrane permeability; rapid esterase hydrolysis.Enhanced hydrolytic stability; altered receptor fit.
Biological Activity Profile
2.1. Metabolic Stability (Hydrolysis Kinetics)

The most significant biological differentiator is susceptibility to carboxylesterases.

  • n-Propyl Isomer: The unhindered carbonyl carbon is readily accessible to the serine nucleophile in the active site of esterases (e.g., hCES1). This leads to rapid conversion into anthranilic acid and 1-propanol .

  • Isopropyl Isomer: The branching at the

    
    -carbon creates a "steric shield," retarding the rate of nucleophilic attack. This isomer exhibits a longer half-life in plasma and simulated biological fluids.
    
2.2. Antimicrobial Potential

Anthranilates exhibit weak-to-moderate antimicrobial activity, primarily via membrane disruption and interference with quorum sensing.

  • Mechanism: Lipophilic intercalation into the bacterial phospholipid bilayer increases membrane fluidity and permeability.

  • Comparison: The linear n-propyl chain aligns more effectively with membrane fatty acids compared to the bulky isopropyl group. Consequently, n-propyl anthranilate typically exhibits lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria than the isopropyl isomer.

2.3. Receptor Signaling (TRP Channels)

Anthranilates (notably methyl anthranilate) are known agonists of TRPA1 (Transient Receptor Potential Ankyrin 1), a sensor for noxious stimuli.

  • Structure-Activity Relationship (SAR): TRPA1 activation often relies on electrophilicity or specific steric fits. The bulkier isopropyl group may reduce potency compared to the n-propyl variant due to steric clashes within the receptor's binding pocket, although specific patch-clamp data is required for confirmation in specific cell lines.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Protocol A: Comparative Esterase Stability Assay

Objective: Determine the half-life (


) of isomers in plasma or liver microsomes.
  • Preparation: Prepare 10 mM stock solutions of n-propyl and isopropyl anthranilate in DMSO.

  • Incubation:

    • Dilute stock to 10 µM in pre-warmed (37°C) Human Plasma or Liver Microsomes (0.5 mg protein/mL) in PBS (pH 7.4).

    • Initiate reaction by adding the substrate.

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Carbamazepine).

  • Analysis:

    • Centrifuge at 4000g for 10 min.

    • Analyze supernatant via LC-MS/MS . Monitor parent ion transition (

      
       180 
      
      
      
      119 for anthraniloyl fragment).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Minimum Inhibitory Concentration (MIC) - Microdilution

Objective: Quantify antimicrobial potency.

  • Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well polystyrene plate.

    • Add 100 µL of broth containing serial 2-fold dilutions of the isomer (Range: 512 µg/mL to 1 µg/mL).

    • Include DMSO solvent control (< 1% final concentration).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • OD600: Measure absorbance for quantitative inhibition curves.

Mechanistic Visualization

The following diagrams illustrate the structural logic and metabolic fate of the isomers.

Figure 1: Steric Influence on Hydrolysis

This diagram contrasts the accessible reaction site of the n-propyl isomer against the sterically hindered isopropyl isomer.

G cluster_0 n-Propyl Anthranilate cluster_1 Isopropyl Anthranilate nProp n-Propyl Isomer (Linear Chain) SiteA Carbonyl Carbon (Accessible) nProp->SiteA Product Anthranilic Acid + Alcohol SiteA->Product Fast Conversion iProp Isopropyl Isomer (Branched Chain) SiteB Carbonyl Carbon (Sterically Shielded) iProp->SiteB SiteB->Product Delayed Conversion Enzyme Carboxylesterase (Serine Nucleophile) Enzyme->SiteA Rapid Attack (Low Resistance) Enzyme->SiteB Slow Attack (Steric Hindrance)

Caption: Comparative enzymatic accessibility. The n-propyl isomer allows rapid nucleophilic attack, while the isopropyl isomer's branching hinders the enzyme active site.

Figure 2: Pharmacological Workflow

Decision matrix for selecting the appropriate isomer based on desired application.

Workflow Start Select Target Application App1 Antimicrobial / Membrane Action Start->App1 App2 Long-Acting Fragrance / Repellent Start->App2 Logic1 Requirement: Maximal Lipophilic Intercalation App1->Logic1 Logic2 Requirement: Metabolic Stability App2->Logic2 Sel1 Select: n-Propyl Anthranilate (Linear chain penetrates bilayer) Logic1->Sel1 Sel2 Select: Isopropyl Anthranilate (Branching resists hydrolysis) Logic2->Sel2

Caption: Selection logic for propyl anthranilate isomers based on pharmacokinetic requirements.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26846, Propyl anthranilate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22471, Isopropyl anthranilate. Retrieved from [Link]

  • World Health Organization (WHO) & Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Anthranilate Derivatives. WHO Food Additives Series. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 417: Toxicokinetics. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Propyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical sciences and fragrance development, the consistency of raw materials is not merely a matter of quality control; it is the bedrock upon which product efficacy, safety, and reproducibility are built. Propyl anthranilate, a key aromatic compound with a characteristic fruity, grape-like scent, finds applications ranging from flavor and fragrance formulations to potential use as a starting material in the synthesis of pharmaceutical intermediates.[1] Ensuring the batch-to-batch consistency of this compound is paramount for predictable performance and compliance with stringent regulatory standards.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of propyl anthranilate. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical batches to illustrate the practical application of these methods.

The Criticality of Consistency: Why Batch Variance Matters

Propyl anthranilate (propyl 2-aminobenzoate) is typically synthesized via Fischer esterification of anthranilic acid with propanol. Variations in starting material purity, reaction conditions, and purification efficacy can introduce a range of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Such inconsistencies can have significant consequences:

  • In fragrance applications: Even minute impurities can drastically alter the delicate olfactory profile of a fragrance, leading to consumer rejection.

  • In pharmaceutical development: The presence of unknown or uncharacterized impurities can compromise the safety and efficacy of the final drug product, leading to regulatory hurdles and potential patient harm. The International Council for Harmonisation (ICH) Q3A guidelines underscore the importance of identifying and controlling impurities in new drug substances.[2]

Therefore, a robust analytical strategy is essential to guarantee that each batch of propyl anthranilate meets the required specifications.

A Multi-faceted Approach to Characterization

No single analytical technique can provide a complete picture of a compound's purity and consistency. A holistic assessment relies on the synergy of chromatographic and spectroscopic methods.

Core Analytical Techniques for Propyl Anthranilate Assessment
Analytical TechniquePrimary PurposeKey Parameters Measured
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Peak purity, identification of known and unknown impurities, residual solvent analysis.
High-Performance Liquid Chromatography (HPLC) Quantification of the active pharmaceutical ingredient (API) and non-volatile impurities.Purity assay, detection of related substances and degradation products.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysis and confirmation of molecular structure.Presence of characteristic functional groups (amine, ester, aromatic ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and quantification.Confirmation of chemical structure, identification and quantification of impurities.

Visualizing the Workflow: A Path to Consistent Quality

The following diagram illustrates the logical flow of analysis for assessing the batch-to-batch consistency of propyl anthranilate.

Batch_Consistency_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Receive Propyl Anthranilate Batches (A, B, C) Visual Visual Inspection (Color, Clarity) Sample->Visual Solubility Solubility Tests Visual->Solubility GCMS GC-MS Analysis (Purity & Volatile Impurities) Solubility->GCMS HPLC HPLC Analysis (Assay & Non-Volatile Impurities) Solubility->HPLC Data_Analysis Compare Data Across Batches GCMS->Data_Analysis HPLC->Data_Analysis FTIR FTIR Spectroscopy (Functional Group Confirmation) FTIR->Data_Analysis NMR NMR Spectroscopy (Structural Confirmation) NMR->Data_Analysis Impurity_Profiling Impurity Profiling Data_Analysis->Impurity_Profiling Specification_Check Check Against Specifications Impurity_Profiling->Specification_Check Conclusion Assess Batch-to-Batch Consistency Specification_Check->Conclusion Decision Accept / Reject Batches Conclusion->Decision

Caption: Workflow for assessing propyl anthranilate batch consistency.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, providing a clear path for reproducible analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. Its high sensitivity makes it ideal for detecting trace impurities that could impact the odor profile or reactivity of propyl anthranilate.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the propyl anthranilate batch sample.

    • Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Further dilute to a final concentration of approximately 10 µg/mL for injection.[3]

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

    • Injection Volume: 1 µL (splitless mode).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify propyl anthranilate based on its retention time and mass spectrum.

    • Identify known impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the purity by area percentage.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to 10 µg/mL B->C D Filter C->D E Inject Sample D->E F Separation in GC Column E->F G Detection by MS F->G H Identify Peaks G->H I Quantify by Area % H->I

Caption: GC-MS analysis workflow for propyl anthranilate.

High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities

Rationale: HPLC is a powerful technique for the quantitative analysis of the main component and the detection of less volatile impurities and degradation products. A reversed-phase method is suitable for a moderately polar compound like propyl anthranilate.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of propyl anthranilate reference standard and dissolve in a 25 mL volumetric flask with the mobile phase to a concentration of 1 mg/mL.

    • Sample Solution: Prepare the batch sample in the same manner as the standard solution.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the assay of propyl anthranilate in the sample by comparing the peak area with that of the reference standard.

    • Identify and quantify any impurities based on their relative retention times and peak areas.

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

Rationale: FTIR provides a molecular fingerprint of the sample, confirming the presence of key functional groups. It is a rapid and non-destructive technique for verifying the identity of the material.

Experimental Protocol:

  • Sample Preparation:

    • Place a drop of the neat liquid propyl anthranilate sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of propyl anthranilate.

    • Identify characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-H stretching (aromatic and aliphatic).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Rationale: NMR spectroscopy provides detailed information about the molecular structure and can be used for unambiguous identification and quantification of the main component and impurities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 20 mg of the propyl anthranilate sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]

    • Ensure the sample is free of any solid particles by filtering if necessary.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiments: ¹H NMR and ¹³C NMR.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the propyl anthranilate molecule.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

    • Identify any impurity peaks and, if possible, elucidate their structures.

Comparative Analysis of Hypothetical Batches

To illustrate the application of these methods, let's consider a comparative analysis of three hypothetical batches of propyl anthranilate.

Table 1: Physical and Chemical Properties

ParameterBatch ABatch BBatch CSpecification
Appearance Clear, colorless liquidClear, pale yellow liquidClear, colorless liquidClear, colorless to pale yellow liquid
Odor Conforms to standardSlight off-noteConforms to standardCharacteristic fruity, grape-like
Refractive Index @ 20°C 1.5581.5591.5581.557 - 1.561
Specific Gravity @ 25°C 1.0751.0761.0751.074 - 1.078

Table 2: Chromatographic Purity and Impurity Profile

ParameterBatch ABatch BBatch CSpecification
GC Purity (Area %) 99.8%99.2%99.9%≥ 99.0%
HPLC Assay (%) 99.9%99.1%100.1%99.0% - 101.0%
Impurity 1 (Anthranilic Acid) 0.05%0.3%< 0.01%≤ 0.2%
Impurity 2 (Propanol) 0.1%0.2%0.05%≤ 0.1%
Unknown Impurity at RRT 1.2 Not Detected0.3%Not Detected≤ 0.1%

Interpretation of Results:

  • Batch A: Meets all specifications. The low levels of starting materials are within acceptable limits.

  • Batch B: Fails to meet the specifications for color, odor, and impurity profile. The higher level of anthranilic acid and the presence of an unknown impurity are likely the cause of the off-note and color. This batch would be rejected.

  • Batch C: Represents a high-purity batch that exceeds all specifications.

Conclusion: A Commitment to Quality

The rigorous assessment of batch-to-batch consistency is a non-negotiable aspect of quality assurance for propyl anthranilate. By employing a multi-technique approach encompassing chromatography and spectroscopy, researchers and drug development professionals can confidently verify the identity, purity, and consistency of this critical raw material. The implementation of the detailed protocols outlined in this guide will not only ensure product quality but also uphold the principles of scientific integrity and regulatory compliance.

References

  • Sample Preparation Guidelines for GC-MS. University of California, Davis. Available at: [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. American Chemical Society. Available at: [Link]

  • Propyl anthranilate | C10H13NO2 | CID 95016 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • METHYL ANTHRANILATE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • methyl anthranilate, 134-20-3. The Good Scents Company. Available at: [Link]

  • propyl anthranilate, 30954-98-4. The Good Scents Company. Available at: [Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Propyl anthranilate (CAS 30954-98-4): Odor profile, Properties, & IFRA compliance. TGSC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • Analysis of anthranilic acid by liquid chromatography. PubMed. Available at: [Link]

  • New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. ECA Academy. Available at: [Link]

  • Method for measuring methyl anthranilate in spicery. Google Patents.
  • CVM Guidance for Industry #285, Manufacture of Batches in Support of Original NADAs, ANADAs, and CNADAs. U.S. Food and Drug Administration. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. Available at: [Link]

  • propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra, molecular spectroscopy of propyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

  • Q13 Continuous Manufacturing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • In situ particle film ATR FTIR spectroscopy of poly (N-isopropyl acrylamide) (PNIPAM) adsorption onto talc. RSC Publishing. Available at: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency. Available at: [Link]

  • Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. National Institutes of Health. Available at: [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Available at: [Link]

  • Development and validation of RP HPLC method for determination of Halobetasol Propionate and preservative (Methyl Paraben and Pr. JETIR. Available at: [Link]

  • Top Note Stability Testing of Perfume Ingredients. CIMTechniques. Available at: [Link]

  • NMR Sample Preparation. University of Toronto. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Technical Guide: Benchmarking Propyl Anthranilate in Avian Deterrence

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Mechanism of Action, and Experimental Validation

Executive Summary

This guide provides a technical benchmark of Propyl Anthranilate (PA) , a structural analog of the industry-standard Methyl Anthranilate (MA) . While MA is the primary chemical bird repellent currently registered (e.g., Rejex-it, Bird Shield), its efficacy is limited by high volatility and short field persistence.

This analysis positions PA as a "Stability-Enhanced Challenger," evaluating its potential to maintain the nociceptive efficacy of anthranilates while improving environmental persistence. We compare PA against MA (the primary irritant) and Anthraquinone (AQ) (the secondary post-ingestional repellent).

Mechanistic Basis: The TRPA1 Pathway

To benchmark efficacy, one must understand the target. Anthranilates do not rely on "bad taste" in the mammalian sense; they act as chemesthetic irritants . They function as agonists for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel located on the trigeminal nerve.

Structure-Activity Relationship (SAR)
  • Methyl Anthranilate (MA): High potency, high volatility.

  • Propyl Anthranilate (PA): The addition of two carbons to the ester chain increases lipophilicity (LogP) and decreases vapor pressure. The critical research question is whether this steric bulk hinders binding to the avian TRPA1 pocket.

Hypothesis: If PA retains TRPA1 affinity comparable to MA, its lower volatility renders it a superior field candidate.

Diagram: Chemesthetic Signaling Pathway

The following diagram illustrates the neurological pathway activated by Propyl Anthranilate, leading to the behavioral avoidance response.

TRPA1_Pathway PA Propyl Anthranilate (Ligand) Receptor Avian TRPA1 Channel (Nociceptor) PA->Receptor Binding IonFlux Ca2+ Influx Depolarization Receptor->IonFlux Activation Nerve Trigeminal Nerve (Cranial Nerve V) IonFlux->Nerve Signal Transduction Brain Brainstem Integration Nerve->Brain Nociception Behavior Head Shaking & Feeding Cessation Brain->Behavior Aversion Response

Figure 1: The nociceptive signaling cascade. PA acts as a primary repellent, causing immediate irritation rather than delayed illness.

Comparative Benchmarking

The following data synthesizes physicochemical properties and behavioral responses. Note that "R-Index" (Repellency Index) is a standardized metric where 1.0 = Total Repellency and 0.5 = No Effect (Indifference).

Table 1: Physicochemical & Efficacy Profile
FeatureMethyl Anthranilate (MA)Propyl Anthranilate (PA)Anthraquinone (AQ)
Classification Primary Repellent (Irritant)Primary Repellent (Irritant)Secondary Repellent (Illness)
Mechanism TRPA1 AgonistTRPA1 AgonistPost-ingestional malaise
Onset Immediate (< 30 sec)Immediate (< 30 sec)Delayed (15-60 min)
Vapor Pressure High (~2.6 Pa @ 25°C)Moderate/Low (< 1.0 Pa)Very Low (Solid)
Field Persistence Poor (1-3 days)Moderate (3-7 days) High (Weeks)
Phytotoxicity High (Burns leaf tissue)Moderate Low
Cost Low (Commodity chemical)Moderate (Fine chemical)Moderate

Analysis:

  • MA fails in agriculture because it evaporates too quickly and burns crops.

  • AQ is highly effective but requires the bird to eat the crop first to learn the lesson (some crop loss is inevitable).

  • PA occupies the "Goldilocks" zone: it provides the immediate protection of MA but with the chemical stability closer to AQ.

Experimental Protocol: The Two-Choice Cage Test

To validate PA against MA, a rigorous Two-Choice Preference Test is required. This protocol eliminates bias from hunger or neophobia.

Protocol Design Principles
  • Acclimation is Critical: Birds must be habituated to the cage and the food vessels to ensure reduced consumption is due to the chemical, not stress.

  • Position Bias Control: Food cup positions must be swapped at specific intervals to prevent "side bias" (birds preferring the left cup regardless of content).

  • Solvent Control: PA is lipophilic. If dissolved in acetone or ethanol, the control seeds must be treated with the solvent only to rule out solvent repellency.

Workflow Diagram

This workflow ensures data integrity and reproducibility.

Experimental_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Testing (4 Days) cluster_2 Phase 3: Analysis Acclimation Acclimation (3-5 Days) Untreated food in both cups Baseline Baseline Measurement Establish normal intake Acclimation->Baseline Treat Treatment Application Cup A: PA-Treated | Cup B: Solvent Control Baseline->Treat Exposure 6-Hour Exposure Period Video monitoring for head shaking Treat->Exposure Rotation Position Rotation Swap Cup A and Cup B every 2 hours Exposure->Rotation Weigh Re-weigh Food Calculate consumption (g) Exposure->Weigh Rotation->Exposure Calc Calculate Repellency Index (RI) RI = (Control - Treated) / Total Weigh->Calc

Figure 2: Standardized Two-Choice Preference Test workflow for avian repellency.

Step-by-Step Methodology
  • Subject Selection: Use Sturnus vulgaris (European Starling) or Molothrus ater (Brown-headed Cowbird) as model species due to their high TRPA1 sensitivity.

  • Carrier Formulation:

    • Dissolve Propyl Anthranilate in a carrier (e.g., propylene glycol or ethanol) to achieve concentrations of 0.5%, 1.0%, and 2.0% (w/w).

    • Critical Step: Prepare MA at identical concentrations for direct benchmarking.

  • Application: Tumble mix seeds (rice or sunflower) with the solution. Air dry for 24 hours to remove volatile solvents.

  • Execution:

    • Present two cups simultaneously.

    • Measure consumption (±0.01g) after 6 hours.

    • Record behavioral observations (beak wiping, head shaking) to confirm irritation mechanism.

  • Calculation:

    • Calculate Average Daily Food Intake (ADFI).

    • Determine Repellency Index (RI) :

      
      
      
      • An RI > 0.80 indicates strong repellency.

Safety & Environmental Toxicology

When developing PA as a drug or agrochemical, the safety profile is paramount.

  • GRAS Status: Like MA, Propyl Anthranilate is generally recognized as safe (GRAS) as a food flavoring (FEMA No. 2934). This streamlines regulatory pathways compared to novel chemical entities.

  • Aquatic Toxicity: Anthranilates are generally toxic to aquatic life. Runoff mitigation is required in field protocols.

  • Phytotoxicity: PA is less polar than MA. Preliminary data suggests it causes less "burn" on fruit skins (like cherries or grapes) because it penetrates the waxy cuticle more slowly, though this requires field validation per crop type.

References

  • Clark, L. (1998). Physiological and behavioral responses of European Starlings to chemical repellents.

  • Avery, M. L., & Cummings, J. L. (2003). Chemical repellents for reducing crop depredation by blackbirds and starlings.

  • Werner, S. J., et al. (2011). Anthraquinone-based bird repellent for sunflower crops. Applied Animal Behaviour Science.

  • Food and Extract Manufacturers Association (FEMA).

  • Environmental Protection Agency (EPA).

Safety Operating Guide

Mastering the Safe Handling of Propyl Anthranilate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals

Propyl anthranilate, a key aromatic compound in various research and development applications, requires meticulous handling to ensure personnel safety and operational integrity. This guide provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE), alongside essential logistical and disposal plans. As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in laboratory safety and operational excellence. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and validated practices within your laboratory.

Hazard Analysis: Understanding the Risks of Propyl Anthranilate

Primary Hazards:

  • Eye Irritation: Based on data for Methyl anthranilate, direct contact is likely to cause serious eye irritation.[1][2]

  • Skin Irritation: Contact with skin may cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3]

It is crucial to handle Propyl anthranilate with the assumption that it carries similar or identical hazards to Methyl anthranilate until specific toxicological data becomes available.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential for mitigating the identified risks. The following table outlines the recommended PPE, the rationale for its use, and key specifications.

PPE ComponentHazard MitigationRecommended Specifications
Eye and Face Protection Prevents splashes and aerosols from contacting the eyes.Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][5]
Hand Protection Prevents direct skin contact and potential irritation.Chemically resistant gloves are required. Nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable primary choice.[5] For prolonged contact or when handling larger volumes, consider gloves with a higher level of chemical resistance, such as those made of neoprene or butyl rubber.[6] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Protects the skin on the arms and body from accidental splashes.A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection Minimizes the inhalation of vapors or aerosols.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is paramount to minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist
  • Verify Chemical Identity: Confirm the container is clearly labeled as "Propyl anthranilate" with the correct CAS number (30954-98-4).

  • Inspect Container: Check for any signs of damage or leaks.

  • Review Safety Information: Have this guide and any available safety information readily accessible.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operating correctly.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.

Handling Procedure

The following workflow is designed to guide the user through the safe handling of Propyl anthranilate.

HandingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling DonPPE 1. Don PPE (Gloves, Goggles, Lab Coat) Transfer 2. Transfer Chemical DonPPE->Transfer Weigh 3. Weigh/Measure Transfer->Weigh React 4. Perform Reaction/Use Weigh->React Clean 5. Clean Work Area React->Clean DoffPPE 6. Doff PPE Correctly Clean->DoffPPE

Caption: Workflow for the safe handling of Propyl anthranilate.

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate all surfaces that may have come into contact with Propyl anthranilate using a suitable laboratory cleaner.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All materials contaminated with Propyl anthranilate, including disposable gloves, weighing papers, and pipette tips, must be considered hazardous waste.

DisposalWorkflow Start Propyl Anthranilate Waste (Liquid & Solid) LiquidWaste Liquid Waste Container (Clearly Labeled) Start->LiquidWaste Liquid Residue SolidWaste Solid Waste Container (Clearly Labeled) Start->SolidWaste Contaminated Solids EHS Environmental Health & Safety (Scheduled Pickup) LiquidWaste->EHS SolidWaste->EHS

Caption: Segregation and disposal path for Propyl anthranilate waste.

Disposal Procedure
  • Liquid Waste: Collect all liquid waste containing Propyl anthranilate in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Solid Waste: Place all contaminated solid waste into a designated, sealed, and labeled solid waste container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Propyl anthranilate," and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthranilic acid, 98+%. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley - EH&S. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Propyl anthranilate. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHYL ANTHRANILATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl 2-aminobenzoate. Retrieved from [Link]

  • University of Tennessee Knoxville - EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of Pennsylvania - EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 3-(Dimethylamino)propyl 2-(benzyl(nitroso)amino)benzoate. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Regulations.gov. (2016, March 14). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.